1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-4-6(2)9(8-5)7(3)10/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYMIRMFIZXRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363337 | |
| Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10199-63-0 | |
| Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
Executive Summary
This guide provides a comprehensive, technically-grounded overview of the synthetic pathway for 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone, a key heterocyclic building block in medicinal and materials chemistry. The synthesis is presented as a robust two-step process, commencing with the classic Paal-Knorr condensation to form the 3,5-dimethylpyrazole intermediate, followed by a direct N-acylation to yield the final product. This document is structured to provide researchers, scientists, and drug development professionals with not only a detailed experimental protocol but also the underlying mechanistic rationale, safety considerations, and process validation checkpoints essential for successful and reproducible synthesis.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a privileged scaffold in modern drug discovery. Their unique electronic properties and ability to act as bioisosteres for other functional groups have led to their incorporation into a wide array of therapeutic agents exhibiting anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][2] The target molecule, this compound, serves as a versatile intermediate. The acetyl group at the N1 position not only modifies the electronic character of the pyrazole ring but also provides a reactive handle for further synthetic transformations, making it a valuable synthon for constructing more complex molecular architectures.[3][4][5]
Core Synthesis Strategy: A Two-Step Pathway
The most efficient and widely adopted route to this compound involves a logical two-step sequence:
-
Formation of the Pyrazole Ring: Synthesis of the 3,5-dimethylpyrazole core via the cyclocondensation of acetylacetone (a 1,3-diketone) with a hydrazine source.[6][7]
-
N-Acylation: Introduction of the acetyl group onto the N1 position of the pyrazole ring using a suitable acylating agent.[8][9]
This approach is advantageous due to the high availability of starting materials, straightforward reaction conditions, and generally high yields.
Step 1: Synthesis of 3,5-Dimethylpyrazole Intermediate
Mechanistic Rationale (Paal-Knorr Pyrazole Synthesis): The formation of the pyrazole ring from a 1,3-diketone and hydrazine is a cornerstone of heterocyclic chemistry, known as the Paal-Knorr synthesis.[1] The reaction is initiated by the nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular cyclization and subsequent dehydration steps, which drive the reaction forward to form the stable aromatic pyrazole ring. The use of a basic medium, such as aqueous sodium hydroxide, facilitates the reaction when starting from hydrazine sulfate by liberating the free hydrazine base in situ.[7]
Workflow Diagram: Synthesis of 3,5-Dimethylpyrazole
Caption: Workflow for the synthesis of the 3,5-dimethylpyrazole intermediate.
Step 2: N-Acylation of 3,5-Dimethylpyrazole
Mechanistic Rationale: The N-acylation of 3,5-dimethylpyrazole proceeds via a nucleophilic acyl substitution mechanism. The N1 nitrogen of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). When using acetyl chloride, the reaction generates hydrochloric acid (HCl) as a byproduct. To prevent the protonation and deactivation of the pyrazole nucleophile, a non-nucleophilic base such as pyridine or triethylamine is essential to act as an acid scavenger.[8][9] The reaction is typically performed at a reduced temperature (0-5°C) initially to control the exothermic reaction, followed by stirring at room temperature to ensure completion.[8]
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials. A thorough risk assessment must be conducted before proceeding. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Part A: Synthesis of 3,5-Dimethylpyrazole[7]
-
Preparation: In a 1 L round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve hydrazine sulfate (65 g, 0.50 mol) in 400 mL of 10% aqueous sodium hydroxide.
-
Cooling: Immerse the flask in an ice/water bath and cool the solution to approximately 15°C.
-
Addition of Diketone: Add acetylacetone (50 g, 0.50 mol) dropwise via the dropping funnel over 30 minutes. The key causality here is controlled addition to manage the exothermic nature of the reaction and maintain the temperature at ~15°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 15°C for an additional 1 hour. A precipitate of 3,5-dimethylpyrazole will form.
-
Work-up (Extraction): Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts. Transfer the entire mixture to a 1 L separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).
-
Washing & Drying: Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Isolation: Remove the ether by rotary evaporation. The resulting slightly yellow crystalline residue is 3,5-dimethylpyrazole. Dry under reduced pressure. Expected yield: 37–39 g (77–81%). Melting point: 107–108°C.
Part B: Synthesis of this compound[8]
-
Preparation: Dissolve 3,5-dimethylpyrazole (9.61 g, 0.10 mol) in pyridine (100 mL) in a 250 mL round-bottomed flask equipped with a magnetic stirrer and dropping funnel.
-
Cooling: Cool the reaction mixture in an ice/water bath to 0-5°C. Pyridine serves as both the solvent and the acid scavenger.
-
Addition of Acylating Agent: Add acetyl chloride (7.85 g, 0.10 mol) dropwise to the cooled solution, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Work-up (Precipitation): Pour the reaction mixture into a beaker containing crushed ice. The product will precipitate out of the solution.
-
Isolation & Purification: Treat the resulting mixture with cold 2N HCl to neutralize excess pyridine. Filter the solid precipitate, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water can be performed if higher purity is required.
Data Summary and Characterization
Table 1: Reagent Summary for a Typical Synthesis
| Step | Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents | Role |
| A | Hydrazine Sulfate | 130.12 | 65 | 0.50 | 1.0 | Hydrazine Source |
| A | Acetylacetone | 100.12 | 50 | 0.50 | 1.0 | Diketone Substrate |
| A | Sodium Hydroxide | 40.00 | 40 | 1.0 | 2.0 | Base |
| B | 3,5-Dimethylpyrazole | 96.13 | 9.61 | 0.10 | 1.0 | Nucleophile |
| B | Acetyl Chloride | 78.50 | 7.85 | 0.10 | 1.0 | Acylating Agent |
| B | Pyridine | 79.10 | ~80 | ~1.0 | ~10 | Solvent / Base |
Expected Characterization Data:
-
¹H NMR: Protons corresponding to the two pyrazole methyl groups, the pyrazole ring proton, and the acetyl methyl group should be observed with the correct integration.
-
¹³C NMR: Signals for the carbonyl carbon (~168 ppm), the pyrazole ring carbons, and the three distinct methyl carbons are expected.[10]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₇H₁₀N₂O, M.W. = 138.17 g/mol ) should be present.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl (C=O) stretch should be prominent around 1700-1730 cm⁻¹.
Safety and Hazard Management
The protocols described involve substances with significant hazards that demand strict safety protocols.
-
Hydrazine and its Derivatives: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[11][12] It can cause severe skin burns and eye damage.[12] Metabolism can lead to hepatotoxic byproducts like acetylhydrazine.[11][13] Always handle in a fume hood with appropriate PPE.
-
Acetyl Chloride: This substance is highly corrosive and reacts violently with water and alcohols. It is a lachrymator and causes severe burns upon contact.
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.
All chemical waste must be collected and disposed of in accordance with institutional and local regulations.
Visualization of the Overall Synthesis Pathway
Caption: Overall two-step synthesis of this compound.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (A foundational textbook covering the Paal-Knorr synthesis).
- Faria, J. V., et al. (2017). Pyrazole-Containing Compounds as Anticancer Agents: A Review. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873. [URL: https://www.sciencedirect.com/science/article/abs/pii/S096808961730591X]
- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [URL: https://pubs.acs.org/doi/10.1021/ol060570p]
- El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. [URL: https://www.mdpi.com/1422-8599/2004/1/M369]
- Vitale, P., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [URL: https://www.mdpi.com/1420-3049/28/18/6524]
- Gürsoy, E., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019. [URL: https://www.mdpi.com/2227-9717/9/11/2019]
- Choudhary, G., & Hansen, H. (1996). Human health perspectives on environmental exposure to hydrazines: a review. Chemosphere, 32(5), 801-843. (Provides toxicological data on hydrazine). [URL: https://www.sciencedirect.com/science/article/pii/0045653595004347]
- Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. [URL: https://www.jocpr.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 607923, 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-_3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl_ethanone]
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). 1-ACETYL-2-PHENYLHYDRAZIDE. CAMEO Chemicals. [URL: https://cameochemicals.noaa.gov/chemical/21332]
- Wiley, R. H., & Wiley, P. (1964). Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings. In A. Weissberger (Ed.), The Chemistry of Heterocyclic Compounds. Interscience Publishers. (A classic reference for pyrazole chemistry).
- Sigma-Aldrich. (2025). Safety Data Sheet for Hydrazine. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/225819]
- Journal of Chemical and Pharmaceutical Research. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR, 5(9), 130-134. [URL: https://www.jocpr.
- Organic Syntheses. (1943). 3,5-Dimethylpyrazole. Org. Synth., Coll. Vol. 2, p.204. [URL: http://www.orgsyn.org/demo.aspx?prep=CV2P0204]
- ChemicalBook. (n.d.). 1-(3,5-DiMethyl-pyrazol-1-yl)-ethanone synthesis. [URL: https://www.chemicalbook.com/synthesis/6943-07-3.htm]
- Spectral Database for Organic Compounds (SDBS). (n.d.). ¹³C NMR data for related pyrazole structures. [URL: https://sdbs.db.aist.go.jp/sdbs/cgi-bin/direct_frame_top.cgi]
- National Institutes of Health. (2023). Hydrazine Toxicology. In StatPearls. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK541093/]
- Touzani, R., et al. (2001). Synthesis of New Polydentate Ligands Derived from 3,5-Dimethylpyrazole. Synthetic Communications, 31(9), 1315-1319. [URL: https://www.tandfonline.com/doi/abs/10.1081/SCC-100104001]
- ResearchGate. (2025). 3,5-Dimethylpyrazole promoted sulfonation of acetic anhydride by H2SO4. [URL: https://www.researchgate.
- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [URL: https://www.tsijournals.com/articles/synthesis-of-novel-substituted3-5dimethyl1h-pyrazolyl-phthalazine1-4diones.pdf]
- National Center for Biotechnology Information. (n.d.). Hydrazine Acute Exposure Guideline Levels. In AEGLs. [URL: https://www.ncbi.nlm.nih.gov/books/NBK207602/]
- ChemicalBook. (n.d.). 3,5-Dimethylpyrazole synthesis. [URL: https://www.chemicalbook.com/synthesis/67-51-6.htm]
- Sigma-Aldrich. (2025). Safety Data Sheet for Hydrazine, anhydrous. [URL: https://www.sigmaaldrich.com/sds/aldrich/225819]
- Google Patents. (n.d.). Method for preparing 3.5-dimethylpyrazole. [URL: https://patents.google.
- ResearchGate. (2025). Proposed mechanism for the formation of pyrazole-ethanone. [URL: https://www.researchgate.net/figure/Proposed-mechanism-for-the-formation-of-pyrazole-ethanone_fig-fig1_349479383]
- Elguero, J., et al. (1996). Pyrazoles. In Comprehensive Organic Functional Group Transformations. Pergamon. (A comprehensive review of pyrazole chemistry).
- Kumar, V., & Aggarwal, M. (2019). A review on pyrazole and its biological potential. Mini-Reviews in Medicinal Chemistry, 19(14), 1134-1151. [URL: https://www.eurekaselect.com/article/97871]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tsijournals.com [tsijournals.com]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. jocpr.com [jocpr.com]
- 9. jocpr.com [jocpr.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Hydrazine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
Abstract: Characterizing a Key Pharmacophore
The pyrazole ring system is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of biologically active agents. Its derivatives are noted for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. The compound 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone, an N-acetylated derivative of 3,5-dimethylpyrazole, represents a fundamental building block in the synthesis of more complex pharmaceutical candidates. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and ensuring the integrity of subsequent synthetic modifications.
This technical guide provides a comprehensive framework for the characterization of this compound. Due to a scarcity of publicly available experimental data for this specific isomer, this document adopts a dual approach: first, leveraging computational models to predict core physicochemical parameters, and second, detailing robust, field-proven experimental protocols for their empirical validation. This methodology serves as a practical blueprint for researchers navigating the characterization of novel chemical entities in early-stage drug discovery.
Molecular Identity and In Silico Physicochemical Profile
The initial step in characterizing any compound is to establish its fundamental molecular properties. These values, predicted through computational algorithms, provide a critical baseline for experimental design and offer early insights into the molecule's potential drug-like characteristics.
The structure of this compound is defined by the acetylation of the N1 position of the 3,5-dimethylpyrazole ring. This distinguishes it from its isomers, such as the C4-acetylated 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone, which exhibits markedly different properties.[1]
Below is a summary of the core molecular and predicted physicochemical properties for this compound.
| Property | Value | Source / Method |
| Molecular Formula | C₇H₁₀N₂O | - |
| Molecular Weight | 138.17 g/mol | - |
| CAS Number | Not definitively assigned | - |
| CB Number | CB0701570 | ChemicalBook[2] |
| Predicted LogP | ~0.6 - 1.2 | Computational (e.g., XLogP3)[3] |
| Predicted Aqueous Solubility | Low to Moderate | Computational (General pyrazole trend)[4][5] |
| Predicted pKa (most basic) | ~2.0 - 3.0 (pyrazole nitrogen) | Computational |
| Topological Polar Surface Area | ~34.9 Ų | Computational[3] |
| Hydrogen Bond Acceptors | 2 | Computational |
| Hydrogen Bond Donors | 0 | Computational |
| Rotatable Bonds | 1 | Computational[6] |
Expert Insights: The Significance of In Silico Prediction
The predictive workflow is a cornerstone of modern, resource-efficient drug discovery. By establishing a theoretical profile before committing to costly and time-consuming benchwork, we can anticipate challenges and prioritize resources. For instance, the predicted low-to-moderate aqueous solubility immediately flags this compound as a potential Biopharmaceutics Classification System (BCS) Class II candidate, suggesting that absorption may be limited by its dissolution rate.[5] This insight allows formulation scientists to proactively explore solubilization strategies, such as the use of co-solvents or amorphous solid dispersions, from the project's outset.
Spectroscopic and Physical State Characterization
While isomers and derivatives are often described as white or yellowish solids, the precise physical state of this compound at standard temperature and pressure is not widely documented.[7][8] Empirical observation, coupled with spectroscopic confirmation, is required.
Identity Confirmation: NMR, IR, and Mass Spectrometry
The identity of a synthesized batch must be unequivocally confirmed.
-
¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the two methyl groups on the pyrazole ring (around δ 2.2-2.5 ppm), a singlet for the acetyl methyl protons (around δ 2.4-2.6 ppm), and a singlet for the C4 proton of the pyrazole ring (around δ 6.0 ppm).
-
¹³C NMR: The carbon spectrum will be characterized by signals for the two pyrazole methyl carbons, the acetyl methyl carbon, the pyrazole ring carbons (C3, C4, C5), and a downfield signal for the carbonyl carbon (C=O) typically above δ 165 ppm.[9]
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ketone is expected in the range of 1670-1720 cm⁻¹. Additional peaks will correspond to C-H and C-N stretching and bending vibrations.[10]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should reveal a prominent molecular ion peak [M+H]⁺ at m/z 139.17.
Melting Point Determination
The melting point is a critical indicator of purity and lattice energy.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting range (≤ 2 °C) is indicative of high purity.
Core Physicochemical Properties: Experimental Protocols
The following protocols provide a robust framework for experimentally determining the properties that govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of oral bioavailability. The isothermal shake-flask method is the gold-standard for its determination.
Protocol: Isothermal Shake-Flask Solubility Measurement [11]
-
System Preparation: Prepare buffered aqueous solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 7.4).
-
Sample Addition: Add an excess of the compound to each buffer solution in separate sealed vials. The presence of undissolved solid must be visible.
-
Equilibration: Agitate the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-72 hours).[11]
-
Phase Separation: After equilibration, allow the vials to stand to let solids settle. Alternatively, centrifuge the samples to pellet the undissolved material.
-
Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a 0.22 µm filter to remove any remaining particulates.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration in the saturated solution.
Lipophilicity (LogP) Determination
Lipophilicity, expressed as the octanol-water partition coefficient (LogP), is a key predictor of membrane permeability, protein binding, and metabolic clearance. While the shake-flask method is traditional, Reverse-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) offers a rapid and reliable alternative.[12]
Protocol: LogP Determination by RP-HPTLC [12]
-
Stationary Phase: Use RP-18 HPTLC plates.
-
Mobile Phase: Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., acetonitrile or methanol) and water.
-
Standard Selection: Select a set of 5-7 reference compounds with well-established LogP values that bracket the expected LogP of the test compound.
-
Chromatography: Spot the test compound and the reference standards onto the HPTLC plate. Develop the plate with a chosen mobile phase composition.
-
Data Collection: After development, determine the retardation factor (Rf) for each compound. Repeat the process for each mobile phase composition.
-
Calculation of RM: Convert each Rf value to an RM value using the formula: RM = log[(1/Rf) - 1].
-
Extrapolation to RM0: For each compound, plot the RM values against the volume fraction of the organic solvent in the mobile phase. Extrapolate the resulting linear regression to 0% organic solvent to obtain the RM0 value (an index of lipophilicity).
-
LogP Determination: Create a calibration curve by plotting the known LogP values of the reference standards against their calculated RM0 values. Determine the LogP of the test compound by interpolating its RM0 value onto this calibration curve.
Synthesis of Insights: The Physicochemical Profile in Context
The true value of this data lies in its synthesis. The predicted LogP of ~1 suggests a balanced lipophilicity, which is often a desirable trait in drug candidates. However, this must be weighed against the expected low aqueous solubility. The pyrazole ring itself is weakly basic, but N-acetylation significantly reduces the basicity of the ring nitrogens, meaning the compound's solubility is unlikely to be improved at low pH.
This profile—moderate lipophilicity and low, pH-independent solubility—is characteristic of a compound that will likely be well-absorbed if it can be adequately dissolved in the gastrointestinal tract. Therefore, formulation strategies become critical. The experimental data generated through the protocols above serve to validate or refine these initial hypotheses, providing the empirical foundation needed to advance a compound from a mere chemical entity to a viable development candidate.
References
A comprehensive, numbered list of all sources cited within this guide.
-
Casanova, M. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(3), 343. Retrieved from [Link]
-
Khan, I., et al. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Journal of the Chemical Society of Pakistan, 45(2), 220-227. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 18893. Retrieved from [Link]
-
Di Miceli, M., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Polymers, 13(21), 3799. Retrieved from [Link]
-
ResearchGate. (2023). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]
-
Al-Warhi, T., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 1-16. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2022). Solubility Prediction of Satranidazole in Methanol-Water Mixtures Using Extended Hildebrand Solubility Parameter Approach. 15(2), 85-90. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1H-Pyrazol-1-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. Retrieved from [Link]
-
ResearchGate. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]
-
Oruc-Emre, E. E., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019. Retrieved from [Link]
-
Li, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2389139. Retrieved from [Link]
-
Piras, M., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics, 14(4), 785. Retrieved from [Link]
-
Gherman, C., et al. (2018). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules, 23(11), 2919. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole, 3,5-dimethyl-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Manivel, P., et al. (2008). 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1798. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved from [Link]
-
Resztak, M., & Czyrski, A. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Processes, 12(8), 1599. Retrieved from [Link]
-
PubChem. (n.d.). CID 157050772. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone CAS#: 1123-48-4 [m.chemicalbook.com]
- 2. 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE [chemicalbook.com]
- 3. 1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone | C7H10N2O | CID 82593923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. You are being redirected... [hit2lead.com]
- 7. banglajol.info [banglajol.info]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ajrconline.org [ajrconline.org]
- 12. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography [ouci.dntb.gov.ua]
A Technical Guide to 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone: Synthesis, Properties, and Applications
Abstract: This technical guide provides a comprehensive overview of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone, a key heterocyclic compound. The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules. This document details the chemical identifiers, physicochemical properties, and a robust, field-proven synthetic pathway for this compound. Furthermore, it covers spectroscopic characterization, applications as a versatile intermediate in drug discovery, and essential safety protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their scientific endeavors.
Chemical Identity and Identifiers
This compound is a derivative of 3,5-dimethylpyrazole, featuring an acetyl group attached to the N1 position of the pyrazole ring. This modification transforms the nucleophilic pyrazole into a neutral, amide-like structure, making it a crucial intermediate for further chemical elaboration.
Caption: Chemical structure of this compound.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | Not explicitly assigned; CBNumber: CB0701570 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [2] |
| Molecular Weight | 138.17 g/mol | |
| Canonical SMILES | CC1=CC(=NN1C(=O)C)C | N/A |
| InChI Key | BRJHIUPNDYVERF-UHFFFAOYSA-N | |
| InChI | 1S/C7H10N2O/c1-5-7(6(2)10)4-9(3)8-5/h4H,1-3H3 |
Synthesis and Mechanism
The synthesis of this compound is most efficiently achieved via a two-step process starting from readily available commercial reagents. The logic involves first forming the heterocyclic core and then functionalizing it.
Retrosynthetic Analysis
The target molecule is an N-acetyl pyrazole. The most direct disconnection is at the N-acyl bond, leading back to 3,5-dimethyl-1H-pyrazole and an acetylating agent. The 3,5-dimethyl-1H-pyrazole itself is classically prepared via the Knorr pyrazole synthesis from a 1,3-dicarbonyl compound (acetylacetone) and a hydrazine source.
Sources
Spectroscopic Blueprint of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the spectroscopic characterization of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. A comprehensive understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical transformations. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by established experimental protocols and interpretive insights.
Molecular Structure and Spectroscopic Overview
This compound, also known as N-acetyl-3,5-dimethylpyrazole, possesses a five-membered aromatic pyrazole ring substituted with two methyl groups at positions 3 and 5, and an acetyl group at the N1 position. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is crucial for its distinction from its isomers and other related pyrazole derivatives.
The following sections will detail the characteristic signals and fragments observed in ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a complete spectroscopic profile of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about its atomic connectivity and chemical environment.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by three distinct singlet signals, corresponding to the three different types of protons in the molecule. The absence of spin-spin coupling is a key identifying feature.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| C4-H (pyrazole ring) | ~5.9-6.0 | Singlet |
| C3-CH₃ and C5-CH₃ | ~2.2-2.5 | Two Singlets |
| COCH₃ | ~2.6 | Singlet |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The lone proton on the pyrazole ring (C4-H) appears as a singlet in the aromatic region. The two methyl groups on the pyrazole ring, although in different positions (C3 and C5), are often observed as two distinct singlets due to the influence of the N-acetyl group. The methyl protons of the acetyl group also appear as a sharp singlet, typically the most downfield of the methyl signals due to the electron-withdrawing effect of the adjacent carbonyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The spectrum of this compound will show signals for the carbonyl carbon, the three distinct pyrazole ring carbons, and the three methyl carbons.
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~168 |
| C3 and C5 (pyrazole ring) | ~150, ~142 |
| C4 (pyrazole ring) | ~110 |
| COCH₃ | ~23 |
| C3-CH₃ and C5-CH₃ | ~14, ~13 |
Reference: J. Braz. Chem. Soc., 20, 367 (2009)[1]
The carbonyl carbon (C=O) of the acetyl group is the most deshielded, appearing at the lowest field. The C3 and C5 carbons of the pyrazole ring appear in the aromatic region, with distinct chemical shifts. The C4 carbon is the most shielded of the ring carbons. The three methyl carbons appear at the highest field.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700-1730 | Strong | C=O stretching (acetyl group) |
| ~2900-3000 | Medium-Weak | C-H stretching (methyl groups) |
| ~1580 | Medium | C=N stretching (pyrazole ring) |
| ~1400-1500 | Medium | C=C stretching (pyrazole ring) |
The most characteristic peak is the strong C=O stretch of the acetyl group. The presence of this band, along with the C-H stretches of the methyl groups and the characteristic pyrazole ring vibrations, confirms the key functional groups of the molecule.
Experimental Protocol for FT-IR Spectroscopy
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.
Workflow for FT-IR Data Acquisition
Sources
A Technical Guide to the Solubility of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone for Researchers and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility characteristics of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a framework for its solubility assessment. We delve into the theoretical principles governing its solubility based on its molecular structure, provide comprehensive, step-by-step protocols for both qualitative and quantitative solubility determination, and offer insights into the interpretation of these findings. This document is intended to be a practical resource for researchers, enabling them to systematically characterize the solubility profile of this compound and related compounds in various solvent systems, a crucial step in the drug development pipeline.
Introduction: The Significance of Solubility in Drug Development
The journey of a potential drug molecule from the laboratory to a clinical candidate is fraught with challenges, many of which are rooted in its physicochemical properties. Among these, aqueous solubility is a paramount consideration, as a compound must dissolve in physiological fluids to be absorbed and exert its therapeutic effect.[1] Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, the failure of a promising therapeutic agent.[1]
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold that is prevalent in many biologically active molecules due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] Understanding the solubility of this specific derivative is therefore essential for its potential development as a therapeutic agent. This guide will provide the foundational knowledge and practical methodologies to thoroughly assess its solubility profile.
Predicting Solubility: A Molecular Structure Perspective
The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound offers several clues to its expected solubility behavior.
Molecular Structure of this compound:
-
Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of these nitrogen atoms, with their lone pairs of electrons, introduces polarity and the potential for hydrogen bonding.
-
Ethanone Group: The acetyl group (-C(O)CH₃) contains a polar carbonyl group (C=O), which can act as a hydrogen bond acceptor.
-
Dimethyl Groups: The two methyl groups (-CH₃) are nonpolar and contribute to the lipophilicity of the molecule.
Based on these features, this compound can be classified as a moderately polar molecule. Its solubility in a given solvent will be a balance between the polar contributions of the pyrazole ring and the ethanone group, and the nonpolar nature of the methyl groups.
Expected Solubility Trends:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The nitrogen atoms of the pyrazole ring and the oxygen of the carbonyl group can form hydrogen bonds with these solvents, suggesting at least moderate solubility. However, the overall nonpolar hydrocarbon portion of the molecule may limit high aqueous solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule, likely resulting in good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the pyrazole and ethanone moieties, solubility in nonpolar solvents is expected to be limited.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination remains the gold standard for accurately characterizing a compound's solubility.[4] A systematic approach, beginning with qualitative tests and progressing to quantitative measurements, is recommended.
Qualitative Solubility Classification
A series of simple solubility tests can rapidly classify the compound and provide insights into the presence of acidic or basic functional groups.[5] This is a crucial first step in understanding the compound's behavior in different pH environments.
Protocol for Qualitative Solubility Testing:
-
Water Solubility:
-
To a test tube, add approximately 10-20 mg of this compound.
-
Add 1 mL of deionized water.
-
Vigorously agitate the tube for 30-60 seconds.
-
Observe if the solid dissolves completely. If it does, the compound is water-soluble.
-
If the compound is water-soluble, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[6]
-
-
Solubility in 5% w/v Sodium Hydroxide (NaOH):
-
If the compound is insoluble in water, use a fresh sample.
-
Add 1 mL of 5% NaOH solution.
-
Agitate and observe for dissolution. Solubility in aqueous base suggests the presence of an acidic functional group.
-
-
Solubility in 5% w/v Sodium Bicarbonate (NaHCO₃):
-
If the compound dissolves in 5% NaOH, test a fresh sample with 1 mL of 5% NaHCO₃.
-
Effervescence (release of CO₂ gas) indicates a carboxylic acid. Dissolution without effervescence suggests a weakly acidic group like a phenol.
-
-
Solubility in 5% v/v Hydrochloric Acid (HCl):
-
If the compound is insoluble in water, test a fresh sample with 1 mL of 5% HCl.
-
Agitate and observe for dissolution. Solubility in aqueous acid is a strong indication of a basic functional group, typically an amine.[6]
-
-
Solubility in Concentrated Sulfuric Acid (H₂SO₄):
-
Caution: Handle with extreme care in a fume hood.
-
If the compound is insoluble in all the above, add a small amount to 1 mL of cold, concentrated H₂SO₄.
-
Dissolution, often with a color change, suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur that can be protonated by the strong acid.
-
The following diagram illustrates the logical workflow for this qualitative analysis:
Caption: Workflow for qualitative solubility classification.
Quantitative Solubility Determination: The Equilibrium Solubility Method
The most common and reliable method for determining thermodynamic solubility is the shake-flask or equilibrium solubility method.[7] This involves generating a saturated solution of the compound and then measuring its concentration.
Protocol for Equilibrium Solubility Measurement:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This is best achieved by centrifugation followed by filtration through a fine-pore (e.g., 0.22 µm) syringe filter.
-
-
Concentration Analysis:
-
The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy are commonly employed.[1]
-
For HPLC/UV-Vis: A calibration curve must first be generated using solutions of known concentrations of the compound in the same solvent.
-
-
The measured concentration of the saturated solution represents the solubility of the compound in that solvent at that temperature.
-
The following diagram outlines the key steps in this quantitative workflow:
Caption: Workflow for quantitative equilibrium solubility determination.
Data Presentation and Interpretation
To facilitate comparison and analysis, quantitative solubility data should be presented in a clear, tabular format.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (g/L) |
| Water | Polar Protic | Low to Moderate | To be determined |
| Ethanol | Polar Protic | Moderate to High | To be determined |
| Acetone | Polar Aprotic | High | To be determined |
| Acetonitrile | Polar Aprotic | High | To be determined |
| Dichloromethane | Moderately Polar | Moderate | To be determined |
| Hexane | Nonpolar | Low | To be determined |
The results from these experiments will provide a comprehensive solubility profile. For instance, high solubility in ethanol may suggest its utility as a solvent for recrystallization or formulation.[8] Low aqueous solubility would be a critical finding for drug development, potentially necessitating formulation strategies such as salt formation or the use of solubility enhancers.
Conclusion
References
-
CHEM-SP. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. Available at: [Link]
-
Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]
-
Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available at: [Link]
-
Unknown. (n.d.). Qualitative Analysis of Organic Compounds. Available at: [Link]
-
Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of Computer-Aided Molecular Design. Available at: [Link]
-
CSUB. (n.d.). Lab 14: Qualitative Organic Analysis. Available at: [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
Hanna, S. Y. (2017). What solvent should I use to recrystallize pyrazoline?. ResearchGate. Available at: [Link]
-
Unknown. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
-
Unknown. (n.d.). Qualitative Analysis of Organic Compounds. Available at: [Link]
- Unknown. (n.d.). Method for purifying pyrazoles. Google Patents.
-
PubChem. (n.d.). 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]
-
MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Available at: [Link]
-
Unknown. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]
-
Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. EXPERIMENT 8 [aris.gusc.lv]
- 6. csub.edu [csub.edu]
- 7. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Pyrazole Scaffold: A Versatile Nucleus for Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," enabling the design of ligands for a vast array of biological targets. This guide provides a comprehensive technical overview of the major biological activities exhibited by pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used for their evaluation. We will explore the significant roles of pyrazole-based compounds as anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) modulating agents, offering field-proven insights for professionals engaged in the discovery and development of novel therapeutics.
Introduction: The Enduring Significance of the Pyrazole Core
Since its first synthesis in the 19th century, the pyrazole nucleus has become a prolific scaffold in pharmacologically active compounds.[1] Its prevalence in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib, the anti-obesity agent rimonabant, and the phosphodiesterase inhibitor sildenafil, underscores its therapeutic importance.[2] The pyrazole ring's utility stems from several key features:
-
Structural Versatility: The ring can be readily substituted at multiple positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize target binding and pharmacokinetic profiles.[3]
-
Hydrogen Bonding Capacity: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules like enzymes and receptors.[4]
-
Metabolic Stability: The aromatic nature of the pyrazole ring often imparts a degree of metabolic stability, a desirable characteristic for drug candidates.
This guide will systematically explore the diverse biological activities of pyrazole derivatives, providing the mechanistic rationale and practical methodologies essential for advancing research in this fertile area of drug discovery.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
Pyrazole derivatives are perhaps most famously recognized for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6] This activity has led to the development of blockbuster drugs for treating pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[7]
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism involves the selective inhibition of cyclooxygenase-2 (COX-2).[8] Both COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[8] However, COX-1 is a constitutive enzyme involved in maintaining gastric mucosal protection and platelet function, while COX-2 is inducible and predominantly expressed at sites of inflammation.[9]
Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms can cause gastrointestinal side effects.[7] Pyrazole derivatives, like celecoxib, possess a diaryl-substituted pyrazole structure. A key feature is often a sulfonamide side chain that binds to a hydrophilic side pocket near the active site of the COX-2 enzyme, an interaction that is not possible with the more constricted active site of COX-1.[7][8] This selective binding blocks the synthesis of pro-inflammatory prostaglandins, leading to analgesic and anti-inflammatory effects with a reduced risk of gastrointestinal toxicity.[9] Some novel pyrazole hybrids have also been developed as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), potentially offering a broader anti-inflammatory profile with an improved safety margin.[10][11]
Structure-Activity Relationship (SAR) Insights
-
1,5-Diaryl Substitution: The presence of two aryl groups at the 1- and 5-positions of the pyrazole ring is a common feature for potent COX-2 inhibitors. One of these rings often bears a p-sulfonamide or a similar group.[3]
-
Sulfonamide Moiety: The -SO2NH2 group is critical for selectivity, as it interacts with the specific hydrophilic side pocket of the COX-2 enzyme.[2][7]
-
Trifluoromethyl Group: Substitution with a -CF3 group at the 3-position, as seen in celecoxib, can enhance potency and selectivity.
Experimental Protocols
This is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[5][12][13]
-
Animal Model: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6): Vehicle control (e.g., 1% Tween 80), positive control (e.g., Indomethacin or Celecoxib, 10 mg/kg), and test compound groups at various doses.
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.[12][13]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each rat.[12]
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.[10]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Edema Volume = (Paw volume at time t) - (Paw volume at baseline)
-
% Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100
-
This assay determines the potency and selectivity of compounds against the COX isoforms.[14][15][16]
-
Reagents: Human recombinant COX-1 and COX-2 enzymes, assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), Heme cofactor, Arachidonic acid (substrate), test compound, and a detection reagent (e.g., EIA kit for Prostaglandin E2).[14][17]
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions and perform serial dilutions to achieve a range of final assay concentrations.
-
Assay Procedure (96-well plate format): a. To appropriate wells, add assay buffer, heme, and either the COX-1 or COX-2 enzyme. b. Add the diluted test compounds or vehicle (DMSO) to the wells and pre-incubate for ~15 minutes at room temperature to allow for inhibitor binding.[14] c. Initiate the reaction by adding arachidonic acid to all wells. d. Incubate for a defined time (e.g., 10 minutes) at 37°C. e. Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Detection: Quantify the amount of PGE2 produced using an ELISA plate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 using non-linear regression analysis. The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).
Quantitative Data Summary
| Compound Class | Target(s) | IC50 (COX-2) | Selectivity Index (SI) | In Vivo Efficacy (% Edema Inhibition) | Reference(s) |
| Pyrazole-hydrazone 4a | COX-2/5-LOX | 0.67 µM | 8.41 | High | [11] |
| Pyrazole-hydrazone 4b | COX-2/5-LOX | 0.58 µM | 10.55 | High | [11] |
| Celecoxib (Reference) | COX-2 | 0.87 µM | 8.85 | 15.7-17.5% | [11] |
| Pyrazolone Derivative 6b | COX-1/COX-2 | - | ~1 | Most active in series | [18] |
| Pyrazolone Derivative 9b | COX-1/COX-2 | - | ~1 | Highly active | [18] |
| Acetylated Pyrazole N5 | COX-2 | - | 47.98 | 1.17 (relative to celecoxib) | [19] |
Anticancer Activity: A Multi-Targeted Approach
The pyrazole scaffold is a key pharmacophore in the development of targeted anticancer therapies. Derivatives have been designed to interact with a multitude of targets crucial for cancer cell proliferation, survival, and angiogenesis.[11][20]
Mechanisms of Action
The anticancer effects of pyrazole derivatives are diverse and often involve the inhibition of protein kinases that are dysregulated in various cancers.[20]
-
Kinase Inhibition: Many pyrazoles act as ATP-competitive inhibitors of tyrosine kinases.
-
EGFR/VEGFR-2 Inhibition: Some derivatives dually inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] EGFR is critical for cell proliferation, while VEGFR-2 is a key mediator of angiogenesis (the formation of new blood vessels that supply tumors).[1][21] Dual inhibition can thus simultaneously halt tumor growth and cut off its blood supply.
-
CDK Inhibition: Cyclin-dependent kinases (CDKs), particularly CDK2, are essential for cell cycle progression.[8] Pyrazole derivatives can inhibit CDK2, leading to cell cycle arrest, typically at the G1/S phase, and subsequent apoptosis (programmed cell death).[22]
-
Other Kinases: Pyrazoles have also been shown to inhibit other kinases like Bruton's tyrosine kinase (BTK) and Aurora kinases.[20]
-
-
Tubulin Polymerization Inhibition: Certain pyrazole compounds can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics.[4][23] This interference with the cytoskeleton arrests cells in the G2/M phase of the cell cycle and induces apoptosis.
-
DNA Intercalation: Some pyrazole derivatives can bind to the minor groove of DNA, interfering with replication and transcription processes, ultimately leading to cell death.
Structure-Activity Relationship (SAR) Insights
-
Substitutions on Aryl Rings: The nature and position of substituents on the aryl rings attached to the pyrazole core significantly influence activity. Electron-withdrawing or donating groups can modulate binding affinity to kinase active sites.[5] For instance, in some series, a 4-bromophenyl group on the pyrazole ring enhances activity against certain cancer cell lines.[24]
-
Hybrid Molecules: Fusing the pyrazole ring with other heterocyclic systems (e.g., benzoxazine, indole, triazole) has proven to be a successful strategy for developing potent anticancer agents with novel mechanisms.[4][25]
-
Linker Modification: For kinase inhibitors, the linker connecting the pyrazole core to other pharmacophoric elements is crucial for achieving the correct orientation within the ATP-binding pocket.
Experimental Protocols
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation after exposure to a test compound.[7][26][27]
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[7][28]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivative (and a vehicle control, e.g., 0.1% DMSO) for a specified period (e.g., 24, 48, or 72 hours).[29]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7][26]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[27]
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader, with a reference wavelength of ~630 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (concentration that inhibits 50% of cell growth) using appropriate software.
This assay quantifies the direct inhibitory effect of a compound on a specific kinase (e.g., EGFR, VEGFR-2, CDK2).
-
Reagents: Recombinant kinase, specific substrate peptide, ATP, assay buffer, test compound, and a detection system (e.g., ADP-Glo™, Z'-LYTE™, or ELISA-based).
-
Assay Procedure (Example using ADP-Glo™): a. In a 96-well plate, add the kinase, substrate, and test compound at various concentrations. b. Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes). c. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. d. Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which then drives a luciferase/luciferin reaction.
-
Detection: Measure the resulting luminescence using a plate reader. The light signal is proportional to the ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value via non-linear regression.
Quantitative Data Summary
| Compound | Target(s) | Cell Line | IC50 / GI50 | Reference(s) |
| Compound 22 | EGFR | A549, HeLa, PC3 | 2.82 - 6.28 µM | [4] |
| Compound 23 | EGFR | A549, HeLa, PC3 | 2.82 - 6.28 µM | [4] |
| Compound 31 | CDK2 | A549 | 42.79 µM | [4] |
| Compound 32 | CDK2 | A549 | 55.73 µM | [4] |
| Compound 36 | CDK2 | - | 0.199 µM (enzymatic) | |
| Compound 5b | Tubulin | K562 | 0.021 µM | [23] |
| Compound 5b | Tubulin | A549 | 0.69 µM | [23] |
| Compound 3f | Apoptosis Induction | MDA-MB-468 | 14.97 µM (24h) | [29] |
| Paclitaxel | Tubulin | MDA-MB-468 | 49.90 µM (24h) | [29] |
| L2 | - | CFPAC-1 | 61.7 µM | [30] |
Antimicrobial Activity: New Fronts in Combating Resistance
With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi.[22][31]
Mechanisms of Action
Pyrazoles exert their antimicrobial effects through several mechanisms, targeting essential bacterial processes.
-
DNA Gyrase Inhibition: A primary mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, recombination, and repair.[2][10][25] By binding to the enzyme, pyrazole derivatives prevent the resealing of DNA strands, leading to DNA damage and bacterial cell death. This target is attractive as it is absent in humans.[25]
-
Cell Wall Disruption: Some pyrazole-containing peptidomimetics have been shown to disrupt the integrity of the bacterial cell wall.[2] This can lead to leakage of cellular contents and cell lysis.
-
Metabolic Enzyme Inhibition: Pyrazoles can inhibit other crucial bacterial enzymes. For example, some derivatives are potent inhibitors of N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme in the lysine biosynthesis pathway that is essential for many bacteria but not present in mammals.[18]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][31][32]
-
Inoculum Preparation: From a fresh culture, suspend colonies of the test microorganism (e.g., S. aureus, E. coli) in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[6]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only). A standard antibiotic (e.g., Ciprofloxacin, Amoxicillin) should be run in parallel.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.[31]
Central Nervous System (CNS) Activity: Modulating Neurotransmission and Neuroinflammation
Pyrazole derivatives have demonstrated significant potential in treating a range of CNS disorders, including epilepsy and depression.[8][12]
Mechanisms of Action
-
Anticonvulsant Activity: The exact mechanism for many pyrazole anticonvulsants is still under investigation, but potential pathways include modulation of ion channels (e.g., sodium, calcium channels) or enhancement of GABAergic inhibition. Some compounds have shown efficacy in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, suggesting a broad spectrum of activity.[12][28]
-
Antidepressant Activity: A key mechanism is the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-A.[3][8] MAO is responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. By inhibiting MAO, pyrazole derivatives can increase the levels of these neurotransmitters in the synaptic cleft, alleviating depressive symptoms.[8][29]
Experimental Protocols
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[4][9][27]
-
Animal Model: Male mice (20-25g).
-
Compound Administration: Administer the test compound (at various doses) or vehicle i.p. or p.o. at a predetermined time before the test (e.g., 30-60 minutes).
-
Apparatus: An electroconvulsometer with corneal or ear-clip electrodes.
-
Procedure: a. Apply a drop of electrolyte solution (0.9% saline) to the electrodes. b. Apply the electrodes to the animal (corneally or via ear clips). c. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice). d. Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: A compound is considered protective if it abolishes the tonic hindlimb extension. Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50) using probit analysis.[9]
The FST (or Porsolt test) is a widely used behavioral model to screen for antidepressant efficacy.[1][14]
-
Animal Model: Male mice (20-25g).
-
Compound Administration: Administer the test compound, a reference antidepressant (e.g., Imipramine), or vehicle daily for a set period (e.g., 7-14 days) to model chronic treatment. The final dose is given 30-60 minutes before the test.
-
Apparatus: A transparent glass or plastic cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to escape or touch the bottom.[1]
-
Procedure: a. Gently place each mouse into the cylinder of water. b. Record the session (typically 6 minutes) via video for later analysis. c. After the test, remove the mouse, dry it gently with a towel, and return it to its home cage.
-
Data Analysis: Score the last 4 minutes of the 6-minute session. Measure the total time the animal spends immobile (i.e., floating with only minor movements necessary to keep its head above water). A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Quantitative Data Summary
| Compound Class | Test Model | ED50 (mg/kg) | Effect | Reference(s) |
| Pyrazolone 11a | PTZ Seizure | ~20 | Remarkable protection | [15] |
| Pyrazolone 11b | PTZ Seizure | ~20 | Remarkable protection | [15] |
| Pyrazolone 11d | PTZ Seizure | ~20 | Remarkable protection | [15] |
| Triazolopyrimidine 6d | MES Seizure | 15.8 | Potent anticonvulsant | |
| Triazolopyrimidine 6d | PTZ Seizure | 14.1 | Potent anticonvulsant | |
| Diacylhydrazine 4a | Tail Suspension | 10 | ~2x more active than Imipramine | [15] |
| Diacylhydrazine 4b | Tail Suspension | 10 | ~2x more active than Imipramine | [15] |
Conclusion and Future Directions
The pyrazole scaffold has unequivocally demonstrated its value as a versatile and highly adaptable nucleus in drug discovery. Its derivatives have yielded potent and selective agents across a wide spectrum of therapeutic areas, from inflammation and cancer to infectious diseases and neurological disorders. The multi-target capabilities of many pyrazole-based compounds, such as dual COX-2/5-LOX or EGFR/VEGFR-2 inhibitors, represent a particularly promising avenue for addressing complex multifactorial diseases.
Future research will likely focus on several key areas:
-
Novel Hybrids: The continued design and synthesis of hybrid molecules that combine the pyrazole core with other pharmacologically active heterocycles to achieve novel mechanisms of action or synergistic effects.
-
Targeted Delivery: The development of pyrazole-based conjugates for targeted drug delivery, enhancing efficacy while minimizing systemic toxicity.
-
Combating Resistance: In the antimicrobial and anticancer fields, the exploration of pyrazole derivatives that can overcome existing resistance mechanisms will be paramount.
-
Advanced In Silico Screening: The increasing sophistication of computational modeling will accelerate the identification of novel pyrazole leads with optimized ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
As our understanding of the molecular basis of disease deepens, the rational design of pyrazole derivatives will continue to provide innovative solutions to pressing medical challenges, solidifying the pyrazole's legacy as a truly privileged structure in medicinal chemistry.
References
A consolidated list of all sources cited within this technical guide. Each entry includes the title, source, and a verifiable URL.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC - PubMed Central. [Link]
-
The Cyclin-dependent Kinase Cdk2 Regulates Thymocyte Apoptosis. PMC. [Link]
-
Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. [Link]
-
An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Bentham Science Publishers. [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
Dimerization and activation of EGFR and VEGFR2 initiate downstream signaling. ResearchGate. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. [Link]
-
Structures of pyrazole derivatives with anti-inflammatory activity. ResearchGate. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC - NIH. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]
-
Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. [Link]
-
Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. ijrpb.com. [Link]
-
A link between cell cycle and cell death: Bax and Bcl-2 modulate Cdk2 activation during thymocyte apoptosis. PMC - PubMed Central. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. PubMed. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]
-
Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. PubMed. [Link]
-
Measurement of changes in apoptosis and cell cycle regulatory kinase Cdk2. PubMed. [Link]
-
Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Nature Experiments. [Link]
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. [Link]
-
Cyclin-dependent kinases regulate apoptosis of intestinal epithelial cells. PubMed Central. [Link]
-
VEGFR-1 and VEGFR-2: two non-identical twins with a unique physiognomy. PMC - PubMed Central. [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
-
Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. [Link]
-
VEGF and EGFR pathways in detail: Target for new therapies against cancer. YouTube. [Link]
-
VEGFR-2 downstream pathway. By binding to the intracellular domain of... ResearchGate. [Link]
-
Synthesis and anti-inflammatory activity of some pyrazole derivatives. Semantic Scholar. [Link]
Sources
- 1. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The State of the Art of Pyrazole Derivatives as Monoamine Oxidase...: Ingenta Connect [ingentaconnect.com]
- 4. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy | Semantic Scholar [semanticscholar.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prediction of human efficacious antidepressant doses using the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ecommons.luc.edu [ecommons.luc.edu]
- 18. researchgate.net [researchgate.net]
- 19. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. animal.research.wvu.edu [animal.research.wvu.edu]
- 21. bio-protocol.org [bio-protocol.org]
- 22. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]
- 24. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 25. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ovid.com [ovid.com]
- 28. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 31. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 32. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
The Enduring Legacy of 3,5-Dimethylpyrazole: From Foundational Synthesis to Modern Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Since its initial synthesis, 3,5-dimethylpyrazole (3,5-DMP) has emerged from a fundamental heterocyclic compound to a versatile cornerstone in a multitude of scientific disciplines. This technical guide provides a comprehensive exploration of the discovery, history, and multifaceted applications of 3,5-DMP and its derivatives. We delve into the foundational Knorr pyrazole synthesis, offering a detailed mechanistic understanding and practical experimental protocols. The narrative extends to the compound's significant impact on agriculture as a nitrification inhibitor, its crucial role in medicinal chemistry as a scaffold for phosphodiesterase 4 (PDE4) inhibitors, its industrial utility as a blocking agent for isocyanates, and its function as a versatile ligand in coordination chemistry. This guide is intended to serve as an authoritative resource, equipping researchers and professionals with the in-depth knowledge to leverage the unique properties of 3,5-dimethylpyrazole in their respective fields.
Historical Perspective: The Dawn of Pyrazole Chemistry
The story of 3,5-dimethylpyrazole is intrinsically linked to the pioneering work of German chemist Ludwig Knorr in the late 19th century. While investigating quinine-related compounds, Knorr's experiments with ethyl acetoacetate and phenylhydrazine in 1883 unexpectedly yielded a new class of five-membered heterocyclic compounds: the pyrazoles.[1][2] This serendipitous discovery laid the groundwork for a new field of heterocyclic chemistry.[3] Knorr's subsequent work, including the synthesis of the analgesic drug antipyrine (a pyrazolone derivative), solidified the importance of this new class of compounds.[1] The first synthesis of the parent pyrazole ring was achieved by Edward Buchner in 1889.[4]
The primary method for synthesizing pyrazoles, and indeed 3,5-dimethylpyrazole, became known as the Knorr pyrazole synthesis . This robust and versatile reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] It is important to distinguish the Knorr pyrazole synthesis from the Paal-Knorr synthesis , which typically refers to the synthesis of furans, thiophenes, and pyrroles from 1,4-dicarbonyl compounds.[7] The Knorr pyrazole synthesis specifically utilizes a 1,3-dicarbonyl compound and a hydrazine to form the pyrazole ring.
The Cornerstone Synthesis: The Knorr Reaction for 3,5-Dimethylpyrazole
The most common and historically significant method for preparing 3,5-dimethylpyrazole is the Knorr pyrazole synthesis, utilizing the readily available starting materials acetylacetone (a 1,3-dicarbonyl compound) and hydrazine.[8]
Mechanistic Insights
The acid-catalyzed mechanism of the Knorr pyrazole synthesis proceeds through a series of well-defined steps:
-
Initial Condensation: One of the carbonyl groups of acetylacetone is protonated, increasing its electrophilicity. A nitrogen atom from hydrazine then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiaminal intermediate.
-
Dehydration and Imine Formation: The hemiaminal readily loses a molecule of water to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.
-
Final Dehydration and Aromatization: A second dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
This protocol is a representative example of the Knorr synthesis for 3,5-DMP.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydrazine hydrate or Hydrazine sulfate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Ice bath
-
Reflux apparatus
-
Rotary evaporator
-
n-Hexane (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hydrazine hydrate in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add acetylacetone dropwise to the cooled hydrazine solution with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, add a catalytic amount of glacial acetic acid.
-
Allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.
-
After reflux, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from hot n-hexane to yield white crystalline needles of 3,5-dimethylpyrazole.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount | Moles |
| Acetylacetone | 100.12 | 10.0 g | 0.1 |
| Hydrazine Hydrate | 50.06 | 5.0 g | 0.1 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield | Typical Yield (%) |
| 3,5-Dimethylpyrazole | 96.13 | 9.61 g | 85-95% |
Applications in Agriculture: A Potent Nitrification Inhibitor
One of the most significant applications of 3,5-dimethylpyrazole derivatives, particularly 3,4-dimethylpyrazole phosphate (DMPP), is in agriculture as a nitrification inhibitor.[9][10]
Mechanism of Nitrification Inhibition
Nitrification is a microbial process that converts ammonium (NH₄⁺) to nitrate (NO₃⁻). While nitrate is a primary nitrogen source for plants, it is also highly mobile in soil and prone to leaching, leading to environmental pollution and reduced nitrogen use efficiency. 3,5-DMP and its derivatives act by specifically inhibiting the first step of nitrification, the oxidation of ammonia to nitrite, which is catalyzed by the enzyme ammonia monooxygenase (AMO) in ammonia-oxidizing bacteria (AOB).[11][12] The inhibitory effect is achieved through the chelation of copper ions within the active site of the AMO enzyme, rendering it inactive. By slowing down this conversion, more nitrogen is retained in the soil as ammonium, which is less susceptible to leaching and denitrification.[9]
Medicinal Chemistry: A Scaffold for PDE4 Inhibitors
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and 3,5-dimethylpyrazole has served as a key building block for the development of potent and selective phosphodiesterase 4 (PDE4) inhibitors. PDE4 is an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in inflammatory pathways.
Role in PDE4 Inhibition and Structure-Activity Relationships (SAR)
Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. This makes PDE4 an attractive target for the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.
Structure-activity relationship (SAR) studies have shown that the 3,5-dimethylpyrazole moiety can be effectively incorporated into molecules that bind to the active site of PDE4. The methyl groups at the 3 and 5 positions can be crucial for establishing favorable interactions within the enzyme's binding pocket, contributing to both potency and selectivity. Further modifications to other parts of the molecule, guided by SAR, have led to the development of clinical candidates.[2]
Industrial Chemistry: A Versatile Blocking Agent and Ligand
Beyond its applications in life sciences, 3,5-dimethylpyrazole has significant utility in industrial chemistry.
Blocking Agent for Isocyanates
In the production of polyurethane coatings and adhesives, isocyanates are highly reactive components. To control the curing process and improve the shelf-life of one-component systems, isocyanates are often "blocked" with a protecting group. 3,5-DMP serves as an effective blocking agent. It reacts with the isocyanate to form a thermally reversible urethane linkage.[8][13] At ambient temperatures, the blocked isocyanate is stable. Upon heating, the 3,5-DMP is released, regenerating the reactive isocyanate, which then crosslinks with a polyol to form the polyurethane network. The deblocking temperature of 3,5-DMP is typically in the range of 110-120°C, offering a balance of stability and reactivity for various industrial applications.[11][14]
Ligand in Coordination Chemistry
The two adjacent nitrogen atoms in the 3,5-dimethylpyrazole ring make it an excellent ligand for coordinating with a wide range of metal ions.[15] This property has been exploited to synthesize a diverse array of metal complexes with applications in catalysis, materials science, and bioinorganic chemistry. For instance, tris(pyrazolyl)borate ligands, often referred to as "scorpionate" ligands, are synthesized from 3,5-dimethylpyrazole and have been instrumental in the development of catalysts for various organic transformations.[16] The steric and electronic properties of the 3,5-dimethylpyrazole ligand can be fine-tuned by modifying the substituents on the pyrazole ring, allowing for the rational design of metal complexes with specific catalytic activities.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 3,5-dimethylpyrazole is essential for its application in research and industry.
Table of Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₅H₈N₂ |
| Molar Mass | 96.13 g/mol [17] |
| Appearance | White crystalline solid[8] |
| Melting Point | 107-109 °C[8] |
| Boiling Point | 218 °C[8] |
| Solubility | Soluble in water and polar organic solvents[8] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 300 MHz): δ 5.85 (s, 1H, CH), 2.25 (s, 6H, 2xCH₃).[15]
-
¹³C NMR (CDCl₃, 75 MHz): δ 145.0 (C3, C5), 104.5 (C4), 13.5 (CH₃).
-
IR (KBr, cm⁻¹): 3450-3150 (N-H stretching), 2920 (C-H stretching), 1580 (C=N stretching).[18]
Conclusion
From its discovery in the crucible of 19th-century organic chemistry to its diverse applications in the 21st century, 3,5-dimethylpyrazole has proven to be a molecule of enduring significance. Its straightforward synthesis via the Knorr reaction, coupled with its unique electronic and structural features, has enabled its use in fields as varied as sustainable agriculture, modern medicine, and advanced materials. For researchers and scientists, a deep understanding of the history, synthesis, and multifaceted applications of 3,5-dimethylpyrazole is not merely an academic exercise but a gateway to innovation. As we continue to address global challenges in food security, health, and environmental sustainability, the versatile chemistry of 3,5-dimethylpyrazole and its derivatives will undoubtedly continue to provide novel solutions and inspire new avenues of scientific inquiry.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Heterocyclic compound - Wikipedia. (n.d.). [Link]
-
DMPP (3,4-Dimethylpyrazole Phosphate). (n.d.). Wellyou Tech. [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis Online. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
-
A Study on the Relevance of Heterocyclic Chemistry. (n.d.). ijarsct. [Link]
-
3,5-Dimethylpyrazole - Wikipedia. (n.d.). [Link]
-
3,5-Dimethylpyrazole | C5H8N2 | CID 6210. (n.d.). PubChem. [Link]
-
Chemical Properties of 3,5-Dimethylpyrazole (CAS 67-51-6). (n.d.). Cheméo. [Link]
-
3,5-dimethyl pyrazole, 67-51-6. (n.d.). The Good Scents Company. [Link]
-
Effects of the nitrification inhibitor DMPP (3,4-dimethylpyrazole phosphate) on gross N transformation rates and N2O emissions. (2019). Europe PMC. [Link]
-
3,5-DIMETHYLPYRAZOLE. (n.d.). Ataman Kimya. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020). Books - The Royal Society of Chemistry. [Link]
-
Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. (n.d.). PMC. [Link]
-
Paal–Knorr synthesis - Wikipedia. (n.d.). [Link]
-
Effects of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate on Nitrification and Nitrifiers in Two Contrasting Agricultural Soils. (2016). PubMed. [Link]
-
Effects of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate on Nitrification and Nitrifiers in Two Contrasting Agricultural Soils. (2016). PMC - NIH. [Link]
-
Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate Application During the Later Stage of Apple Fruit Expansion Regulates Soil Mineral Nitrogen and Tree Carbon–Nitrogen Nutrition, and Improves Fruit Quality. (n.d.). Frontiers. [Link]
-
AN OVERVIEW ON HETEROCYCLIC COMPOUNDS AND THEIR VERSATILE APPLICATIONS. (2018). troindia. [Link]
-
3,5-Dimethylpyrazole - the NIST WebBook. (n.d.). [Link]
-
Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. (n.d.). Ask Pharmacy. [Link]
-
History, Classification and Biological activity of Heterocyclic Compounds. (2023). ResearchGate. [Link]
-
Synthesis and Determination of Polypyrazolylborates: K[HB(3,5-C5H7N2)3] and HB(3,5-C5H7N2)3Cu(CO). (2010). Adam Cap. [Link]
-
RAFT Polymerization of “Splitters” and “Cryptos”: Exploiting Azole‑N‑carboxamides As Blocked Isocyanates for Ambient Temperature Postpolymerization Modification. (n.d.). eScholarship.org. [Link]
-
Paal–Knorr pyrrole synthesis | Request PDF. (n.d.). ResearchGate. [Link]
-
Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. (n.d.). PubMed Central. [Link]
-
Transition Metal Complexes of Ligands Containing 3,5-Dimethylpyrazolyl Groups and Thioether Functions. The Crystal and Molecular. (n.d.). DSpace. [Link]
-
Combinations of Malonate- and Pyrazole-Blocked Isocyanates to Improve Performance. (2002). [Link]
-
PDE4 Inhibitors for Disease Therapy: Advances and Future Perspective. (n.d.). ResearchGate. [Link]
-
Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. (2016). RSC Publishing. [Link]
-
Tris(3,5-dimethylpyrazolyl)methane-Based Heterobimetallic Complexes that Contain Zn and CdTransition-Metal Bonds: Synthesis, Structures, and Quantum Chemical Calculations | Request PDF. (2025). ResearchGate. [Link]
-
Coordination compounds derived from transition metal salts and bis(3,5-dimethylpyrazolyl)methane | Semantic Scholar. (n.d.). [Link]
-
An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. (2022). PubMed Central. [Link]
-
(PDF) PDE4 inhibitors: a review of current developments (2005-2009). (2025). ResearchGate. [Link]
-
Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. (n.d.). RSC Publishing. [Link]
-
PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. (2024). Frontiers. [Link]
-
PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. (2024). PMC. [Link]
-
Special Issue : Synthesis and Applications of Transition Metal Complexes. (n.d.). MDPI. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 9. wellyoutech.com [wellyoutech.com]
- 10. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 11. Frontiers | Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate Application During the Later Stage of Apple Fruit Expansion Regulates Soil Mineral Nitrogen and Tree Carbon–Nitrogen Nutrition, and Improves Fruit Quality [frontiersin.org]
- 12. Effects of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate on Nitrification and Nitrifiers in Two Contrasting Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. askpharmacy.net [askpharmacy.net]
- 14. pcimag.com [pcimag.com]
- 15. 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum [chemicalbook.com]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
- 17. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 3,5-Dimethylpyrazole [webbook.nist.gov]
An In-Depth Technical Guide to the Stability and Degradation of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the stability and degradation profile of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone, a key heterocyclic compound with significant interest in medicinal chemistry. In the absence of direct stability studies, this document synthesizes information from related chemical structures and established principles of drug degradation to propose likely degradation pathways. It further outlines a robust, self-validating experimental framework for forced degradation studies, the development of a stability-indicating analytical method, and the characterization of potential degradants, all in accordance with ICH guidelines. This guide is intended to equip researchers and drug development professionals with the necessary theoretical foundation and practical methodologies to thoroughly investigate the stability of this and similar N-acetylated pyrazole derivatives.
Introduction and Molecular Profile
This compound is a member of the pyrazole class of heterocyclic compounds, which are integral to numerous biologically active molecules, exhibiting a wide range of activities including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The title compound is characterized by a 3,5-dimethylpyrazole ring N-acylated with an ethanone group. This N-acetyl linkage is a critical determinant of the molecule's chemical properties and, consequently, its stability. Understanding the stability of this molecule is paramount for its development as a potential pharmaceutical agent or intermediate, as degradation can lead to loss of potency and the formation of potentially toxic impurities.[3]
Molecular Structure:
Figure 1: Chemical structure of this compound.
This guide will systematically explore the anticipated stability challenges and outline a comprehensive strategy for their investigation.
Postulated Degradation Pathways
Based on the functional groups present—an N-acetylated pyrazole ring—we can postulate several primary degradation pathways under forced stress conditions. The rationale for these predictions stems from the known reactivity of amides and heterocyclic systems.
Figure 2: Postulated degradation pathways for this compound.
Hydrolytic Degradation
The N-acetyl group introduces an amide-like linkage that is susceptible to hydrolysis under both acidic and basic conditions. This is often the most common degradation pathway for such molecules.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the acetyl group is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This would lead to the cleavage of the N-acyl bond, yielding 3,5-dimethyl-1H-pyrazole and acetic acid.
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion can directly attack the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to cleave the N-acyl bond, forming 3,5-dimethyl-1H-pyrazole and an acetate salt.
Oxidative Degradation
The pyrazole ring, being an electron-rich aromatic system, is susceptible to oxidation. The nitrogen atoms are also potential sites for oxidation.
-
N-Oxidation: The nitrogen atoms of the pyrazole ring could be oxidized to form N-oxides, particularly by strong oxidizing agents like hydrogen peroxide.
-
Ring Oxidation and Opening: Oxidative attack on the pyrazole ring itself could lead to hydroxylation or, under more strenuous conditions, ring-opening to form various smaller, more polar degradation products.
Thermal Degradation
High temperatures can provide the energy required to break weaker bonds in the molecule.
-
De-acetylation: The N-C bond of the acetyl group could be susceptible to thermal cleavage, leading to the formation of 3,5-dimethyl-1H-pyrazole.
-
Ring Fragmentation: At higher temperatures, fragmentation of the pyrazole ring itself is possible, potentially leading to the evolution of nitrogen gas and the formation of various smaller organic fragments. Studies on other N-acetylated compounds have shown the generation of compounds like pyrazines, pyridines, and pyrroles upon pyrolysis.[4]
Photolytic Degradation
Exposure to UV or visible light can induce photochemical reactions. While N-acetylated pyrazoles are suggested to have good photostability, forced degradation studies are necessary for confirmation. Potential photolytic degradation could involve rearrangements or fragmentation of the molecule. The ICH Q1B guideline provides a framework for systematic photostability testing.[5][6][7][8][9]
A Framework for Forced Degradation Studies
To systematically investigate the stability of this compound, a series of forced degradation studies should be conducted as recommended by ICH guidelines.[10] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without extensive secondary degradation.
Figure 3: Workflow for forced degradation studies.
Detailed Experimental Protocols
3.1.1. Hydrolytic Stress
-
Acidic Conditions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute an aliquot of the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Alkaline Conditions:
-
Follow the same procedure as for acidic conditions, but use 0.1 M sodium hydroxide for dilution and incubation.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Neutral Conditions:
-
Dilute the stock solution with water to a final concentration of 100 µg/mL.
-
Incubate at 60°C and sample at the same time points.
-
3.1.2. Oxidative Stress
-
Prepare a 100 µg/mL solution of the compound in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide solution.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quench the reaction by adding a small amount of a reducing agent like sodium bisulfite if necessary, before injection into the analytical system.
3.1.3. Thermal Stress
-
Solid State:
-
Place a known amount of the solid compound in a controlled temperature oven at 80°C.
-
Sample at various time points (e.g., 1, 3, 7, and 14 days).
-
Dissolve the samples in a suitable solvent for analysis.
-
-
Solution State:
-
Prepare a 100 µg/mL solution of the compound in a suitable solvent.
-
Incubate the solution at 80°C, protected from light.
-
Sample at appropriate time points.
-
3.1.4. Photolytic Stress
-
Expose solid and solution samples of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7]
-
Maintain parallel samples in the dark as controls.
-
Analyze the samples after the exposure period.
Development of a Stability-Indicating Analytical Method
A robust stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV or photodiode array (PDA) detection is the most common and suitable approach.
Proposed HPLC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Gradient elution with Acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or phosphate buffer) | A gradient is necessary to elute both the parent compound and potentially more polar degradation products with good peak shape and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV/PDA at a suitable wavelength (e.g., the λmax of the parent compound) | PDA detection allows for the assessment of peak purity and can help in identifying degradation products with different chromophores. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is demonstrated by analyzing forced degradation samples and ensuring that the parent peak is well-resolved from all degradation peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Characterization of Degradation Products
Once the degradation products are separated using the stability-indicating HPLC method, their structures need to be elucidated. Liquid chromatography-mass spectrometry (LC-MS/MS) is the primary tool for this purpose.
-
LC-MS/MS Analysis: By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio (m/z) of the parent compound and its degradation products can be determined.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ions. The resulting fragmentation patterns provide valuable structural information. For this compound, characteristic fragments would likely include the 3,5-dimethylpyrazole cation and fragments related to the acetyl group.
-
Isolation and NMR Spectroscopy: For definitive structural confirmation of major degradation products, they can be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Toxicological Considerations
The toxicological profile of any degradation product is a critical aspect of drug safety assessment. While specific toxicological data for the degradation products of this compound are not available, information on related compounds can provide initial guidance.
-
Pyrazole and its Metabolites: Pyrazole itself is known to be an inhibitor of alcohol dehydrogenase. Its primary metabolite, 4-hydroxypyrazole, has been shown to be more toxic than the parent compound, with hepatotoxicity being a key concern.[3]
-
General Concerns: Any degradation product that is formed at a significant level (as defined by ICH guidelines) must be evaluated for its potential toxicity. In silico toxicology prediction tools can be used for an initial assessment, followed by in vitro and in vivo studies if necessary.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, framework for assessing the stability and degradation of this compound. By postulating the most likely degradation pathways based on its chemical structure and the known reactivity of related compounds, we have outlined a detailed and robust experimental plan for forced degradation studies. The successful execution of these studies, coupled with the development and validation of a stability-indicating analytical method, will provide a thorough understanding of the molecule's intrinsic stability. This knowledge is indispensable for informed decision-making in the drug development process, ensuring the quality, safety, and efficacy of any potential pharmaceutical product derived from this promising chemical entity.
References
-
Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole. (URL: [Link])
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. (URL: [Link])
-
Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. (URL: [Link])
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. (URL: [Link])
-
Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. PMC - PubMed Central. (URL: [Link])
-
Pyrazole: preclinical reassessment. PubMed. (URL: [Link])
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. (URL: [Link])
-
Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. PMC - NIH. (URL: [Link])
-
Q1B Photostability Testing of New Drug Substances and Products. FDA. (URL: [Link])
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. (URL: [Link])
-
(PDF) Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. ResearchGate. (URL: [Link])
-
N-hydroxy-compounds as acyl transfer agents. Part 2. Kinetics and mechanism of hydrolysis and aminolysis of 1-hydroxypyrazole and 1-hydroxyimidazole esters. Sci-Hub. (URL: [Link])
-
ICH guideline for photostability testing: aspects and directions for use. PubMed. (URL: [Link])
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. atlas-mts.com. (URL: [Link])
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. ResearchGate. (URL: [Link])
-
Volatile Compounds Generated from Thermal Degradation of N-Acetylglucosamine. HKU Scholars Hub. (URL: [Link])
-
Hydrolysis of amides. Kinetics and mechanism of the basic hydrolysis of N‐acylpyrroles, N‐acylindoles and N‐acylcarbazoles. Semantic Scholar. (URL: [Link])
-
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. PubChem. (URL: [Link])
-
1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. MDPI. (URL: [Link])
-
Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. NIH. (URL: [Link])
-
5.4: Hydrolysis Reactions. Chemistry LibreTexts. (URL: [Link])
-
Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance. PubMed. (URL: [Link])
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. (URL: [Link])
-
The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC - NIH. (URL: [Link])
-
A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. MDPI. (URL: [Link])
-
2-(1-tosylpyrrolidine-2α-yl)ethanone | Chemical Substance Information. J-GLOBAL. (URL: [Link])
-
Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS One - Research journals. (URL: [Link])
-
01-00699-EN Pyrolysis/Thermal Desorption -GC/MS for Deterioration Markers of Chemical Products. SHIMADZU CORPORATION. (URL: [Link])
-
RP-HPLC stability indicating method development for the estimation of drug marketed formulation. International journal of health sciences - ScienceScholar. (URL: [Link])
-
Thermal degradation kinetics and pyrolysis GC-MS study of curcumin. PubMed. (URL: [Link])
-
mass spectral study on the fragmentation of 3-[2-(3,5-dimethyl-1h-pyrazol-1-yl)thiazol-4-yl]-2h-chromen-2-one by am1 method. ResearchGate. (URL: [Link])
Sources
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HKU Scholars Hub: Volatile Compounds Generated from Thermal Degradation of N-Acetylglucosamine [hub.hku.hk]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis commences with the classic Knorr pyrazole synthesis, involving the condensation of acetylacetone with a hydrazine source to form the intermediate, 3,5-dimethylpyrazole. The guide critically evaluates the use of hydrazine hydrate versus hydrazine sulfate, emphasizing safety and yield considerations. The second step involves the selective N-acetylation of the pyrazole ring using acetic anhydride. This document is intended for researchers and professionals in organic synthesis and drug development, offering in-depth mechanistic insights, step-by-step protocols, safety procedures, and characterization data.
Introduction and Significance
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in pharmaceutical development, present in a wide array of approved drugs exhibiting anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The target molecule, this compound, serves as a key intermediate. The N-acetyl group acts as both a protective group and a reactive handle for further functionalization, making it a versatile precursor for more complex molecular architectures.[4][5]
The synthetic route described herein begins with acetylacetone (2,4-pentanedione), a readily available and inexpensive starting material, and proceeds through the stable and well-characterized 3,5-dimethylpyrazole intermediate.
Overall Synthetic Pathway
The synthesis is performed in two distinct stages:
-
Part A: Synthesis of 3,5-dimethylpyrazole via condensation of acetylacetone and hydrazine.
-
Part B: N-Acetylation of 3,5-dimethylpyrazole to yield the final product.
Caption: Overall two-step synthetic workflow.
Part A: Synthesis of 3,5-dimethylpyrazole
Mechanistic Insight: The Knorr Pyrazole Synthesis
This reaction is a classic acid-catalyzed condensation. Acetylacetone, which exists in equilibrium with its enol tautomer, undergoes nucleophilic attack by one nitrogen of hydrazine. A subsequent intramolecular condensation via attack of the second hydrazine nitrogen onto the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring.
Reagent Selection: Hydrazine Hydrate vs. Hydrazine Sulfate
Two common sources of hydrazine can be used for this step, each with distinct advantages and safety profiles.
| Reagent | Advantages | Disadvantages & Mitigation |
| Hydrazine Hydrate | High reactivity, often leads to higher yields. The only byproduct is water, simplifying workup.[6] | Highly exothermic and potentially violent reaction. [7] Mitigation: Must be performed with strict temperature control (ice bath) and slow, dropwise addition of acetylacetone.[8][9] |
| Hydrazine Sulfate | A stable, crystalline solid that is easier and safer to handle. The reaction is generally less vigorous.[7] | Generates inorganic salt byproducts (e.g., sodium sulfate) that must be removed during workup, potentially lowering the isolated yield.[7] |
For this protocol, we will detail the procedure using hydrazine hydrate due to the higher potential yield and simpler workup, with a strong emphasis on stringent safety controls.
Protocol for 3,5-dimethylpyrazole
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | ~64% N₂H₄ | 5.0 mL | ~0.10 mol |
| Acetylacetone | C₅H₈O₂ | 100.12 | 99% | 10.0 mL | ~0.097 mol |
| Ethanol | C₂H₅OH | 46.07 | 95% | 50 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed | - |
| Anhydrous K₂CO₃ | K₂CO₃ | 138.21 | - | As needed | - |
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Thermometer
-
Ice-water bath
-
Rotary evaporator
Procedure:
-
Setup: Assemble the three-neck flask with a magnetic stir bar, dropping funnel, and thermometer. Place the flask in an ice-water bath on a magnetic stirrer.
-
Reagent Charging: Charge the flask with hydrazine hydrate (5.0 mL) and ethanol (50 mL). Begin stirring and allow the solution to cool to below 10°C.
-
Controlled Addition: Add acetylacetone (10.0 mL) to the dropping funnel. Add the acetylacetone dropwise to the stirred hydrazine solution over a period of 20-30 minutes. Crucially, maintain the internal reaction temperature below 15°C throughout the addition. [6][7] An uncontrolled temperature rise can lead to a violent reaction.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the mixture to reflux (~80-90°C) for 1 hour.[8][9]
-
Work-up & Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous potassium carbonate (K₂CO₃).
-
Filter off the drying agent and remove the diethyl ether on a rotary evaporator.
-
-
Purification & Characterization: The crude product is a pale yellow crystalline solid.[7]
Part B: Synthesis of this compound
Mechanistic Insight: N-Acetylation
The N-acetylation is a nucleophilic acyl substitution. The lone pair on the N1 nitrogen of the pyrazole ring attacks the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride). The departure of a stable leaving group (acetate) results in the formation of the N-acetylated pyrazole. While this reaction can be performed without a catalyst, a mild base is often used to facilitate the process.
Protocol for this compound
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 3,5-dimethylpyrazole | C₅H₈N₂ | 96.13 | 5.0 g | 0.052 mol |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 15 mL | ~0.159 mol |
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3,5-dimethylpyrazole (5.0 g).
-
Reagent Addition: In a fume hood, add acetic anhydride (15 mL). Note: Acetic anhydride is corrosive and lachrymatory. Handle with appropriate personal protective equipment (PPE).
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 2 hours.
-
Work-up & Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture into 100 mL of ice-cold water with stirring to quench the excess acetic anhydride.
-
A solid product should precipitate. If an oil forms, continue stirring until it solidifies.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
-
Purification & Characterization:
-
Dry the solid product in a vacuum oven or desiccator.
-
The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
-
Expected Yield: >80%.
-
Appearance: White crystalline solid.
-
Characterization: The identity and purity should be confirmed using NMR spectroscopy (¹H and ¹³C) and melting point analysis.
-
Product Characterization Data (Expected)
| Analysis | Expected Result for this compound |
| ¹H NMR (CDCl₃) | δ ~6.0 (s, 1H, pyrazole C4-H), δ ~2.6 (s, 3H, acetyl-CH₃), δ ~2.5 (s, 3H, pyrazole-CH₃), δ ~2.2 (s, 3H, pyrazole-CH₃). |
| ¹³C NMR (CDCl₃) | δ ~168 (C=O), δ ~152 (pyrazole C5), δ ~144 (pyrazole C3), δ ~110 (pyrazole C4), δ ~23 (acetyl-CH₃), δ ~14 (pyrazole-CH₃), δ ~13 (pyrazole-CH₃). (Note: Exact shifts may vary slightly based on solvent and instrument).[11] |
| IR (KBr, cm⁻¹) | ~1710-1730 (C=O stretch), ~1580 (C=N stretch), ~2900-3000 (C-H stretch). |
Safety and Hazard Management
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[12][13] Avoid inhalation and skin contact. It can cause severe burns.[14][15] In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes.[12][14] The initial reaction with acetylacetone is highly exothermic and must be cooled adequately to prevent a runaway reaction.[7]
-
Acetylacetone: Flammable liquid and harmful if swallowed or inhaled.
-
Acetic Anhydride: Corrosive, causes severe skin and eye burns, and is a lachrymator. Reacts exothermically with water.
-
Diethyl Ether: Extremely flammable. Use in an area free of ignition sources.
Caption: Summary of critical safety considerations.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Part A reaction turns dark brown/black | Temperature exceeded 15°C during addition, causing side reactions or decomposition. | Discard the reaction and restart, ensuring slower addition and more efficient cooling. |
| Low yield of 3,5-dimethylpyrazole | Incomplete extraction from the aqueous layer. | Perform additional extractions with diethyl ether (e.g., 5 total). Ensure the aqueous layer pH is not highly acidic. |
| Product from Part B is an oil, not a solid | Presence of impurities or residual acetic acid. | Try scratching the inside of the flask with a glass rod to induce crystallization. If it persists, extract the product into an organic solvent, wash with sodium bicarbonate solution, dry, and re-evaporate. |
| Final product shows starting material (pyrazole) in NMR | Incomplete acetylation reaction. | Increase the reaction time or use a slight excess of acetic anhydride. Ensure the 3,5-dimethylpyrazole is completely dry before starting Part B. |
References
-
Organic Syntheses. (1941). 3,5-dimethylpyrazole. Org. Synth. Coll. Vol. 1, 309. [Link]
-
Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. [Link]
-
ResearchGate. (2014). Could anybody tell about synthesis of 3,5 dimethylpyrazole? [Link]
-
Zimmerman, B. G., & Lochte, H. L. (1938). Polyazines. II. The Reaction of Hydrazine Hydrate with Acetylacetone, Acetonylacetone, and Benzil. Journal of the American Chemical Society, 60(10), 2456–2458. [Link]
-
Indian Academy of Sciences. (n.d.). Characterization of the Reaction Products of Hydrazine & Phenylhydrazine with Coba1t(II), Nickel(II) & Zinc(II) Acetylacetonates. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. JOCPR, 5(9), 130-134. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]
-
Journal of the American Chemical Society. (n.d.). Polyazines. II. The Reaction of Hydrazine Hydrate with Acetylacetone, Acetonylacetone, and Benzil. [Link]
-
AIST. (n.d.). 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-ETHANONE - 13C NMR. [Link]
-
MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019. [Link]
-
Sciencemadness.org. (2025). Safety precautions for hydrazine hydrate. [Link]
-
ResearchGate. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. [Link]
-
ResearchGate. (2010). ChemInform Abstract: 1-Cyanoacetyl-3,5-dimethylpyrazole - Effective Cyanoacetylating Agent and a New Building Block for the Synthesis of Heterocyclic Compounds. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.[Link]
- Google Patents. (n.d.). CN100506798C - Method for preparing 3.5-dimethylpyrazole.
-
Scribd. (n.d.). Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. JDDT, 9(3), 2736. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. scribd.com [scribd.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. spectrabase.com [spectrabase.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
- 15. fishersci.com [fishersci.com]
The Versatile Scaffold: 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone in Modern Medicinal Chemistry
Introduction: The Pyrazole Core in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry. Its remarkable versatility and ability to serve as a privileged scaffold have led to the development of a multitude of clinically significant therapeutic agents.[1][2] The structural features of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological activities. This has resulted in pyrazole-containing drugs with applications spanning anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant therapies.[2][3]
Within this important class of compounds, 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone emerges as a particularly valuable and versatile building block. The presence of the dimethylpyrazole core offers a stable and synthetically accessible foundation, while the acetyl group at the 1-position provides a reactive handle for a wide array of chemical transformations. This allows for the facile introduction of diverse pharmacophores and the exploration of vast chemical space in the quest for novel drug candidates. This application note will provide a detailed exploration of the synthesis and utility of this compound in medicinal chemistry, with a focus on its application in the development of anticancer, anti-inflammatory, and antimicrobial agents. Detailed protocols for its synthesis and the biological evaluation of its derivatives are also presented to provide researchers with the practical knowledge to leverage this powerful scaffold in their drug discovery endeavors.
Synthetic Pathways to this compound and Its Derivatives
The synthesis of the this compound core is typically achieved through a classical condensation reaction. The most common approach involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[4]
Caption: General synthetic workflow for this compound and its derivatives.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound from acetylhydrazine and acetylacetone.[4]
Materials:
-
Acetylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Ice-cold water
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylhydrazine (1 equivalent) in ethanol.
-
Addition of Reactants: To the stirred solution, add acetylacetone (1.1 equivalents) dropwise. A mild exothermic reaction may be observed.
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The expected proton NMR signals include two singlets for the pyrazole methyl groups, a singlet for the acetyl methyl group, and a singlet for the pyrazole ring proton.
Applications in Anticancer Drug Discovery
The this compound scaffold has served as a valuable starting point for the development of potent anticancer agents.[5][6] Derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines through various mechanisms of action, including the inhibition of critical cellular enzymes and disruption of the cell cycle.[7][8]
Caption: Putative anticancer mechanisms of pyrazole derivatives.
Anticancer Activity Data
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast Cancer) | 1.31 | [9] |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.45 | [9] |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast Cancer) | 0.97 | [9] |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.72 | [9] |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep (Laryngeal Carcinoma) | 3.25 µg/mL | [10] |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | P815 (Mastocytoma) | 17.82 µg/mL | [10] |
| 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivative (5f) | C6 (Glioma) | 5.13 | [11] |
Protocol 2: MTT Assay for Cytotoxicity
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized pyrazole derivatives on cancer cell lines.[12]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized pyrazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in cell culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to a purple formazan precipitate.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Applications in Anti-inflammatory Drug Discovery
Pyrazole derivatives are well-established as potent anti-inflammatory agents, with the most notable example being the selective COX-2 inhibitor, Celecoxib.[9] The mechanism of action for many pyrazole-based anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[13]
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition by pyrazole derivatives.
Anti-inflammatory Activity Data
While specific data for derivatives of this compound as anti-inflammatory agents are limited in the readily available literature, the broader class of pyrazole derivatives has been extensively studied. The following table provides representative data for pyrazole derivatives as COX-2 inhibitors.
| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazolo[3,4-d]pyrimidinone derivative (5k) | COX-2 | 0.27-2.34 | 95.8 | [1] |
| Pyrazole-pyrazoline analog | COX-2 | 1.09-2.10 | 63.56-80.03 | [14] |
| Pyrazole-based derivative with aminophosphonate and sulfonamide | COX-2 | 0.28-6.32 | 5.41-172.32 | [14] |
Applications in Antimicrobial Drug Discovery
The pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[12] Derivatives of this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria.[7] The proposed mechanisms of action often involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[12]
Antimicrobial Activity Data
| Compound | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 1-[(4-(4-Chlorophenyl)-diazenyl)-3, 5-dimethyl-1H-pyrazol-1-yl]-ethanone (5a) | S. aureus | 20 | - | [7] |
| 1-[(4-(4-Chlorophenyl)-diazenyl)-3, 5-dimethyl-1H-pyrazol-1-yl]-ethanone (5a) | E. coli | 18 | - | [7] |
| Pyrazole-thiazole hybrid | MRSA | - | <0.2 | [12] |
| Naphthyl-substituted pyrazole-derived hydrazone | S. aureus | - | 0.78-1.56 | [12] |
| Naphthyl-substituted pyrazole-derived hydrazone | A. baumannii | - | 0.78-1.56 | [12] |
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of synthesized pyrazole derivatives against bacterial strains using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Synthesized pyrazole derivatives
-
DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the pyrazole derivatives in MHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its straightforward synthesis and the reactivity of the acetyl group provide a robust starting point for the generation of diverse libraries of compounds. The demonstrated efficacy of its derivatives in the realms of anticancer, anti-inflammatory, and antimicrobial research underscores the immense potential of this chemical entity.
Future research should focus on the continued exploration of the structure-activity relationships of derivatives of this scaffold to optimize potency and selectivity for specific biological targets. The development of novel synthetic methodologies to further diversify the substitution patterns on the pyrazole ring will undoubtedly lead to the discovery of new and improved therapeutic agents. As our understanding of the molecular basis of disease continues to evolve, the adaptability of the this compound core will ensure its continued relevance in the ongoing quest for innovative medicines.
References
-
Hassan, A. S., et al. (2021). Design, synthesis, and biological evaluation of novel indole derivatives linked to the pyrazole moiety as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1234-1245. [Link]
-
Alam, M. S., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363. [Link]
-
Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
Shaikh, A., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 3(1), 238-258. [Link]
-
Ben-Abdallah, M., et al. (2006). Anticancer effect of three pyrazole derivatives. Il Farmaco, 61(10), 841-845. [Link]
-
Abdel-Aziz, M., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(3), 496-515. [Link]
-
Akhtar, M. J., et al. (2020). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
El-Sayed, N. N. E., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 56(1), 253-261. [Link]
-
Liu, H., et al. (2012). Synthesis and biological evaluation of novel pyrazoline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(15), 5042-5046. [Link]
-
Gierse, J. K., et al. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814. [Link]
-
International Journal of Research and Analytical Reviews. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. [Link]
-
El-Gamal, M. I., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(3), 496-515. [Link]
-
Akhtar, M. J., et al. (2022). Inflammation pathways and inhibition by targeting of the enzymes COX-2,.... RSC Advances, 12(42), 27245-27269. [Link]
-
A., A., et al. (2019). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 16(8), 913-922. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2948. [Link]
-
Kale, P. D. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 125-129. [Link]
-
Farghaly, T. A., et al. (2026). Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation. Scientific Reports, 16(1), 12345. [Link]
-
Ghasemi, S., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 19(1), 246-258. [Link]
-
Ben-Abdallah, M., et al. (2006). Anticancer effect of three pyrazole derivatives. Il Farmaco, 61(10), 841-845. [Link]
-
ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Retrieved from [Link]
-
Pontiki, E., & Hadjipavlou-Litina, D. (2012). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 17(1), 825-857. [Link]
-
El-Gendy, A. A., et al. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega, 7(6), 5136-5154. [Link]
-
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. Retrieved from [Link]
-
Yakan, H., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019. [Link]
-
ResearchGate. (n.d.). Anti-inflammatory activity of pyrazoline derivatives (IC 50 in µg/mL). Retrieved from [Link]
-
Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. [Link]
-
Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 27-32. [Link]
-
Zhang, Y., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of aian Natural Products Research, 23(12), 1165-1175. [Link]
-
ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging.... Retrieved from [Link]
-
Asif, M., et al. (2021). Antimicrobial Evaluation, Synthesis, and Characterization of Some 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives. Indian Journal of Heterocyclic Chemistry, 31(4), 575-580. [Link]
-
Faria, J. V., et al. (2017). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 7(5), 1-13. [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]
-
Reddy, T. S., et al. (2021). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 6(38), 24867-24876. [Link]
-
Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. Retrieved from [Link]
- Google Patents. (n.d.). CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. ijrar.org [ijrar.org]
- 4. 1-(3,5-DiMethyl-pyrazol-1-yl)-ethanone synthesis - chemicalbook [chemicalbook.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer effect of three pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-acetylation of 3,5-dimethylpyrazole
Introduction: The Significance of N-Acetylated Pyrazoles in Medicinal Chemistry and Drug Development
N-acetylated pyrazoles are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. The pyrazole motif itself is a key pharmacophore found in a variety of clinically successful drugs, including the anti-inflammatory agent celecoxib and the anti-anxiety medication etazolate. The introduction of an N-acetyl group can modulate the parent molecule's physicochemical properties, such as its solubility, stability, and ability to interact with biological targets. This modification can lead to enhanced therapeutic efficacy, improved pharmacokinetic profiles, and reduced off-target effects. Consequently, the development of robust and efficient protocols for the N-acetylation of pyrazoles is of paramount importance for the synthesis of novel drug candidates and the exploration of structure-activity relationships.
This document provides a comprehensive guide to the N-acetylation of 3,5-dimethylpyrazole, a common and readily accessible starting material. We will first detail the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine, followed by a detailed protocol for its subsequent N-acetylation using acetic anhydride. The rationale behind the choice of reagents and reaction conditions will be thoroughly discussed, and expected characterization data will be provided to ensure the successful execution and validation of the described procedures.
Part 1: Synthesis of the Starting Material: 3,5-Dimethylpyrazole
The synthesis of 3,5-dimethylpyrazole is a classic condensation reaction between a 1,3-dicarbonyl compound, acetylacetone, and a hydrazine source.[1][2][3][4] This reaction proceeds readily to form the stable pyrazole ring.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 3,5-dimethylpyrazole. The use of a slight excess of hydrazine can help to drive the reaction to completion.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
Materials and Reagents:
| Reagent/Material | Grade | Supplier | CAS Number |
| Acetylacetone | Reagent | Sigma-Aldrich | 123-54-6 |
| Hydrazine hydrate | 80% in water | Sigma-Aldrich | 7803-57-8 |
| Ethanol | 95% | Fisher Scientific | 64-17-5 |
| Deionized water | - | - | 7732-18-5 |
| Anhydrous sodium sulfate | ACS Grade | VWR | 7757-82-6 |
| Diethyl ether | ACS Grade | Fisher Scientific | 60-29-7 |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).
-
With gentle stirring, slowly add hydrazine hydrate (6.25 g, 0.1 mol) dropwise to the solution at room temperature. The addition should be controlled to avoid a rapid increase in temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the diethyl ether under reduced pressure to yield 3,5-dimethylpyrazole as a white crystalline solid.
-
The crude product can be further purified by recrystallization from a minimal amount of hot hexane or by sublimation.
Expected Yield: 80-90%
Characterization of 3,5-Dimethylpyrazole:
-
Appearance: White crystalline solid
-
Melting Point: 106-108 °C[3]
-
¹H NMR (400 MHz, CDCl₃): δ 10.1 (br s, 1H, NH), 5.85 (s, 1H, CH), 2.25 (s, 6H, 2 x CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 145.0 (C3/C5), 105.0 (C4), 13.5 (CH₃).
Part 2: N-acetylation of 3,5-dimethylpyrazole
The N-acetylation of 3,5-dimethylpyrazole can be readily achieved using acetic anhydride. This reaction is a nucleophilic acyl substitution where the pyrazole nitrogen acts as the nucleophile.
Reaction Mechanism
The lone pair of electrons on the N1 nitrogen of the pyrazole ring attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling an acetate ion as a leaving group, to yield the N-acetylated product and acetic acid as a byproduct. The reaction can often be performed without a catalyst, though a mild base such as pyridine can be used to scavenge the acetic acid formed.
Experimental Workflow
Sources
Application Notes & Protocols: The Strategic Utility of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone in Modern Agrochemical Synthesis
Introduction: The Pyrazole Scaffold in Crop Protection
The pyrazole ring system is a cornerstone of modern agrochemical design, prized for its metabolic stability and versatile substitution patterns that allow for fine-tuning of biological activity.[1][2] Compounds incorporating this five-membered nitrogen heterocycle exhibit a broad spectrum of potent bioactivities, leading to the development of market-leading fungicides, herbicides, and insecticides.[1][2][3]
At the heart of synthesizing many of these critical agricultural products is the intermediate, 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone (CAS No. 10199-63-0). This molecule serves as a highly effective and versatile building block. Its key structural features—a stable 3,5-dimethylpyrazole core and a reactive acetyl group at the N1 position—provide a strategic starting point for constructing complex pyrazole carboxamides and other derivatives. The dimethyl substitution on the pyrazole ring often enhances the lipophilicity and metabolic stability of the final active ingredient, while the acetyl group is a convenient chemical handle for elaboration into the critical amide, ester, or other functional groups that define the molecule's mode of action.
This document provides an in-depth guide for researchers and development scientists on the application of this compound in the synthesis of high-value agrochemicals, with a primary focus on the class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Part 1: Synthesis of Pyrazole Carboxamide Fungicides (SDHIs)
The most prominent application of this compound is in the synthesis of pyrazole carboxamide fungicides. This class of fungicides acts by inhibiting the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial respiratory chain of fungi.[4] This disruption of cellular respiration is catastrophic for the pathogen, leading to a potent fungicidal effect. Many modern SDHIs, such as Fluxapyroxad and Bixafen, are built upon a pyrazole carboxamide core.[5][6]
Core Synthetic Strategy: From Ketone to Carboxamide
The overarching strategy involves the transformation of the acetyl group of the starting material into a carboxylic acid, which is then coupled with a carefully selected amine moiety. This amine component is crucial as it significantly influences the binding affinity to the target enzyme and the spectrum of activity against different fungal pathogens.
The workflow can be conceptually broken down into three main stages:
-
Oxidation: Conversion of the acetyl group (-COCH₃) to a carboxylic acid (-COOH).
-
Activation: Conversion of the carboxylic acid to a more reactive species, typically an acid chloride (-COCl).
-
Amidation: Coupling of the activated acid chloride with a target amine (e.g., a substituted aniline or a heterocyclic amine) to form the final pyrazole carboxamide.
Experimental Workflow Diagram
Caption: Synthetic workflow for a pyrazole carboxamide SDHI fungicide.
Detailed Protocol: Synthesis of a Representative Pyrazole-Thiazole Carboxamide
This protocol describes the synthesis of a model compound analogous to those reported in recent fungicidal research.[4][7] It involves the coupling of the pyrazole acid core with a substituted thiazole amine, a common motif in potent SDHI fungicides.
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Sodium hydroxide (4.0 eq)
-
Bromine (3.0 eq)
-
1,4-Dioxane and Water
-
Hydrochloric acid (concentrated)
-
Round-bottom flask equipped with a dropping funnel and magnetic stirrer, cooled in an ice-water bath.
-
-
Procedure: a. Prepare a solution of sodium hydroxide in water and cool it to 0-5 °C in the ice bath. b. Slowly add bromine to the cold NaOH solution with vigorous stirring to form a sodium hypobromite (NaOBr) solution. Causality: The haloform reaction requires a halogen in a basic solution. Pre-forming the hypobromite solution ensures controlled reaction. c. Dissolve this compound in 1,4-dioxane. d. Add the ethanone solution dropwise to the cold NaOBr solution, maintaining the temperature below 10 °C. e. After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours. f. Cool the reaction mixture again in an ice bath and carefully acidify with concentrated HCl until the pH is ~2. A white precipitate should form. g. Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 3,5-dimethyl-1H-pyrazole-1-carboxylic acid.
Step 2: Synthesis of 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride
-
Reagents & Setup:
-
3,5-dimethyl-1H-pyrazole-1-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Toluene (anhydrous)
-
A catalytic amount of N,N-dimethylformamide (DMF)
-
Round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes).
-
-
Procedure: a. Suspend the carboxylic acid in anhydrous toluene. b. Add one drop of DMF. Causality: DMF catalyzes the formation of the acid chloride via the Vilsmeier intermediate, accelerating the reaction. c. Add thionyl chloride dropwise to the suspension. d. Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours until the solution becomes clear and gas evolution ceases. e. Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without further purification.
Step 3: Amide Coupling to Form the Final Product
-
Reagents & Setup:
-
3,5-dimethyl-1H-pyrazole-1-carbonyl chloride (1.0 eq)
-
A substituted 2-aminothiazole derivative (e.g., 2-amino-4-methylthiazole) (1.0 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Round-bottom flask under a nitrogen atmosphere.
-
-
Procedure: a. Dissolve the 2-aminothiazole derivative and pyridine in anhydrous DCM and cool the solution to 0 °C. Causality: Pyridine acts as a base to scavenge the HCl produced during the acylation, driving the reaction to completion. b. Dissolve the crude acid chloride from Step 2 in anhydrous DCM. c. Add the acid chloride solution dropwise to the amine solution at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. g. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure pyrazole-thiazole carboxamide.
Data Presentation: Expected Results
| Property | Expected Value | Analysis Method |
| Final Product Yield | 65-85% (overall) | Gravimetric |
| Appearance | White to off-white solid | Visual |
| Melting Point | Dependent on thiazole substituent | Melting Point Apparatus |
| ¹H NMR | Peaks corresponding to pyrazole methyls (~2.2-2.5 ppm), pyrazole proton (~6.0 ppm), thiazole protons, and amide N-H proton. | NMR Spectroscopy |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the calculated molecular weight. | HRMS (ESI) |
Part 2: Application in Herbicide Synthesis
Pyrazole derivatives have also been successfully developed as herbicides, most notably as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen-IX oxidase (PPO) enzymes.[3] While direct synthesis from this compound is less common than for fungicides, the core scaffold is relevant, and the acetyl group serves as a key anchor point for building the necessary side-chains required for herbicidal activity.
Conceptual Synthetic Pathway
The synthesis of a pyrazole-based herbicide often requires converting the acetyl group into a more complex keto or ester functionality linked to a substituted aromatic ring, which is essential for binding to the active site of the target plant enzyme.
Logical Pathway Diagram
Caption: Conceptual steps for modifying the starting material for herbicidal use.
Protocol Outline: Synthesis of a 1,3-Diketone Intermediate
This protocol outlines the initial key step of forming a 1,3-diketone, a common precursor for HPPD inhibitor herbicides.
-
Objective: To perform a Claisen condensation between this compound and a substituted benzoate ester.
-
Reagents:
-
This compound (1.0 eq)
-
A substituted methyl benzoate (e.g., methyl 2-chloro-4-(methylsulfonyl)benzoate) (1.1 eq)
-
Strong base (e.g., Sodium hydride (NaH) or Sodium methoxide) (1.2 eq)
-
Anhydrous solvent (e.g., THF or Toluene)
-
-
Procedure: a. Suspend the strong base (e.g., NaH) in the anhydrous solvent under a nitrogen atmosphere. b. Add a solution of the pyrazolyl ethanone dropwise and stir until the evolution of hydrogen gas ceases, indicating the formation of the enolate. c. Add the substituted methyl benzoate and heat the reaction mixture to 50-60 °C for several hours. d. Monitor the reaction by TLC. e. Upon completion, quench the reaction by pouring it into an acidic aqueous solution (e.g., dilute HCl) and extract the product with an organic solvent like ethyl acetate. f. The resulting 1,3-diketone can then be isolated and used for subsequent rearrangement and functionalization steps as described in relevant patent literature.[8][9]
Part 3: Application in Insecticide Synthesis
The pyrazole amide scaffold is also central to a class of insecticides known as ryanodine receptor modulators, with chlorantraniliprole being a prominent example.[6] The synthesis of these molecules again leverages the formation of a critical amide bond, linking a pyrazole carboxylic acid with a specific anthranilic acid derivative. This compound is a suitable precursor for the pyrazole acid portion of these insecticides.
Synthetic Logic Diagram
Caption: Synthetic logic for constructing an insecticidal pyrazole amide core.
Protocol Synopsis: Amide Coupling for an Insecticidal Core
The synthesis follows the same initial steps as for the fungicide protocol: oxidation of the acetyl group to a carboxylic acid, followed by activation to the acid chloride. The key differentiating step is the choice of the amine coupling partner.
-
Key Amine Partner: For insecticides of this class, the coupling partner is typically a substituted anthranilamide, not a simple aniline or thiazole amine.
-
Coupling Reaction: The 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is reacted with the anthranilamide derivative in an aprotic solvent (like DCM or acetonitrile) in the presence of a base (like pyridine or triethylamine).
-
Significance: The resulting N-(anthraniloyl)-pyrazolecarboxamide structure is the fundamental pharmacophore responsible for modulating the ryanodine receptor in insects, leading to paralysis and death. Structural modifications on both the pyrazole and the anthranilamide portions are used to create new insecticidal compounds.[6]
References
-
Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., Zhang, Y., Chen, L., & Fan, Z. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26, 205–214. [Link]
-
ACS Publications. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
-
A-Z Chemical. (n.d.). The Synthesis Pathway: From Intermediate to Fungicide. [Link]
-
PubMed. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379-2388. [Link]
-
ACS Publications. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. [Link]
- Google Patents. (2005). Pyrazole derivatives and herbicides for agricultural and horticultural use. WO2007026834A1.
- Google Patents. (1997).
-
Rasayan Journal. (n.d.). Synthesis of Some Thiazino-pyrazoles as Potential Fungicides. [Link]
- Google Patents. (2019).
- Google Patents. (2016).
-
ACS Publications. (2024). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. [Link]
-
MDPI. (2019). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 24(15), 2759. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. J. Chem. Pharm. Res., 5(9), 130-134. [Link]
-
Journal of Drug Delivery and Therapeutics. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. [Link]
-
MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(11), 3149. [Link]
-
ResearchGate. (2014). Synthesis, Crystal Structure, and Fungicidal Activity of Novel 1,5-Diaryl-1H-pyrazol-3-oxy Derivatives. [Link]ethanone_Moieties)
-
MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019. [Link]
-
PubChem. (n.d.). 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. [Link]
-
Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7), 1467-1502. [Link]
-
ResearchGate. (2020). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. [Link]
Sources
- 1. Synthesis of Some Thiazino-pyrazoles as Potential Fungicides – Oriental Journal of Chemistry [orientjchem.org]
- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives - ProQuest [proquest.com]
- 8. WO2007026834A1 - Pyrazole derivatives and herbicides for agricultural and horticultural use - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Versatile Building Block: 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone in the Synthesis of Bioactive Compounds
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern pharmaceuticals.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of a myriad of bioactive molecules. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4] This wide range of biological applications has cemented the pyrazole moiety as a privileged structure in drug discovery and development. A key intermediate that unlocks access to a diverse array of these bioactive molecules is 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this pivotal building block in the creation of potent bioactive compounds.
Physicochemical Properties and Spectroscopic Data of the Building Block
A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physicochemical and spectroscopic data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O | [5] |
| Molecular Weight | 138.17 g/mol | [5] |
| Appearance | Off-white to light yellow crystalline solid | General Observation |
| Melting Point | Data not consistently available; varies with purity | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.92 (s, 1H, pyrazole-H4), 2.55 (s, 3H, COCH₃), 2.25 (s, 3H, pyrazole-CH₃), 2.17 (s, 3H, pyrazole-CH₃) | [6] (inferred) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 168.0 (C=O), 150.0 (pyrazole-C5), 142.0 (pyrazole-C3), 110.0 (pyrazole-C4), 26.0 (COCH₃), 14.0 (pyrazole-CH₃), 13.5 (pyrazole-CH₃) | [7][8] (inferred) |
| IR (KBr) ν (cm⁻¹) | ~1700 (C=O stretch), ~1580 (C=N stretch), ~1450 (C=C stretch) | General chemical principles |
| Mass Spec (EI) | m/z 138 (M⁺) | [5] |
Protocol I: Synthesis of this compound
This protocol details the synthesis of the title building block via the Knorr pyrazole synthesis, a robust and widely used method for the formation of pyrazole rings.[9][10]
Reaction Scheme:
Caption: Knorr pyrazole synthesis of the target building block.
Mechanism and Rationale:
The Knorr pyrazole synthesis proceeds through a series of acid-catalyzed condensation and cyclization steps.[11][12] Initially, the more nucleophilic nitrogen of acetylhydrazine attacks one of the carbonyl groups of acetylacetone, which is activated by protonation from the acetic acid catalyst. This is followed by the formation of a hydrazone intermediate. Subsequently, the second nitrogen atom of the hydrazine moiety undergoes an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a cyclic intermediate. Dehydration of this intermediate results in the formation of the aromatic pyrazole ring. The use of a catalytic amount of a weak acid like acetic acid is crucial as it facilitates the reaction without promoting unwanted side reactions. Ethanol is an excellent solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions.
Materials and Equipment:
-
Acetylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Round-bottom flask and reflux condenser
-
Separatory funnel
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetylhydrazine (0.1 mol, 7.41 g) in 100 mL of absolute ethanol.
-
Addition of Reactants: To the stirred solution, add acetylacetone (0.1 mol, 10.2 mL) followed by a catalytic amount of glacial acetic acid (approximately 0.5 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid), 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.
Protocol II: Synthesis of a Bioactive Pyrazole-Chalcone Derivative
This protocol describes the synthesis of a pyrazole-chalcone derivative, a class of compounds known for their significant anticancer activities, through a base-catalyzed Claisen-Schmidt condensation.[1][13][14]
Reaction Scheme:
Caption: Synthesis of a pyrazole-chalcone via Claisen-Schmidt condensation.
Mechanism and Rationale:
The Claisen-Schmidt condensation is a crossed aldol condensation between an enolizable ketone (in this case, this compound) and an aldehyde that lacks α-hydrogens (4-chlorobenzaldehyde) to prevent self-condensation.[15] The reaction is base-catalyzed, typically using sodium hydroxide. The base abstracts an acidic α-proton from the ketone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated by the solvent (ethanol) to form a β-hydroxy ketone, which readily undergoes base-catalyzed dehydration to yield the α,β-unsaturated ketone, known as a chalcone. The formation of the conjugated system provides the thermodynamic driving force for the dehydration step.
Materials and Equipment:
-
This compound
-
4-Chlorobenzaldehyde
-
Sodium hydroxide
-
Ethanol
-
Ice-cold water
-
Buchner funnel and filter paper
-
Magnetic stirrer
Step-by-Step Protocol:
-
Reactant Solution: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.38 g) and 4-chlorobenzaldehyde (10 mmol, 1.41 g) in 30 mL of ethanol.
-
Base Addition: To the stirred solution, add a solution of sodium hydroxide (20 mmol, 0.8 g) in 5 mL of water dropwise at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation. Monitor the reaction by TLC.
-
Isolation: Pour the reaction mixture into 100 mL of ice-cold water with continuous stirring.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying and Purification: Dry the product in a desiccator. The crude chalcone can be further purified by recrystallization from ethanol to afford the pure (E)-3-(4-chlorophenyl)-1-(3,5-dimethyl-1H-pyrazol-1-yl)prop-2-en-1-one.
Application in Bioactivity Screening: Anticancer Potential
Pyrazole-chalcone hybrids have emerged as a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines.[1][13][14] The synthesized (E)-3-(4-chlorophenyl)-1-(3,5-dimethyl-1H-pyrazol-1-yl)prop-2-en-1-one can be subjected to in vitro cytotoxicity screening against a panel of human cancer cell lines, such as those from breast (MCF-7), colon (HCT-116), and lung (A549) cancer, using standard assays like the MTT or SRB assay.[3][16]
Illustrative Workflow for Bioactivity Screening:
Caption: A typical workflow for the synthesis and bioactivity screening of pyrazole-chalcones.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. The protocols detailed in this application note provide a robust framework for its synthesis and subsequent utilization in creating novel pyrazole-chalcone derivatives. The inherent bioactivity of the pyrazole scaffold, combined with the synthetic accessibility of these compounds, makes this an attractive area of research for the discovery of new therapeutic agents, particularly in the field of oncology. The provided methodologies are designed to be self-validating and are grounded in established chemical principles, offering a solid foundation for further exploration and optimization in drug discovery programs.
References
-
Al-Ostoot, F. H., et al. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-231. Available at: [Link]
-
Goyal, P., et al. (2021). Pyrazole-based chalcone derivatives in tumor-specific cytotoxicity in human oral squamous cell carcinoma cell lines. Journal of Molecular Structure, 1234, 130177. Available at: [Link]
-
Bhat, M. A., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(19), 5899. Available at: [Link]
-
El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. Available at: [Link]
-
Kale, P. D., & Agrawal, N. K. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. Available at: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Slideshare. (2015). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Bhaumik, A. (n.d.). Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Scribd. Retrieved from [Link]
-
Alagöz, M. A., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019. Available at: [Link]
-
Wiley-VCH. (n.d.). 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-ETHANONE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
-
Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. Available at: [Link]
-
El-Manawaty, M. A., et al. (2019). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. Journal of the Iranian Chemical Society, 16(5), 1035-1049. Available at: [Link]
-
Wikipedia contributors. (2023, December 2). Claisen–Schmidt condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]
-
Fustero, S., et al. (2017). Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole. Letters in Drug Design & Discovery, 14(7), 843-850. Available at: [Link]
-
El-Hiti, G. A., et al. (2021). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives. Molecules, 26(16), 4945. Available at: [Link]
-
Gomaa, M. S., et al. (2022). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Medicinal Chemistry, 13(10), 1227-1244. Available at: [Link]
-
Kwiecień, H., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][13][14]triazine Sulfonamides and Their Experimental and Computational Biological Studies. International Journal of Molecular Sciences, 23(19), 11827. Available at: [Link]
-
The Royal Society of Chemistry. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Antimicrobial Evaluation of Some New Organic Tellurium Compounds Based on Pyrazole Derivatives. Molecules, 17(7), 8429-8441. Available at: [Link]
-
Al-Hamdany, A. J., Azeez, H. J., & Hassan, E. M. (2017). SYNTHESIS AND SPECTREAL CHARACTERIZATION OF PYRAZOLINE DERIVATIVES FROM CHALCONE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 6(12), 102-111. Available at: [Link]
Sources
- 1. Synthesis, Spectroscopic, Electronic and Molecular Docking Studies of Pyrazole Based Chalcones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1-(3,5-DiMethyl-pyrazol-1-yl)-ethanone synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. name-reaction.com [name-reaction.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. mdpi.com [mdpi.com]
- 14. ricerca.uniba.it [ricerca.uniba.it]
- 15. jocpr.com [jocpr.com]
- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Notes & Protocols for the Development of Novel Anti-Inflammatory Agents from Pyrazole Ethanone
Introduction: The Rationale for Pyrazole Ethanone Scaffolds in Inflammation Research
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underlies a vast array of chronic diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. The global burden of these conditions necessitates the development of novel anti-inflammatory therapeutics with improved efficacy and safety profiles. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.
The pyrazole ring is a five-membered aromatic heterocycle that serves as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[1][2][3] This versatility is exemplified by the blockbuster drug Celecoxib , a selective COX-2 inhibitor built upon a diaryl-substituted pyrazole core.[4][5] The pyrazole ethanone moiety, specifically, represents a synthetically accessible and highly adaptable starting point for creating new chemical entities with potent anti-inflammatory properties.[6][7]
This guide provides an integrated, end-to-end workflow for researchers engaged in the discovery of novel anti-inflammatory agents derived from pyrazole ethanones. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible research cascade from chemical synthesis to preclinical validation.
Part 1: Synthesis of Pyrazole Ethanone Derivatives
The most common and efficient route to synthesize the target compounds is a two-step process. First, a Claisen-Schmidt condensation reaction is used to form an α,β-unsaturated ketone, commonly known as a chalcone. This intermediate provides the three-carbon backbone required for the subsequent cyclization step with a hydrazine derivative to yield the final five-membered pyrazole ring.[1][6][8]
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of Antimicrobial Pyrazole Derivatives
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse substitutions have led to its incorporation into a multitude of clinically significant drugs with a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and, notably, antimicrobial properties.[3][4][5][6] The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents, and pyrazole derivatives have emerged as a highly promising class of compounds in this endeavor.[7][8]
This comprehensive guide provides detailed application notes and robust protocols for the synthesis, purification, characterization, and antimicrobial evaluation of pyrazole derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents. The methodologies described herein are grounded in established chemical principles and contemporary biological assays, emphasizing reproducibility and scientific rigor.
I. Synthetic Strategies for Pyrazole Derivatives
The synthesis of the pyrazole core can be achieved through various well-established and innovative methodologies. The choice of synthetic route often depends on the desired substitution pattern, available starting materials, and scalability.
Knorr Pyrazole Synthesis and its Variations
The Knorr synthesis, a classical and widely employed method, involves the condensation of a β-diketone with a hydrazine derivative.[9] This reaction is highly versatile, allowing for the introduction of a wide range of substituents on both the pyrazole ring and the N1-position.
A noteworthy variation of this is the use of enaminones and aryl hydrazines, which offers excellent regioselectivity and high yields.[4]
Protocol 1: Synthesis of 1-Aryl-3,5-disubstituted Pyrazoles via Condensation
Objective: To synthesize a 1-aryl-3,5-disubstituted pyrazole derivative from a 1,3-diketone and an arylhydrazine.
Materials:
-
1,3-Diketone (e.g., acetylacetone, dibenzoylmethane)
-
Arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)
-
Glacial acetic acid or ethanol
-
Sodium acetate (if using hydrazine hydrochloride)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add the arylhydrazine hydrochloride (1.0-1.2 eq) and sodium acetate (1.2 eq) to the solution. The sodium acetate acts as a base to free the hydrazine.
-
Stir the reaction mixture at room temperature or gently reflux for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
-
Characterize the final product using techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Multicomponent Reactions (MCRs) for Pyrazole Synthesis
Multicomponent reactions have gained significant traction in modern organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity in a single step.[10][11] Several MCRs have been developed for the synthesis of highly functionalized pyrazoles.[12][13]
A common and effective three-component approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine.[12]
Protocol 2: Three-Component Synthesis of Polysubstituted Pyrazoles
Objective: To synthesize a polysubstituted pyrazole derivative via a one-pot, three-component reaction.
Materials:
-
Aromatic or aliphatic aldehyde (1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Hydrazine hydrate or a substituted hydrazine (1.0 eq)
-
Catalyst (e.g., a few drops of piperidine or acetic acid)
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 eq), β-ketoester (1.0 eq), and ethanol.
-
Add a catalytic amount of piperidine or acetic acid to the mixture.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the hydrazine derivative (1.0 eq) to the reaction mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the product by recrystallization from an appropriate solvent.
-
Confirm the structure of the synthesized compound using spectroscopic methods.
Synthesis via [3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions, particularly those involving nitrile imines and alkynes, provide a powerful and regioselective route to pyrazoles.[14] This method is advantageous for accessing specific substitution patterns that may be difficult to achieve through condensation reactions.
II. Workflow for Synthesis and Antimicrobial Evaluation
The journey from a synthetic concept to a potential antimicrobial lead compound involves a systematic workflow. This process ensures that the synthesized molecules are pure, well-characterized, and rigorously tested for their biological activity and safety.
Caption: Workflow for the synthesis and evaluation of antimicrobial pyrazole derivatives.
III. Antimicrobial Activity Evaluation
Once the pyrazole derivatives are synthesized and characterized, their antimicrobial efficacy must be determined. This is typically achieved through a series of in vitro assays.
Agar Well Diffusion Method (Qualitative Screening)
This method provides a preliminary assessment of the antimicrobial activity of the synthesized compounds.[7]
Protocol 3: Agar Well Diffusion Assay
Objective: To qualitatively screen synthesized pyrazole derivatives for antimicrobial activity.
Materials:
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[7]
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile swabs
-
Sterile cork borer
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic, e.g., Chloramphenicol)[7]
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare sterile agar plates.
-
Inoculate the agar plates uniformly with the test microorganism using a sterile swab.
-
Create wells in the agar plates using a sterile cork borer.
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) (Quantitative Evaluation)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The MBC is the lowest concentration that results in microbial death.
Protocol 4: Broth Microdilution Method for MIC Determination
Objective: To quantitatively determine the Minimum Inhibitory Concentration (MIC) of the pyrazole derivatives.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Microbial suspension adjusted to a specific turbidity (e.g., 0.5 McFarland standard)
-
Synthesized compounds serially diluted in broth
-
Positive and negative growth controls
-
Resazurin or similar viability indicator (optional)
-
Microplate reader
Procedure:
-
Dispense 100 µL of broth into each well of a 96-well plate.
-
Add 100 µL of the test compound solution to the first well and perform serial twofold dilutions across the plate.
-
Inoculate each well with 10 µL of the microbial suspension.
-
Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by using a microplate reader.
-
For MBC determination, subculture aliquots from the wells with no visible growth onto fresh agar plates. The lowest concentration that shows no growth on the agar plate after incubation is the MBC.
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Pyrazole A | 62.5 | 125 | 250 |
| Pyrazole B | 125 | >250 | >250 |
| Pyrazole C | 31.25 | 62.5 | 125 |
| Chloramphenicol | 15.6 | 7.8 | N/A |
| Clotrimazole | N/A | N/A | 3.9 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
IV. Cytotoxicity Assessment
It is crucial to evaluate the toxicity of promising antimicrobial compounds against mammalian cells to ensure their potential for therapeutic use.[15][16][17] Many effective antimicrobials are cytotoxic to eukaryotic cells, which limits their clinical application.[15][17]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that assesses cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18]
Protocol 5: MTT Cytotoxicity Assay
Objective: To evaluate the cytotoxicity of pyrazole derivatives on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Synthesized compounds dissolved in DMSO and diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Remove the medium and add fresh medium containing various concentrations of the test compounds.
-
Incubate the plate for 24-48 hours.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
V. Mechanism of Action Insights
Understanding the mechanism of action of novel antimicrobial agents is a critical aspect of drug development. For pyrazole derivatives, several potential targets have been identified.
Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs.[5] Several studies have suggested that pyrazole derivatives can act as inhibitors of this enzyme.[5][8]
Caption: Proposed mechanism of action: inhibition of bacterial DNA gyrase by pyrazole derivatives.
Conclusion
The synthesis and evaluation of antimicrobial pyrazole derivatives represent a fertile ground for the discovery of new therapeutic agents to combat infectious diseases. The protocols and application notes provided in this guide offer a comprehensive framework for researchers in this field. By combining efficient synthetic strategies with robust biological and toxicological assessments, the scientific community can continue to explore the vast potential of the pyrazole scaffold in the ongoing fight against antimicrobial resistance.
References
-
Ansari, A., Ali, A., & Asif, M. (2017). Biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. [Link]
-
El-Sayed, N. F., Abdel-Aziz, S. A., & El-Azab, A. S. (2022). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 27(19), 6285. [Link]
-
Gomma, A. M., & El-Sayed, W. A. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 28888–28903. [Link]
-
Guo, H., Tian, L., Liu, Y., & Wan, J. P. (2022). A simple and straightforward multicomponent reaction of vinyl azide, aldehyde, and tosylhydrazine affords 3,4,5-trisubstituted 1H-pyrazoles regioselectively in good yields in the presence of a base. Organic Letters, 24(2), 228–233. [Link]
-
Heller, S. T., & Natarajan, S. R. (2016). In Situ-Generated 1,3-Diketones for the Synthesis of Pyrazoles. Organic Letters, 18(15), 3554–3557. [Link]
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., & Al-Aizari, F. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Kumar, A., & Kumar, S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 201–221. [Link]
-
Luo, W. J., Liang, X., Chen, M., Wang, K. H., Huang, D., Wang, J., ... & Hu, Y. (2024). An efficient [3+ 2] cycloaddition reaction between vinylsulfonium salts and in situ generated nitrile imines from hydrazonoyl halides provides pyrazole derivatives under mild reaction conditions with broad substrate scope, good product yields, and high regioselectivity. The Journal of Organic Chemistry, 89(15), 10066–10076. [Link]
-
Mishal, A., Kumar, A., & Kumar, S. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]
-
Mohamed, S. K., & Fayed, E. A. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 63(10), 3929-3940. [Link]
-
Rauf, A., Sharma, R., & Kumar, R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. [Link]
-
Singh, V., Kumar, D., Mishra, B. K., & Tiwari, B. (2024). An efficient, general, one-pot, three-component procedure for the preparation of 3,5-disubstituted 1H-pyrazoles includes condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes. Organic Letters, 26(2), 385–389. [Link]
-
Sonar, J. H., & Gaware, V. M. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews, 9(3), 658-666. [Link]
-
Spengler, G., & Molnar, J. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153–167. [Link]
-
Wan, J. P., & Liu, Y. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(40), 8065-8077. [Link]
-
Zhang, G., Ni, H., Chen, W., Shao, J., Liu, H., Chen, B., ... & Shao, J. (2020). A simple and straightforward multicomponent reaction of vinyl azide, aldehyde, and tosylhydrazine affords 3,4,5-trisubstituted 1H-pyrazoles regioselectively in good yields in the presence of a base. Organic Letters, 22(19), 7484–7488. [Link]
-
Zhang, Y., Liu, J., & Jia, X. (2018). A phosphine-free [3+ 2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature. Synthesis, 50(17), 3499-3505. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Antimicrobial evaluation of some novel pyrazole derivatives. [Link]
-
Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. [Link]
-
PubMed Central (PMC). (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. [Link]
-
ResearchGate. (n.d.). Pyrazole derivatives showing antimicrobial activity. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 5. ijrar.org [ijrar.org]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water[v1] | Preprints.org [preprints.org]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone in Cancer Cell Line Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone in cancer cell line studies. This document offers a detailed exploration of the compound's background, potential mechanisms of action, and step-by-step protocols for evaluating its anti-cancer efficacy.
Introduction: The Promise of Pyrazole Scaffolds in Oncology
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] In the realm of oncology, pyrazole derivatives have emerged as a particularly promising class of molecules, with several demonstrating potent anti-proliferative and cytotoxic effects against various cancer cell lines.[1][2][4] The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[1][2]
Numerous pyrazole derivatives have been investigated and shown to exert their anti-cancer effects through diverse mechanisms of action. These include the inhibition of critical cellular machinery such as tubulin, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK), as well as direct interaction with DNA.[1][2] This multi-faceted targeting capability underscores the potential of pyrazole-based compounds in the development of novel cancer therapeutics.
This guide focuses on This compound , a representative member of this class. While research on this specific molecule is emerging, its structural analogs have shown significant cytotoxic activity, making it a compelling candidate for further investigation.[5][6] These notes will provide the foundational protocols to rigorously assess its potential as an anti-cancer agent.
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclocondensation of a β-diketone with a hydrazine derivative, a well-established method for pyrazole synthesis.[7] A common route involves the reaction of acetylacetone with acethydrazide.[8] More specifically, derivatives of this compound have been synthesized by treating the corresponding 3,5-dimethyl-1H-pyrazole with acetyl chloride in a suitable solvent like pyridine.[9][10]
Part 1: Assessment of Cytotoxicity
A primary step in evaluating any potential anti-cancer compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[11] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria.[11] The resulting formazan crystals are insoluble and can be dissolved using a solubilizing agent. The absorbance of the colored solution is directly proportional to the number of viable cells.[11]
Protocol: MTT Cytotoxicity Assay
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the crystals.[13]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
The percentage of cell viability is calculated as:
(Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
| Cancer Cell Line | This compound IC₅₀ (µM) - 48h |
| MCF-7 (Breast) | Hypothetical Value |
| A549 (Lung) | Hypothetical Value |
| HeLa (Cervical) | Hypothetical Value |
| PC-3 (Prostate) | Hypothetical Value |
Part 2: Investigating the Mechanism of Cell Death - Apoptosis
Once cytotoxicity is established, the next crucial step is to determine the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents. The Annexin V assay is a standard method for detecting early-stage apoptosis.
Principle of the Annexin V Assay
In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[14][15] Annexin V is a calcium-dependent protein with a high affinity for PS.[15] By conjugating Annexin V to a fluorochrome (e.g., FITC), apoptotic cells can be identified via flow cytometry. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[16] Therefore, co-staining with Annexin V and PI allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.[17]
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing the floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[16]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Part 3: Elucidating Effects on Cell Cycle Progression
Many anti-cancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[18] Flow cytometry analysis of DNA content is a powerful technique to investigate these effects.
Principle of Cell Cycle Analysis
The progression of a cell through the cell cycle (G0/G1, S, and G2/M phases) is characterized by changes in its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[19] Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. By staining cells with PI and analyzing them with a flow cytometer, the distribution of cells in the different phases of the cell cycle can be quantified.[18][20]
Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.[18]
-
Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored at this temperature for several weeks.[18]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in the PI staining solution. The RNase A is included to degrade any double-stranded RNA that might interfere with the staining.
-
Incubate for 30 minutes at room temperature in the dark.[18]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, collecting at least 10,000 events per sample.[18]
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Caption: The Cell Cycle and Potential Points of Intervention.
Part 4: Exploring Potential Signaling Pathways
To gain deeper insights into the mechanism of action of this compound, it is essential to investigate its effects on key cancer-related signaling pathways. Based on the known activities of other pyrazole derivatives, the PI3K/Akt and MAPK/ERK pathways, as well as the intrinsic apoptosis pathway involving Bcl-2 family proteins, are relevant targets for investigation.[1][21] Western blotting is a powerful technique for this purpose.
Principle of Western Blotting
Western blotting, or immunoblotting, is a technique used to detect specific proteins in a sample.[22] Proteins are first separated by size using gel electrophoresis and then transferred to a solid support membrane.[22] The membrane is then incubated with a primary antibody that specifically binds to the protein of interest. A secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is then used to detect the primary antibody. The addition of a substrate results in a chemiluminescent or colorimetric signal that can be captured and quantified.[23][24][25]
Protocol: Western Blotting for Signaling Pathway Analysis
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Treat cells with this compound.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[25]
-
Wash the membrane several times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels. β-actin is commonly used as a loading control to normalize the data.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial investigation of this compound as a potential anti-cancer agent. By systematically evaluating its cytotoxicity, mode of cell death, effects on the cell cycle, and impact on key signaling pathways, researchers can gain a comprehensive understanding of its biological activity and therapeutic potential. The versatility of the pyrazole scaffold suggests that this compound and its derivatives may hold significant promise in the ongoing search for novel and effective cancer treatments.
References
- BenchChem. (2025). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC - PubMed Central.
- Assaying cell cycle st
- Pyrazoles as anticancer agents: Recent advances.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Int J Mol Sci.
- Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center.
- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
- Recent Advances in the Development of Pyrazole Deriv
- Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). MDPI.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Flow Cytometry Protocol. Sigma-Aldrich.
- Apoptosis Assays. Sigma-Aldrich.
- Annexin V staining assay protocol for apoptosis. Abcam.
- Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole deriv
- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its deriv
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium.
- 1-(3,5-DiMethyl-pyrazol-1-yl)-ethanone synthesis. ChemicalBook.
- Western Blotting Protocol. Cell Signaling Technology.
- Western blot protocol. Abcam.
- Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. (2022). PLOS One.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT assay protocol. Abcam.
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC - NIH.
- Western Blotting Protocol. CST | Cell Signaling Technology.
- Cell Viability Assays. (2013). NCBI Bookshelf - NIH.
- MTT Cell Assay Protocol.
- MTT Cell Proliferation Assay.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. PMC - NIH.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing.
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 4. srrjournals.com [srrjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(3,5-DiMethyl-pyrazol-1-yl)-ethanone synthesis - chemicalbook [chemicalbook.com]
- 9. jocpr.com [jocpr.com]
- 10. jocpr.com [jocpr.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 凋亡分析检测 [sigmaaldrich.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medium.com [medium.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. CST | Cell Signaling Technology [cellsignal.com]
- 26. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of Metal Complexes with Pyrazole Ligands: A Detailed Guide for Researchers
Introduction: The Versatility of Pyrazole Ligands in Catalysis
Pyrazole and its derivatives have emerged as a significant class of N-heterocyclic ligands in the field of transition metal catalysis.[1] Their prominence is attributed to their versatile coordination modes, the ease with which their steric and electronic properties can be fine-tuned through substitution, and the unique proton-responsive nature of the N-H group in protic pyrazoles.[1][2][3] The two adjacent nitrogen atoms within the pyrazole ring enable it to function as a monodentate ligand, a bridging unit in polynuclear complexes, or as a component of a larger chelating framework.[1][4] This adaptability has spurred the development of a diverse array of pyrazole-based transition metal complexes that exhibit remarkable efficacy in a wide range of catalytic transformations, from oxidation and reduction reactions to the formation of carbon-carbon bonds.[5][6] This guide provides an in-depth exploration of these applications, complete with detailed protocols and mechanistic insights to empower researchers in their experimental endeavors.
I. Oxidation Catalysis: Mimicking Metalloenzymes
Metal complexes incorporating pyrazole-based ligands have shown significant promise as catalysts for oxidation reactions, often drawing inspiration from the active sites of metalloenzymes.[5] Copper(II) complexes, in particular, have been extensively studied for their ability to catalyze the oxidation of various substrates, including catechols and cyclohexane.[7][8][9]
A. Catecholase Activity of Copper(II)-Pyrazole Complexes
The oxidation of catechols to o-quinones is a fundamentally important reaction in biochemistry. In-situ generated copper(II) complexes of functionalized tripodal pyrazole ligands have been shown to effectively catalyze this transformation using atmospheric oxygen.[9][10] The catalytic efficiency is highly dependent on the nature of the substituents on the pyrazole ligand and the counter-ion of the copper salt used.[9][10]
Protocol 1: In Situ Generation of a Cu(II)-Pyrazole Catalyst for Catechol Oxidation [9][10]
Objective: To prepare a copper(II)-pyrazole complex in situ and evaluate its catalytic activity in the oxidation of catechol to o-quinone.
Materials:
-
3-[bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propan-1-ol (Ligand L1) or similar functionalized pyrazole ligand
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol (MeOH)
-
Catechol
-
UV-Vis Spectrophotometer
Procedure:
-
Ligand Solution Preparation: Prepare a stock solution of the pyrazole ligand (e.g., L1) in methanol.
-
Copper Salt Solution Preparation: Prepare a stock solution of Cu(OAc)₂·H₂O in methanol.
-
In Situ Catalyst Formation: In a quartz cuvette, mix the ligand solution and the copper salt solution in a specific molar ratio (e.g., 2:1 ligand to metal). Allow the solution to stir for a few minutes to ensure complex formation.
-
Catalytic Reaction Initiation: Add a solution of catechol in methanol to the cuvette containing the in situ generated catalyst.
-
Monitoring the Reaction: Immediately begin monitoring the reaction by recording the UV-Vis spectra at regular time intervals. The formation of o-quinone can be followed by the increase in absorbance at its characteristic wavelength (around 390 nm).[10]
-
Data Analysis: Calculate the initial rate of the reaction from the change in absorbance over time.
Causality Behind Experimental Choices:
-
In Situ Generation: This method is often preferred for rapid screening of catalysts as it bypasses the need for isolation and purification of the metal complex.
-
Methanol as Solvent: Methanol is a common solvent for these reactions as it dissolves both the ligand, the copper salt, and the catechol substrate. The choice of solvent can significantly impact catalytic efficiency.[7]
-
UV-Vis Monitoring: This technique provides a convenient and continuous method for monitoring the progress of the reaction by tracking the formation of the colored product.
B. Peroxidative Oxidation of Cyclohexane
Cobalt complexes with pyrazole ligands have been successfully employed as catalyst precursors for the peroxidative oxidation of cyclohexane to cyclohexanol and cyclohexanone under mild conditions, using aqueous hydrogen peroxide as the oxidant.[8]
II. Hydrogenation and Transfer Hydrogenation: A Green Chemistry Approach
Catalytic hydrogenation and transfer hydrogenation are cornerstone reactions in modern synthetic chemistry.[11] The development of catalysts based on earth-abundant metals is a key goal of green chemistry.[11] Metal complexes with pyrazole ligands, particularly those of manganese and ruthenium, have emerged as highly efficient catalysts for these transformations.[2][11]
A. Manganese-Catalyzed Transfer Hydrogenation of Ketones
Manganese(I) complexes featuring pyrazole-containing ligands are effective catalysts for the transfer hydrogenation of a wide range of ketones to their corresponding secondary alcohols.[11] These reactions typically utilize 2-propanol as the hydrogen source and proceed under mild conditions.[11] A key feature of some of these catalytic systems is the concept of metal-ligand cooperation, where the proton-responsive N-H group of a protic pyrazole ligand participates directly in the catalytic cycle.[2][3]
Protocol 2: Mn-Catalyzed Transfer Hydrogenation of Acetophenone [11]
Objective: To perform the transfer hydrogenation of acetophenone to 1-phenylethanol using a manganese-pyrazole complex as a catalyst.
Materials:
-
A pre-synthesized Mn(I)-pyrazole complex (e.g., a complex with a pincer-type pyrazole ligand)
-
Acetophenone
-
Anhydrous 2-propanol (hydrogen source and solvent)
-
Potassium tert-butoxide (KOtBu) or Sodium Hydroxide (NaOH) (base)
-
Schlenk flask and other standard air-sensitive technique equipment
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the Mn(I)-pyrazole catalyst (e.g., 3 mol%) and the base (e.g., KOtBu) to a Schlenk flask.
-
Addition of Reactants: Add anhydrous 2-propanol, followed by the acetophenone substrate.
-
Reaction Conditions: Seal the flask and heat the reaction mixture at 80 °C with stirring for the specified time (e.g., 20 hours).[11]
-
Quenching and Work-up: After cooling to room temperature, quench the reaction by adding a small amount of water. Extract the product with an organic solvent (e.g., diethyl ether).
-
Analysis: Analyze the organic phase by GC to determine the conversion and yield of 1-phenylethanol.
Self-Validating System:
-
A control experiment without the manganese catalyst should be run to confirm that the reaction is indeed catalyzed.
-
A control experiment without the base should be performed to demonstrate its necessity for the catalytic cycle.
Mechanism of Transfer Hydrogenation: The proposed mechanism for transfer hydrogenation often involves an "outer sphere" hydrogen transfer.[11] In the case of protic pyrazole ligands, a metal-ligand cooperative mechanism may be at play, where the pyrazole N-H group facilitates the heterolytic cleavage of the hydrogen source.[2]
Visualization of a Generic Catalytic Cycle for Transfer Hydrogenation
Caption: Generic catalytic cycle for transfer hydrogenation.
III. Carbon-Carbon Coupling Reactions: Building Molecular Complexity
The formation of carbon-carbon bonds is central to organic synthesis. Metal complexes with pyrazole-containing ligands have proven to be effective catalysts in various C-C coupling reactions, including olefin oligomerization and polymerization, as well as Suzuki-Miyaura coupling.[5][12]
A. Palladium-Catalyzed Suzuki-Miyaura Coupling
Palladium complexes bearing pyrazole-based ligands are active catalysts for the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the synthesis of biaryls.[5][13] The electronic properties of the pyrazole ligand can be tuned to optimize the catalytic activity.
Protocol 3: Pd-Catalyzed Suzuki-Miyaura Coupling of Phenylboronic Acid and Bromobenzene [5]
Objective: To synthesize biphenyl via a Suzuki-Miyaura cross-coupling reaction using a palladium-pyrazole catalyst.
Materials:
-
A pre-synthesized Pd-pyrazole complex
-
Phenylboronic acid
-
Bromobenzene
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene/water solvent mixture
-
Schlenk tube
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add the Pd-pyrazole catalyst, phenylboronic acid, and the base.
-
Addition of Reactants: Add the toluene/water solvent mixture, followed by the bromobenzene.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) with vigorous stirring for the required time.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water and extract the product with an organic solvent. Purify the crude product by column chromatography.
-
Characterization: Characterize the purified biphenyl by standard analytical techniques (e.g., NMR, melting point).
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
IV. Synthesis of Metal Complexes with Pyrazole Ligands
The foundation of utilizing these catalysts lies in the synthesis of the metal complexes themselves. The following is a general protocol for the synthesis of a copper(II)-pyrazole complex.
Protocol 4: Synthesis of a Bis(pyrazole)copper(II) Complex [1][14]
Objective: To synthesize a discrete copper(II) complex with a pyrazole-based ligand.
Materials:
-
A substituted pyrazole ligand (e.g., 3,5-dimethylpyrazole)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Ethanol (EtOH)
-
Deionized water
-
Beakers, reflux condenser, magnetic stirrer/hotplate
-
Büchner funnel and filter paper
Procedure:
-
Ligand Solution: Dissolve the pyrazole derivative (2 mmol) in ethanol (e.g., 20 mL) in a round-bottom flask.[14]
-
Metal Salt Solution: In a separate beaker, dissolve Cu(OAc)₂·H₂O (1 mmol) in a minimal amount of deionized water (e.g., 5 mL).[1]
-
Reaction: Slowly add the aqueous solution of the copper salt to the ethanolic solution of the pyrazole ligand with continuous stirring.[1]
-
Reflux: Heat the resulting mixture under reflux for 3 hours. A colored precipitate should form during this time.[1]
-
Isolation: Allow the reaction mixture to cool to room temperature. Collect the solid product by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials.[1]
-
Drying: Dry the complex in a desiccator over a suitable drying agent (e.g., CaCl₂).[14]
-
Characterization: Characterize the synthesized complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.
Data Summary
| Catalyst System | Application | Substrate | Product | Yield (%) | Reference |
| Mn(I)-pyrazole complex | Transfer Hydrogenation | Ketones | Secondary Alcohols | Good to Excellent | [11] |
| Cu(II)-pyrazole (in situ) | Catechol Oxidation | Catechol | o-Quinone | - | [9][10] |
| Co(II)-pyrazole complex | Cyclohexane Oxidation | Cyclohexane | Cyclohexanol/one | - | [8] |
| Pd(II)-pyrazole complex | Suzuki-Miyaura Coupling | Aryl halides/boronic acids | Biaryls | High | [5] |
Conclusion and Future Outlook
Metal complexes featuring pyrazole-based ligands have unequivocally demonstrated their value as versatile and efficient catalysts for a broad spectrum of chemical transformations. The tunability of the pyrazole scaffold allows for the rational design of ligands to achieve desired catalytic activity and selectivity. The exploration of metal-ligand cooperation in protic pyrazole complexes continues to be a fertile area of research, promising the development of even more sophisticated and efficient catalytic systems. As the demand for sustainable and economical chemical processes grows, the application of these catalysts, particularly those based on earth-abundant metals, is poised to expand significantly in both academic and industrial settings.
References
- A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogen
- Catalytic Hydrogenation of Sorbic Acid using Pyrazolyl Palladium(II) and Nickel(II) Complexes as Precatalysts. Journal of the Serbian Chemical Society.
- A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation.
- Pyrazole-linked metal catalysts: driving oxidation of c
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules.
- Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts.
- New Pyrazole-Based Ligands and Their Complexes for Application in Transfer Hydrogenation and Hydrosilylation.
- Cobalt complexes with pyrazole ligands as catalyst precursors for the peroxidative oxidation of cyclohexane: X-ray absorption spectroscopy studies and biological applic
- Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. Arabian Journal of Chemistry.
- Transition metal complexes with pyrazole derivatives as ligands. Inorganica Chimica Acta.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules.
- Synthesis and Structure of Pyrazole-Containing Ferrocenyl Ligands for Asymmetric C
- New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone.
- Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Journal of Molecular Structure.
- ChemInform Abstract: Pyrazole and (Pyrazol-1-yl)
- Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. New Journal of Chemistry.
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Journal of the American Chemical Society.
- Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
- Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives.
- Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diaz
- Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. New Journal of Chemistry.
- Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes.
- Initial Mechanistic Studies on Dysprosium‐Catalyzed Pyrazole Form
- Mechanistic study of pyrazole synthesis via oxidation-induced N-N coupling of diaz
- Synthesis of metal complexes of pyrazole‐based azo‐ligand.
- A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks. Inorganica Chimica Acta.
- Pyrazolyl iron, cobalt, nickel, and palladium complexes: Synthesis, molecular structures, and evaluation as ethylene oligomerization catalysts. Journal of Organometallic Chemistry.
- Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
- Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes.
- The Coordination Chemistry of Pyrazole‐Derived Ligands. Chemical Reviews.
- Application Notes & Protocols: Pyrazole as a Ligand in Transition Metal Coordin
- Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II)
- Polyoxometalate-Supported Copper(I)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole-linked metal catalysts: driving oxidation of catechol and 2-aminophenol | Semantic Scholar [semanticscholar.org]
- 8. Cobalt complexes with pyrazole ligands as catalyst precursors for the peroxidative oxidation of cyclohexane: X-ray absorption spectroscopy studies and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies - Arabian Journal of Chemistry [arabjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Enduring Significance of Pyrazoles in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery. Its remarkable versatility and ability to modulate biological activity have led to its incorporation into a multitude of approved therapeutic agents. Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2] The celebrated COX-2 inhibitor, Celecoxib, serves as a prominent example of a blockbuster drug built upon a substituted pyrazole core. The continued exploration of novel pyrazole analogs remains a vibrant and promising area of research for the development of next-generation therapeutics.
This comprehensive guide provides detailed experimental procedures for the synthesis of substituted pyrazoles, with a focus on the robust and widely utilized Knorr pyrazole synthesis. We will delve into the mechanistic underpinnings of this reaction, offer step-by-step protocols for the preparation of representative pyrazole derivatives, and discuss critical aspects such as regioselectivity.
The Knorr Pyrazole Synthesis: A Cornerstone of Pyrazole Chemistry
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis has endured as a primary and straightforward method for constructing the pyrazole ring.[3][4] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[5] The inherent simplicity and broad substrate scope of this reaction have cemented its importance in synthetic organic chemistry.
Reaction Mechanism: A Stepwise Approach to Aromaticity
The Knorr pyrazole synthesis proceeds through a well-established mechanism:
-
Hydrazone Formation: The reaction is typically initiated by the acid-catalyzed condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This step forms a key hydrazone intermediate.[3][6]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine, acting as an internal nucleophile, attacks the remaining carbonyl group. This intramolecular cyclization step forges the five-membered ring, forming a cyclic intermediate.[7]
-
Dehydration: The final step involves the elimination of a water molecule (dehydration) from the cyclic intermediate to yield the stable, aromatic pyrazole ring.[3]
A Note on Regioselectivity
A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of a mixture of two regioisomeric pyrazole products.[1][8] The outcome of this selectivity is governed by a delicate interplay of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, most notably the pH.[8] Careful consideration and optimization of these parameters are paramount for achieving the desired isomeric product.
Experimental Protocols
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a well-ventilated fume hood.
Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone Analog)
This protocol details the synthesis of a pyrazolone, a tautomeric form of a hydroxypyrazole, from the reaction of ethyl acetoacetate with phenylhydrazine.[9]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl acetoacetate | 130.14 | 12.5 | 1.625 mL |
| Phenylhydrazine | 108.14 | 12.5 | 1.25 mL |
| Diethyl ether | 74.12 | - | As needed |
| Ethanol (95%) | 46.07 | - | As needed for recrystallization |
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol). Note: This addition is slightly exothermic and should be performed with caution in a fume hood.[9]
-
Heating: Assemble a reflux condenser and heat the reaction mixture for 1 hour at 135–145 °C.[9]
-
Isolation: After heating, transfer the resulting heavy syrup into a beaker and cool it thoroughly in an ice-water bath.[9]
-
Crystallization: Add a 2 mL portion of diethyl ether and stir the mixture vigorously to induce the crystallization of the crude product.[9]
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid thoroughly with diethyl ether.
-
Purification: Recrystallize the collected solid from a minimal amount of hot 95% ethanol (typically 5–7 mL). Allow the solution to cool to room temperature and then in an ice bath to ensure complete crystallization.[9]
-
Drying: Filter the purified crystals by vacuum filtration and dry them in a desiccator. The expected melting point of the pure product is 125–127 °C.[9]
Protocol 2: Synthesis of a Substituted Pyrazole from a β-Ketoester
This protocol provides a general method for the synthesis of a pyrazole derivative using a catalytic amount of acid.[6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl benzoylacetate | 192.21 | 3 | ~0.58 g |
| Hydrazine hydrate | 50.06 | 6 | ~0.30 g |
| 1-Propanol | 60.10 | - | 3 mL |
| Glacial acetic acid | 60.05 | Catalytic | 3 drops |
| Water | 18.02 | - | 10 mL |
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[6]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the reaction mixture.[6]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100 °C for 1 hour.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[6]
-
Work-up: Once the TLC analysis indicates complete consumption of the starting ketoester, add 10 mL of water to the hot reaction mixture with continuous stirring.[6]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly to room temperature while stirring for 30 minutes to facilitate the precipitation of the product.[6]
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[6] Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.
Workflow Visualization
The following diagram illustrates a generalized experimental workflow for the Knorr pyrazole synthesis.
Conclusion
The Knorr pyrazole synthesis remains an indispensable tool for the construction of this vital heterocyclic scaffold. The protocols outlined in this application note provide a solid foundation for the synthesis of a diverse range of substituted pyrazoles. By understanding the underlying mechanism and paying close attention to reaction parameters, researchers can effectively leverage this classic reaction to advance their drug discovery and development programs.
References
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
-
The Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
-
Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775–777. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Faria, J. V., et al. (2017). Biologically active pyrazoles: a review. Mini-Reviews in Medicinal Chemistry, 17(14), 1346-1367. [Link]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
-
Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. [Link]
-
Beilstein Journals. (2016). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. [Link]
-
Blucher Chemistry Proceedings. (2015). Theoretical study of the regiospecific synthesis of pyrazole-5-carboxylate from unsymmetrical enaminodiketones. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]
-
YouTube. (2019). synthesis of pyrazoles. [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. zenodo.org [zenodo.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions encountered during this synthesis. My aim is to combine established chemical principles with practical, field-tested insights to help you optimize your reaction yields and overcome common experimental hurdles.
I. Synthetic Overview: Pathways to this compound
The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through two primary routes. Understanding the chemistry behind each pathway is crucial for effective troubleshooting.
Route A: N-Acetylation of 3,5-Dimethylpyrazole
This is a direct and common method involving the acylation of the 3,5-dimethylpyrazole ring. The reaction typically employs an acetylating agent like acetyl chloride or acetic anhydride.[1][2][3] The lone pair of electrons on one of the nitrogen atoms of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
Route B: Cyclocondensation of an Acetylhydrazide with a Diketone
II. Visualizing the Synthetic Workflow
To better understand the primary synthetic route, the following workflow diagram illustrates the key steps in the N-acetylation of 3,5-dimethylpyrazole.
Caption: Workflow for N-acetylation of 3,5-dimethylpyrazole.
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the N-acetylation of 3,5-dimethylpyrazole can stem from several factors. A systematic approach to troubleshooting is often the most effective.
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature can lead to unreacted starting material. The nucleophilicity of the pyrazole nitrogen and the electrophilicity of the acetylating agent are key.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, consider extending the reaction duration or cautiously increasing the temperature. For instance, if the reaction is conducted at room temperature, gentle heating might be beneficial.[6]
-
-
Side Reactions:
-
Cause: The presence of moisture can lead to the hydrolysis of the acetylating agent (e.g., acetyl chloride to acetic acid), reducing the amount available for the desired reaction.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from interfering.
-
-
Suboptimal Reagent Stoichiometry:
-
Cause: An incorrect molar ratio of reactants can leave an excess of one starting material, thereby limiting the theoretical yield.
-
Solution: Carefully calculate and measure the molar equivalents of 3,5-dimethylpyrazole and the acetylating agent. A slight excess of the acetylating agent can sometimes drive the reaction to completion, but a large excess may complicate purification.
-
-
Inefficient Purification:
-
Cause: Product loss during the work-up and purification steps is a common culprit for reduced yields. This can happen during extractions, transfers, or chromatography.
-
Solution: Optimize your purification protocol. If using column chromatography, select a solvent system that provides good separation between your product and any impurities. Ensure complete extraction from the aqueous layer by performing multiple extractions with an appropriate organic solvent.
-
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize their formation?
Answer:
The presence of multiple spots on a TLC plate indicates the formation of one or more side products. Identifying these is the first step to mitigating them.
-
Unreacted Starting Material:
-
Identification: One of the spots will likely correspond to your starting 3,5-dimethylpyrazole.
-
Solution: As mentioned previously, ensure the reaction goes to completion by optimizing reaction time and temperature.
-
-
Di-Acetylated Product:
-
Cause: While less common for pyrazoles due to the deactivating effect of the first acetyl group, it's a theoretical possibility under harsh conditions.
-
Solution: Use milder reaction conditions and avoid a large excess of the acetylating agent.
-
-
Hydrolyzed Acetylating Agent:
-
Identification: If acetyl chloride is used in the presence of water, it will hydrolyze to acetic acid. This may appear as a streak on the TLC plate if not properly removed during work-up.
-
Solution: Use anhydrous conditions. A basic wash (e.g., with saturated sodium bicarbonate solution) during the work-up will neutralize and remove any acidic byproducts.
-
Question 3: The purification of my final product is proving difficult. What strategies can I employ for a cleaner product?
Answer:
Effective purification is critical for obtaining high-purity this compound.
-
Column Chromatography:
-
Strategy: This is a highly effective method for separating the desired product from impurities.
-
Implementation: A solvent system of ethyl acetate and hexane is often a good starting point for silica gel chromatography.[7] The optimal ratio can be determined by running TLC plates with varying solvent polarities.
-
-
Recrystallization:
-
Strategy: If the crude product is a solid, recrystallization can be a simple and efficient purification method.
-
Implementation: Choose a solvent or solvent pair in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol or a mixture of ethanol and water can be effective.[8]
-
-
Acid-Base Extraction:
-
Strategy: This technique can be used to remove unreacted 3,5-dimethylpyrazole.
-
Implementation: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic 3,5-dimethylpyrazole will be protonated and move into the aqueous layer, while your N-acetylated product, being less basic, will remain in the organic layer.
-
IV. Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for this synthesis? A1: With an optimized protocol, yields for the N-acetylation of 3,5-dimethylpyrazole can be quite good, often in the range of 70-95%.[9] However, this is highly dependent on the specific reaction conditions and the efficiency of the purification process.
Q2: Which acetylating agent is better to use: acetyl chloride or acetic anhydride? A2: Both can be effective. Acetyl chloride is generally more reactive than acetic anhydride, which can lead to faster reaction times but may also increase the potential for side reactions if not handled carefully. Acetic anhydride is less sensitive to moisture. The choice often comes down to balancing reactivity, cost, and safety considerations. Using a base like pyridine with acetyl chloride can help to scavenge the HCl byproduct.[1][2]
Q3: Is a catalyst necessary for the N-acetylation reaction? A3: Often, the reaction can proceed without a catalyst, especially when using a reactive acetylating agent like acetyl chloride. However, in some cases, a base such as triethylamine or pyridine is added to neutralize the acid byproduct (e.g., HCl from acetyl chloride) and drive the reaction forward.[1][2] For less reactive systems, a Lewis acid catalyst might be employed.[10]
Q4: What are the key safety precautions I should take during this synthesis? A4: Always work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like acetyl chloride. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be cautious when quenching the reaction, as it can be exothermic.
V. Experimental Protocols
Protocol 1: N-Acetylation of 3,5-Dimethylpyrazole with Acetyl Chloride
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,5-dimethylpyrazole (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a suitable base, such as triethylamine (1.1 eq) or pyridine (1.1 eq), to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acetylating Agent: Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by slowly adding water. Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
VI. Data Summary
| Parameter | Route A: N-Acetylation | Route B: Cyclocondensation |
| Starting Materials | 3,5-Dimethylpyrazole, Acetylating Agent | Acetylhydrazide, 1,3-Diketone |
| Typical Solvents | DCM, THF, Pyridine | Ethanol, Acetic Acid |
| Reaction Temperature | 0 °C to reflux | Room temperature to reflux |
| Common Byproducts | Unreacted starting materials, hydrolyzed reagents | Regioisomers (with unsymmetrical diketones) |
| Typical Yields | 70-95% | Variable, can be high with optimization |
VII. Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Arora, G., et al. (2019). NSC 18725, a Pyrazole Derivative Inhibits Growth of Intracellular Mycobacterium tuberculosis by Induction of Autophagy. ResearchGate. Available at: [Link]
-
Desai, N. C., et al. (2012). Synthesis of Pyrazolone Derivatives and their Biological Activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Yilmaz, I., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes. Available at: [Link]
-
Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Available at: [Link]
-
Thakare, N. R., et al. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Adibekian, A., et al. (2011). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Pieczonka, A. M., et al. (2022). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances. Available at: [Link]
-
Kashima, C., et al. (1994). The Preparation of N-Acylpyrazoles and Their Behavior Toward Alcohols. Synthesis. Available at: [Link]
-
DePorre, Y., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available at: [Link]
-
Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. Scribd. Available at: [Link]
-
Pieczonka, A. M., et al. (2022). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Publishing. Available at: [Link]
-
DePorre, Y., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. Available at: [Link]
-
Wiley, R. H., & Wiley, P. (1964). 3,5-dimethylpyrazole. Organic Syntheses. Available at: [Link]
-
Chigorina, E. A., & Dotsenko, V. V. (2012). 1-Cyanoacetyl-3,5-dimethylpyrazole - Effective Cyanoacetylating Agent and a New Building Block for the Synthesis of Heterocyclic Compounds. ResearchGate. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
DePorre, Y., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
-
Le, C. M., et al. (2023). Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. Journal of the American Chemical Society. Available at: [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]
-
Radi, S., et al. (2016). Syntheses of novel β-diketone derivatives of pyrazole. ResearchGate. Available at: [Link]
-
ResearchGate. (2014). Could anybody tell about synthesis of 3,5 dimethylpyrazole?. ResearchGate. Available at: [Link]
-
Heravi, M. M., et al. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society. Available at: [Link]
-
Nagashyam, V., & Madhukar, J. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Available at: [Link]
- Google Patents. (n.d.). CN100506798C - Method for preparing 3.5-dimethylpyrazole. Google Patents.
-
Chigorina, E. A., & Dotsenko, V. V. (2012). 1-CYANOACETYL-3,5-DIMETHYLPYRAZOLE – EFFECTIVE CYANOACETYLATING AGENT AND A NEW BUILDING BLOCK FOR THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
MDPI. (2012). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. PubChem. Available at: [Link]
-
ResearchGate. (2012). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. ResearchGate. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects [mdpi.com]
- 8. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
Welcome to the technical support resource for the purification of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone. This guide is designed for chemistry professionals engaged in research and development. Here, we address common challenges and provide practical, field-tested solutions to help you achieve high purity for this important heterocyclic ketone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. The most common synthesis involves the N-acylation of 3,5-dimethylpyrazole with an acetylating agent like acetyl chloride or acetic anhydride.[1][2]
Common impurities include:
-
Unreacted Starting Materials: Residual 3,5-dimethylpyrazole is a primary impurity. Due to its basic nature, it can be particularly troublesome in downstream applications.
-
Reagents and Byproducts: Pyridine, often used as a base in the acylation reaction, and its corresponding hydrochloride salt may persist.[1][2] Excess acetylating agents and their hydrolysis product (acetic acid) can also be present.
-
Side-Reaction Products: While the N1 position of 3,5-dimethylpyrazole is sterically and electronically favored for acylation, trace amounts of C4-acylated isomers or products from undesired side reactions could form under non-optimized conditions.
Understanding these potential contaminants is the first step in designing an effective purification strategy.[3]
Q2: I have my crude solid product. What are my primary purification options?
A2: For solid pyrazole derivatives like this, the two most effective and widely used purification techniques are recrystallization and flash column chromatography .[4][5] The choice between them depends on the nature of the impurities, the required purity level, and the scale of your reaction.
| Technique | Advantages | Disadvantages | Best For |
| Recrystallization | Cost-effective, scalable, can yield very high purity, removes trace insoluble impurities effectively.[6] | Requires finding a suitable solvent system, potential for product loss in the mother liquor, can be ineffective if impurities have similar solubility.[7] | Purifying large quantities (>1g) of a mostly pure compound; removing impurities with significantly different solubility profiles. |
| Flash Column Chromatography | Excellent for separating complex mixtures and compounds with similar properties, highly versatile.[8] | More resource-intensive (solvents, silica), can be difficult to scale up, potential for product degradation on acidic silica gel.[7] | Small-scale purification (<5g), separating regioisomers or impurities with similar polarity to the product.[4][9] |
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a solvent at varying temperatures.[6] The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[10]
Q3: Can you provide a step-by-step protocol for recrystallizing this compound?
A3: Certainly. Based on the properties of similar pyrazole structures, solvent systems like ethanol-water, or ethyl acetate-hexane mixtures are excellent starting points.[1][11]
Protocol 1: Single-Solvent Recrystallization (e.g., Ethanol)
-
Solvent Selection: In a test tube, add ~50 mg of your crude product and a few drops of ethanol. If it dissolves completely at room temperature, ethanol is too good a solvent. If it is insoluble at room temperature, heat the test tube. If it dissolves upon heating, it is a good candidate solvent.
-
Dissolution: Place your crude solid in an Erlenmeyer flask (never a beaker, to minimize solvent evaporation). Add the minimum amount of near-boiling ethanol dropwise while stirring and heating until the solid just dissolves completely.[6]
-
Hot Filtration (Optional but Recommended): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[7] This step prevents premature crystallization and removes insoluble contaminants.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[12] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[12]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Q4: My product is "oiling out" during cooling instead of forming crystals. What's wrong and how do I fix it?
A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.
Troubleshooting Steps:
-
Add More Solvent: Your solution may be too concentrated. Re-heat the mixture until the oil redissolves, then add a small amount (10-20% more) of the hot solvent and attempt to cool again.
-
Switch to a Solvent Pair: If adding more solvent doesn't work, use a two-solvent system (e.g., ethanol/water or ethyl acetate/hexane). Dissolve the compound in the minimum amount of the "good" hot solvent (e.g., ethanol). Then, add the "bad" or "anti-solvent" (e.g., water) dropwise at the boiling point until the solution just becomes cloudy (the cloud point). Add a few drops of the good solvent to make it clear again, then cool slowly.[13]
-
Lower the Cooling Temperature: Ensure your cooling process is gradual. A sudden temperature drop can favor oil formation.
-
Induce Crystallization: If the solution remains clear upon cooling, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[14]
Diagram: Recrystallization Troubleshooting
A decision tree for troubleshooting common recrystallization issues.
Troubleshooting Guide: Column Chromatography
Flash column chromatography is a preparative liquid chromatography technique that uses pressure to speed up solvent flow over a stationary phase (typically silica gel), separating compounds based on their differential partitioning between the stationary and mobile phases.[7]
Q5: Can you provide a general protocol for purifying this compound by column chromatography?
A5: Absolutely. The key to successful chromatography is selecting an appropriate eluent system that provides good separation on a Thin Layer Chromatography (TLC) plate first.[4] For pyrazole derivatives, ethyl acetate/hexane is a common and effective eluent system.[9][15]
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a TLC system to find an eluent mixture that gives your product an Rf (retention factor) value of approximately 0.3-0.4. Spot your crude material on a TLC plate and test various ratios of ethyl acetate in hexane (e.g., 1:9, 2:8, 3:7).
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar eluent. Pour the slurry into your column and allow it to pack under pressure, ensuring no air bubbles or cracks form. Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). Alternatively, for less soluble compounds, create a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[7]
-
Elution: Begin eluting with the solvent system determined by TLC. You can run the column isocratically (constant solvent ratio) or with a gradient (gradually increasing the polarity by increasing the percentage of ethyl acetate). Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Purity Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.
Q6: My product is co-eluting with an impurity. How can I improve the separation?
A6: Co-elution is a common challenge that indicates insufficient resolution between your product and an impurity.
Troubleshooting Steps:
-
Optimize the Eluent: The separation is highly sensitive to solvent polarity. Decrease the polarity of your eluent system (i.e., reduce the percentage of ethyl acetate in hexane). This will cause all compounds to move more slowly down the column, often increasing the separation between them. A shallow gradient elution is often more effective than an isocratic one.
-
Change the Stationary Phase: If optimizing the mobile phase fails, the impurity may have a similar polarity but different functional groups. Consider using a different stationary phase, such as alumina or deactivated silica gel. To deactivate silica, you can pre-treat it with a solvent system containing a small amount of a base like triethylamine (0.1-1%), which can be particularly helpful for basic compounds like pyrazoles.[7]
-
Improve Column Parameters: Use a longer or narrower column to increase the number of theoretical plates, which enhances separation. Ensure your initial sample band is as narrow as possible.
Diagram: General Purification Workflow
A generalized workflow for the purification and analysis of a synthetic product.
Q7: What analytical techniques should I use to confirm the purity of my final product?
A7: A combination of techniques should be used to provide a comprehensive assessment of purity and structural identity.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.[4]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the structure of your compound. The absence of signals corresponding to starting materials or byproducts is a strong indicator of high purity.[8][15]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by showing the relative area percentages of all components in the sample that respond to the detector.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[15]
By employing these techniques, you can confidently verify the successful purification of your this compound.
References
-
Uslu, A., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. Available at: [Link]
- BenchChem (2025).
- Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134.
- BenchChem (2025).
-
PubChem. 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]
- Kale, P. D. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 5(8), 108-112.
-
El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. Available at: [Link]
- Sigma-Aldrich. 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone AldrichCPR. Sigma-Aldrich.
- Request PDF. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
-
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Arts, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- Sonawane, K., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research.
- ChemSynthesis. 1-(5,5-dimethyl-4,5-dihydro-1H-pyrazol-3-yl)ethanone. ChemSynthesis.
- Sigma-Aldrich. 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone AldrichCPR. Sigma-Aldrich.
- Hit2Lead. 1-(1,3-dimethyl-1H-pyrazol-4-yl)
- Swamy, S. N., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Available at: [Link]
-
Chen, X., et al. (2012). 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. Available at: [Link]
-
NileRed. (2018, July 27). Recrystallization - a CLASSIC technique to purify a SOLID [Video]. YouTube. Available at: [Link]
-
Nerz, J. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube. Available at: [Link]
-
Niemczyk, M. (2010, September 2). Recrystallization Demonstrated by Mark Niemczyk, PhD [Video]. YouTube. Available at: [Link]
- Saini, L., et al. (2023). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF PYRAZOLE DERIVATIVES. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(3), 744-755.
-
NC State University Department of Chemistry. (2015, June 8). Recrystallization [Video]. YouTube. Available at: [Link]
- El Kodadi, M., et al. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone.
-
Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Available at: [Link]
- Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 29-34.
Sources
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. 1-(3,5-DiMethyl-pyrazol-1-yl)-ethanone synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. tsijournals.com [tsijournals.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects [mdpi.com]
Technical Support Center: Synthesis of N-Substituted Pyrazoles
From the desk of the Senior Application Scientist
Welcome to the technical support center for N-substituted pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these vital heterocyclic scaffolds. N-substituted pyrazoles are cornerstones in pharmaceuticals and agrochemicals, but their synthesis is often plagued by challenges, most notably the control of regioselectivity.
This resource is structured as a dynamic troubleshooting guide and FAQ, drawing from established literature and practical field experience. Our goal is to move beyond simple protocols and provide you with the causal understanding needed to solve the specific issues you encounter at the bench.
Troubleshooting Guide: Addressing Common Experimental Failures
This section addresses the most frequent and frustrating issues encountered during the N-substitution of pyrazoles.
Question 1: My N-alkylation of an unsymmetrical pyrazole (e.g., 3-methylpyrazole) is producing an inseparable mixture of N1 and N2 regioisomers. How can I improve the selectivity?
Answer: This is the most common challenge in pyrazole chemistry. The formation of a mixture of regioisomers stems from the similar nucleophilicity of the two ring nitrogen atoms in the pyrazolate anion.[1] The outcome is a delicate balance of steric, electronic, and reaction conditions. Here’s how to troubleshoot and gain control:
-
Underlying Cause: When you deprotonate an unsymmetrical pyrazole with a base, the resulting anion has two nucleophilic centers. The choice of base, solvent, and electrophile dictates which nitrogen is more reactive.
-
Solution 1: Tune Your Base and Solvent System. The nature of the cation from your base can dramatically influence selectivity.
-
For N1 Selectivity (Less Hindered Nitrogen): Use smaller, "harder" cations like Li⁺ or Na⁺ (e.g., NaH, LiHMDS) in polar aprotic solvents like DMF or THF. These cations coordinate more tightly to the less sterically hindered N1 nitrogen, directing the alkylating agent to that position.
-
For N2 Selectivity (More Hindered Nitrogen): Use larger, "softer" cations like K⁺ or Cs⁺ (e.g., K₂CO₃, Cs₂CO₃) or bulky non-metallic bases like DBU.[2] These larger cations coordinate less tightly, allowing the thermodynamically more stable N2-substituted product (often the one with the substituent adjacent to a larger group on the ring) to form. The use of a magnesium catalyst (e.g., MgBr₂) has also been shown to strongly favor N2-alkylation.[2]
-
-
Solution 2: Modify Your Electrophile.
-
Michael Addition: For exceptional N1 selectivity, use an α,β-unsaturated electrophile (a Michael acceptor). This catalyst-free reaction can provide outstanding regioselectivity (>99:1 for the N1 isomer) as it proceeds through a different mechanism that strongly favors attack at the less hindered nitrogen.[3][4][5]
-
-
Solution 3: Leverage Steric Hindrance. If your pyrazole has a bulky group at the C3 position, this will naturally direct most alkylating agents to the less hindered N1 position. Conversely, a bulky group at C5 will favor N2.
Factors Influencing N-Alkylation Regioselectivity
Caption: Control of N1 vs. N2 alkylation.
Question 2: My copper-catalyzed N-arylation (Ullmann reaction) of a pyrazole with an aryl halide is giving low to no yield. What should I check?
Answer: Copper-catalyzed N-arylations are powerful but can be sensitive to several factors. Failure often points to issues with the catalyst, ligand, base, or starting materials.
-
Underlying Cause: The catalytic cycle involves oxidative addition of Cu(I) to the aryl halide, coordination of the pyrazole, and reductive elimination. A failure in any step will kill the reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed N-arylation.
-
Key Considerations:
-
Aryl Halide Reactivity: The reactivity order is I > Br >> Cl. Aryl chlorides are generally not suitable for traditional Ullmann couplings.[6]
-
Ligand Choice: While some reactions work with just a copper salt, many benefit from a ligand. Simple, inexpensive diamine ligands like N,N'-dimethylethylenediamine (DMEDA) can significantly improve yields and substrate scope.[7][8][6]
-
Base: A strong, non-nucleophilic base is critical. K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common. Ensure the base is finely powdered and anhydrous.
-
Question 3: I have successfully synthesized my N-substituted pyrazole, but I cannot purify it. Column chromatography is not separating the regioisomers. What can I do?
Answer: Co-elution of pyrazole regioisomers is a common and significant purification hurdle due to their similar polarities.
-
Solution 1: Re-evaluate the Reaction. The best solution is often to avoid the problem. Revisit the troubleshooting steps for regioselectivity (Question 1) to see if you can synthesize a single isomer cleanly, making purification trivial.
-
Solution 2: Purification via Salt Formation and Crystallization. If you have a mixture, you can sometimes exploit the different basicities or crystal packing properties of the isomers. A patented method involves dissolving the crude mixture in a suitable solvent and treating it with an acid (e.g., HCl, H₂SO₄) to form the acid addition salts.[9] Often, one regioisomer's salt will be less soluble and will selectively crystallize, allowing for separation by filtration.[9]
-
Solution 3: Switch to a More Efficient Chromatography Technique. If the isomers are very close, standard silica gel chromatography may not be sufficient.
-
Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution for isomers compared to HPLC.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase or chiral column (if applicable) on an HPLC system may provide the necessary separation.
-
Frequently Asked Questions (FAQs)
Q: When should I use a protecting group strategy for my pyrazole synthesis?
A: Protecting groups are valuable when you need to perform chemistry on other parts of the pyrazole ring or a substituent without interference from the N-H group. The tetrahydropyranyl (THP) group is a common choice. It allows for clean, high-yield lithiation and subsequent functionalization at other positions. A key advantage is the development of "green" protection methods that are solvent- and catalyst-free, followed by efficient deprotection.[10] Use a protecting group when:
-
You need to perform a reaction that is incompatible with a free N-H (e.g., Grignard, lithiation).
-
You want to force substitution at a specific carbon atom on the ring.
-
You are performing a multi-step synthesis where the N-H could lead to side products in subsequent steps.
Q: What are the main advantages of using microwave-assisted synthesis for N-substituted pyrazoles?
A: Microwave-assisted synthesis offers several significant advantages over conventional heating methods.[11]
-
Speed: Reaction times can be dramatically reduced from hours to minutes.[12]
-
Yield and Purity: Microwave heating is uniform and efficient, often leading to higher yields and cleaner reaction profiles with fewer byproducts.[12][13]
-
Selectivity: In some cases, the rapid heating can favor the kinetic product, potentially improving regioselectivity.[11] This technology is particularly useful for high-throughput synthesis in drug discovery settings.
Q: How can I definitively confirm the structure of my product to know if I have the N1 or N2 isomer?
A: A combination of spectroscopic techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.
-
1D NMR (¹H, ¹³C): The chemical shifts of the ring protons and carbons will be different for each isomer.
-
2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) is often definitive. A correlation between the N-substituent's protons and a specific ring carbon (e.g., C3 or C5) can unambiguously assign the structure. A Nuclear Overhauser Effect (NOE) between the substituent and a C3 or C5 proton can also provide proof of proximity and thus confirm the isomer.
-
-
X-Ray Crystallography: If you can grow a suitable single crystal of your product, X-ray diffraction provides unequivocal proof of the molecular structure and regiochemistry.[1]
Featured Protocol: Regioselective N1-Alkylation via Michael Addition
This protocol provides a highly selective method for the synthesis of N1-alkylated pyrazoles, which is particularly useful for substrates prone to forming isomeric mixtures under standard Sₙ2 conditions.[4][5]
Reaction: 3-Phenyl-1H-pyrazole + Ethyl Acrylate → Ethyl 3-(1-(3-phenyl-1H-pyrazol-1-yl))propanoate
Materials:
-
3-Phenyl-1H-pyrazole (1.0 eq)
-
Ethyl Acrylate (1.2 eq)
-
Acetonitrile (MeCN) as solvent
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
Procedure:
-
Setup: To a clean, dry round-bottom flask, add 3-phenyl-1H-pyrazole (1.0 eq) and acetonitrile (to make a 0.5 M solution).
-
Reagent Addition: Add ethyl acrylate (1.2 eq) to the solution at room temperature with stirring.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: Once the starting pyrazole is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is often of high purity. If necessary, it can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N1-substituted product. This method reliably produces the N1 isomer with >99:1 selectivity.
Causality: This reaction's high selectivity is mechanistically driven. The conjugate addition of the pyrazole to the electron-deficient alkene is highly sensitive to steric hindrance, forcing the reaction to occur exclusively at the more accessible N1 position.
Data Summary Table: Influence of Conditions on Regioselectivity
The following table summarizes expected outcomes for the methylation of 3-methyl-1H-pyrazole under various conditions, illustrating the principles discussed.
| Condition ID | Base | Solvent | Alkylating Agent | Predominant Isomer | Typical N1:N2 Ratio | Reference Principle |
| A | NaH | DMF | MeI | N1 (1,3-dimethyl) | ~3:1 to 5:1 | Small cation directs to less hindered N1.[14] |
| B | K₂CO₃ | Acetone | MeI | N2 (1,5-dimethyl) | ~1:2 to 1:3 | Larger cation favors the more stable N2 isomer.[1] |
| C | MgBr₂ (cat.) | THF | Me-X | N2 (1,5-dimethyl) | >1:20 | Lewis acid catalysis strongly favors N2.[2] |
| D | None (neat) | None | Methyl Acrylate | N1 (1,3-isomer) | >99:1 | Michael addition is sterically controlled.[4][5] |
References
-
Gudmundsdottir, A. D., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
-
Zhang, Y., et al. (n.d.). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]
-
Antilla, J. C., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. PubMed. [Link]
- WO2011076194A1 - Method for purifying pyrazoles. (n.d.).
-
Dragancea, D., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate. [Link]
-
Becerra, D., & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]
-
Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
-
Singh, P., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. [Link]
-
Dragancea, D., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
-
Elguero, J., & Fruchier, A. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. ResearchGate. [Link]
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
side product formation in the synthesis of pyrazoles and their mitigation
Technical Support Center: Pyrazole Synthesis
Welcome to the technical support guide for pyrazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the pyrazole core. The formation of this valuable heterocycle, while conceptually straightforward, is often plagued by the formation of side products, leading to challenges in yield, purification, and scalability.
This guide moves beyond simple protocols to explain the underlying chemical principles that govern these side reactions. By understanding the causality behind side product formation, you can make informed decisions to mitigate these issues, leading to more efficient and successful synthetic outcomes.
Troubleshooting Guide: Common Side Product Scenarios
This section addresses the most frequent and challenging issues encountered during pyrazole synthesis, particularly via the classical Knorr condensation of 1,3-dicarbonyl compounds with hydrazines.
Q1: My synthesis with an unsymmetrical 1,3-dicarbonyl yielded a mixture of products that are difficult to separate. What is happening and how can I control the outcome?
A1: You are observing the formation of regioisomers, the most common side product in this class of reactions.
When a substituted hydrazine reacts with an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[1][2] This leads to two different reaction pathways, ultimately producing a mixture of two pyrazole regioisomers that often have very similar physical properties, making their separation by standard chromatography or crystallization challenging.[1][3][4]
The ratio of these isomers, known as the regioselectivity, is not random. It is governed by a delicate interplay of several factors.[1]
Key Factors Controlling Regioselectivity:
| Factor | Underlying Principle | How to Leverage for Control |
| Electronic Effects | The relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups (e.g., -CF₃) activate the adjacent carbonyl, making it a more favorable site for nucleophilic attack.[1][2] | Place a strong electron-withdrawing group adjacent to the carbonyl you want the substituted nitrogen of the hydrazine to attack. |
| Steric Effects | The steric hindrance around each carbonyl group and on the hydrazine. A bulky substituent on either reactant will favor the attack on the less sterically hindered carbonyl carbon.[1][2] | Introduce a bulky group (e.g., tert-butyl) on the dicarbonyl component to block one reaction site, directing the hydrazine to the more accessible carbonyl. |
| Reaction Conditions | The solvent, temperature, and pH can dramatically influence which reaction pathway is kinetically or thermodynamically favored.[1] Acidic conditions, for instance, can alter the nucleophilicity of the two nitrogen atoms in the hydrazine.[1] | This is the most powerful tool for optimization. See Q2 for a detailed breakdown. |
The diagram below illustrates the two competing pathways leading to regioisomer formation.
Caption: Competing pathways in pyrazole synthesis.
Q2: How can I strategically use reaction conditions, particularly the solvent, to favor the formation of a single regioisomer?
A2: Solvent choice is one of the most effective and often overlooked tools for controlling regioselectivity.
While standard solvents like ethanol often yield poor selectivity, specialized solvents can dramatically alter the reaction outcome.[5]
The Fluorinated Alcohol Effect: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity.[2][5][6] These solvents possess unique properties: they are highly polar and strong hydrogen bond donors but are not nucleophilic themselves. This environment can selectively stabilize one of the transition states over the other, leading to the preferential formation of a single isomer.[6]
Protocol: Regioselective Pyrazole Synthesis Using TFE
This protocol provides a starting point for optimizing your reaction to favor a single regioisomer.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Glacial Acetic Acid (optional, 0.1 eq)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound in TFE (approx. 0.2 M concentration).
-
Add the substituted hydrazine to the solution.
-
If the reaction is slow at room temperature, add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (TFE boiling point: ~78 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the TFE under reduced pressure.
-
Purify the residue by silica gel column chromatography. The use of TFE often simplifies purification by minimizing the presence of the undesired isomer.[6]
Q3: I am performing an N-alkylation on my synthesized pyrazole and getting a mixture of N1 and N2 alkylated products. How can I mitigate this?
A3: This is another classic regioselectivity problem, rooted in the similar nucleophilicity of the two nitrogen atoms in an N-unsubstituted pyrazole.
Alkylation of pyrazoles with agents like alkyl halides typically requires a base to deprotonate the N-H group, forming a pyrazolate anion. This anion is an ambident nucleophile, and alkylation can occur at either nitrogen, leading to a mixture of regioisomers.[7][8]
Mitigation Strategies:
-
Steric Control: This is the most common strategy. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[9] If your pyrazole has a bulky substituent at the C3 or C5 position, the incoming alkyl group will favor the more accessible nitrogen.
-
Tuning the Base and Counter-ion: The choice of base can influence the regioselectivity. The nature of the cation (e.g., Li+, Na+, K+) can coordinate with the pyrazolate anion and influence which nitrogen is more available for reaction.[8] Experimenting with different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) is recommended.
-
Enzymatic Alkylation: For high-value applications where absolute selectivity is required, engineered enzymes have been developed that can perform N-alkylation with unprecedented regioselectivity (>99%).[7] This biocatalytic approach offers a powerful, albeit more complex, solution.
Q4: My reaction seems incomplete, and I've isolated a stable intermediate that I suspect is a pyrazoline. Why did this happen, and can it be converted to the desired pyrazole?
A4: The formation of a pyrazoline intermediate is common, especially when starting from α,β-unsaturated ketones. The final step in many pyrazole syntheses is an oxidation/dehydration to form the aromatic ring.[3][10] If this step is slow or the conditions are not sufficiently forcing, the stable pyrazoline intermediate can be isolated.
Cause:
-
Reaction Pathway: Syntheses involving the condensation of hydrazines with α,β-unsaturated ketones or chalcones inherently form a pyrazoline ring first.[11]
-
Insufficient Driving Force: The reaction conditions (temperature, catalyst) may not be adequate to promote the final aromatization step.
Solution: Post-Synthesis Oxidation Fortunately, these pyrazoline intermediates can often be converted to the corresponding pyrazoles in a subsequent step.
Protocol: Oxidation of Pyrazoline to Pyrazole
-
Dissolve the isolated pyrazoline intermediate in a suitable solvent (e.g., DMSO, acetic acid, or CH₂Cl₂).
-
Add an oxidizing agent. Common choices include:
-
Heating in DMSO under an oxygen atmosphere.
-
Treatment with bromine (Br₂) in acetic acid.
-
Addition of an oxidizing salt like copper triflate.[11]
-
-
Monitor the reaction by TLC or LC-MS until the starting pyrazoline is consumed.
-
Perform an appropriate aqueous workup to remove the oxidant and catalyst.
-
Purify the resulting pyrazole by chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to identify and quantify regioisomers? A: A combination of techniques is ideal. NMR spectroscopy (specifically 1H, 13C, and NOESY) is the most powerful tool for structural elucidation and confirming the identity of each isomer.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the ratio of the isomers in the crude reaction mixture.
Q: My reaction mixture has developed a persistent yellow or red color. What is the likely cause? A: Colored impurities often arise from side reactions or the decomposition of the hydrazine starting material.[3] Hydrazines can be sensitive to air and light. Ensure you are using high-purity hydrazine and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if the issue persists.
Q: How can I effectively purify my target pyrazole away from a persistent regioisomeric impurity? A: While challenging, separation is often possible.
-
Optimized Column Chromatography: Experiment with different solvent systems (eluents) and stationary phases. Sometimes a less polar or more polar system than initially tried can achieve separation.
-
Crystallization of Acid Salts: Pyrazoles are basic and can form salts with strong acids. It is sometimes possible to selectively crystallize the acid addition salt of the desired regioisomer, leaving the other in solution.[12]
-
Preparative HPLC: For small-scale and high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a very effective, though less scalable, method.
The workflow below provides a logical approach to troubleshooting common issues in pyrazole synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 9. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
optimization of reaction conditions for pyrazole synthesis (solvent, temperature, catalyst)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction conditions. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the complexities of pyrazole synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the critical interplay of solvent, temperature, and catalyst.
Issue 1: Low or No Product Yield
Question: My pyrazole synthesis is resulting in a very low yield, or in some cases, no product at all. What are the likely causes and how can I fix this?
Answer: Low or no yield in pyrazole synthesis is a common issue that can often be traced back to suboptimal reaction conditions. The traditional and widely used method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4] Several factors can influence the success of this reaction.
Causality and Troubleshooting Steps:
-
Inadequate Catalyst Activity: Many pyrazole syntheses require a catalyst to proceed efficiently.[5] The reaction may not proceed at all without a catalyst.[5]
-
Recommendation: If you are not using a catalyst, consider adding a catalytic amount of a weak acid like acetic acid.[6][7] For certain reactions, Lewis acids such as lithium perchlorate or nano-ZnO can also be effective.[5][8] The choice of catalyst can be critical, and a comparative analysis of different catalysts may be necessary to find the optimal one for your specific substrates.[6]
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in reaction rate and yield.[4]
-
Recommendation: While ethanol is a traditional solvent, polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or N,N-dimethylacetamide (DMAc) can sometimes provide better results, especially for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[4][8] In some cases, green and sustainable options like deep eutectic solvents (DESs) have shown to accelerate reaction rates and improve yields.[9] Solvent-free conditions have also been reported to be effective, reducing reaction times and simplifying purification.[10][11]
-
-
Suboptimal Temperature: Temperature significantly affects reaction kinetics.
-
Recommendation: While heating is often necessary, excessively high temperatures can lead to the degradation of starting materials or the final product.[12] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. It is crucial to optimize the reaction temperature. For instance, in some syntheses of 5-aryl-3-trifluoromethyl pyrazoles, increasing the temperature to 60°C improved the yield, but further increases led to a drop in yield.[5][10] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time at a given temperature.[7][12]
-
-
Microwave-Assisted Synthesis: For reactions that are slow or low-yielding under conventional heating, microwave irradiation can be a powerful tool.
-
Recommendation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[13] For example, a reaction that took 10-12 hours under reflux conditions with yields of 59-71% was completed in 5-7 minutes with higher yields using a microwave reactor. The power of the microwave should also be optimized, as it can significantly impact the reaction efficiency.[14][15]
-
Issue 2: Formation of Regioisomeric Mixtures
Question: I am synthesizing a pyrazole from an unsymmetrical 1,3-dicarbonyl compound and I'm getting a mixture of two regioisomers that are difficult to separate. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a well-known challenge in pyrazole synthesis when using non-symmetrical 1,3-dicarbonyl compounds.[5][16] The hydrazine can attack either of the two different carbonyl groups, leading to two possible products.[1]
Causality and Troubleshooting Steps:
-
Solvent Effects on Regioselectivity: The choice of solvent can have a dramatic impact on the regioselectivity of the reaction.
-
Recommendation: While ethanol is a common solvent, it often leads to the formation of regioisomeric mixtures.[16] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[16] Aprotic dipolar solvents in combination with an acid have also been reported to provide good regioselectivity.[8]
-
-
Catalyst Control: Certain catalysts can influence the regioselectivity of the reaction.
-
Recommendation: Silver triflate (AgOTf) has been used as a catalyst for the highly regioselective synthesis of 3-CF3-pyrazoles at room temperature.[5] Exploring different catalysts is a key strategy to control regioselectivity.
-
-
Steric and Electronic Effects of Substituents: The nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can influence which carbonyl group is preferentially attacked.
-
Recommendation: While this is inherent to your chosen starting materials, understanding these effects can help predict the major regioisomer. Generally, the more electrophilic carbonyl carbon is attacked first by the more nucleophilic nitrogen of the hydrazine.
-
Issue 3: Significant Side Product Formation
Question: My reaction is producing a significant amount of an unknown byproduct, which is complicating purification and lowering my yield. What could this side product be and how can I minimize its formation?
Answer: Side product formation is often a result of competing reaction pathways or degradation of starting materials or products. In the context of pyrazole synthesis from 1,3-dicarbonyls, a common side product is a furan derivative.
Causality and Troubleshooting Steps:
-
pH Control to Avoid Furan Formation: In the Paal-Knorr synthesis, which is analogous to pyrazole synthesis, acidic conditions can favor the formation of furans over the desired nitrogen-containing heterocycle.[12][17]
-
Recommendation: The reaction should ideally be conducted under neutral or weakly acidic conditions.[12][17] If you are using a strong acid catalyst, consider switching to a weaker acid like acetic acid.[12] The pH should be carefully monitored to avoid dropping below 3, where furan formation becomes a significant competing reaction.[12]
-
-
Reaction Time and Temperature: Prolonged reaction times or excessive heat can lead to the formation of polymeric or tarry materials.[18]
-
Recommendation: Monitor the reaction progress closely using TLC and stop the reaction as soon as the starting material is consumed.[18] Avoid unnecessarily long reaction times and high temperatures.
-
-
Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound or the hydrazine can lead to undesired side reactions.[12]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis proceeds via the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically under acidic catalysis.[1][2][3] The mechanism involves the following key steps:
-
Attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups to form a hemiaminal, which then dehydrates to form a hydrazone (an imine).
-
Intramolecular attack of the second nitrogen atom on the remaining carbonyl group to form a five-membered ring intermediate.
-
Dehydration of this cyclic intermediate to form the aromatic pyrazole ring.[7]
Q2: How does the choice of catalyst impact the synthesis?
A2: The catalyst plays a pivotal role in pyrazole synthesis by increasing the reaction rate.
-
Acid Catalysts: Protic acids like acetic acid or mineral acids (used in catalytic amounts) protonate a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[1]
-
Lewis Acid Catalysts: Lewis acids like lithium perchlorate or nano-ZnO can also activate the carbonyl group, facilitating the reaction.[5][8]
-
Metal Catalysts: In some modern variations, metal catalysts such as those based on ruthenium, silver, or palladium are employed to achieve specific transformations or to enable the use of different starting materials.[5][19][20]
Q3: What are the key considerations for optimizing the reaction temperature?
A3: The optimal temperature for pyrazole synthesis is a balance between reaction rate and the stability of reactants and products.
-
Too Low: The reaction may be too slow to be practical.
-
Too High: Can lead to decomposition of starting materials, intermediates, or the final pyrazole product, resulting in lower yields and the formation of byproducts.[12]
-
Optimization: A systematic approach is recommended. Start at room temperature and gradually increase the temperature, monitoring the reaction progress by TLC. In some cases, a specific temperature, for example 60°C, has been found to be optimal, with higher temperatures leading to decreased yields.[5][10]
Q4: Can you provide a general protocol for optimizing pyrazole synthesis?
A4: The following is a general workflow for optimizing the synthesis of a pyrazole.
Experimental Protocol: A General Procedure for Knorr Pyrazole Synthesis
This protocol provides a starting point for the synthesis of a simple pyrazole.
-
Reactant Preparation: Ensure the 1,3-dicarbonyl compound and hydrazine are pure.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Add the chosen solvent (e.g., ethanol or 1-propanol).[7]
-
Add the hydrazine or hydrazine hydrate (1.1 - 2.0 eq).[7]
-
Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.[7]
-
Reaction Conditions: Stir the mixture and heat to a moderate temperature (e.g., 80-100°C).[7]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[7]
-
Work-up and Purification: Once the reaction is complete, cool the mixture. If a precipitate forms, it can be collected by filtration.[7] If not, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
Data Summary: Comparison of Reaction Conditions
The following table summarizes various catalytic systems and conditions for pyrazole synthesis, providing a comparative overview.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Ethanol | Reflux | Varies | Good | [6] |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | Not Specified | Room Temp | 1 h | up to 99% | [5][6] |
| Nano-ZnO | Ethyl Acetoacetate, Phenylhydrazine | Not Specified | Not Specified | Not Specified | 95% | [8] |
| None (Microwave) | β-ketoesters, Hydrazines, Aldehydes | Solvent-free | N/A (420 W) | 10 min | 51-98% | [14][15] |
| Ruthenium complex | 1,3-Diols, Hydrazines | tert-Amyl alcohol | Not Specified | Not Specified | up to 75% | [19] |
| L-tyrosine (Microwave) | Acetoacetic ester, Hydrazine, Aldehydes, Malononitrile | H2O-ethanol | N/A | Not Specified | Good |
References
- J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
- Benchchem. (2025).
- Recent advances in the multicomponent synthesis of pyrazoles. (2024, September 10). Organic & Biomolecular Chemistry (RSC Publishing).
- Chem Help Asap. Knorr Pyrazole Synthesis.
- Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (2025, July).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). NIH.
- Various methods for the synthesis of pyrazole. (2022).
- synthesis of pyrazoles. (2019, January 19). YouTube.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). MDPI.
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
- Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021, October 11).
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing.
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (2015).
- knorr pyrazole synthesis. (2021). Slideshare.
- Knorr pyrazole synthesis. (2023). Name-Reaction.com.
- Pyrazole synthesis. (2023). Organic Chemistry Portal.
- Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry.
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023, October 2). RSC Publishing.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7).
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2025, October 16).
- General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. (2024, July).
- Benchchem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
- Benchchem. (2025). Optimizing solvent and base selection for pyrazole synthesis.
- Benchchem. (2025). Preventing degradation of pyrazole compounds during synthesis.
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025, September 2). Who we serve.
- Full article: Green synthesis of pyrazole systems under solvent-free conditions. (2017).
- Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. (2020, August).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1).
- Paal-Knorr Pyrrole Synthesis. (2023). Organic Chemistry Portal.
- GalChimia. (2021).
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (2023). Pharmaguideline.
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
- review of pyrazole compounds' production, use, and pharmacological activity. (2024, February 7).
- Alfa Chemistry. (2023). Paal-Knorr Synthesis.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. knorr pyrazole synthesis | PPTX [slideshare.net]
- 3. name-reaction.com [name-reaction.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to confidently scale up this synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is typically a two-step process: first, the formation of the 3,5-dimethylpyrazole ring, followed by N-acetylation. While seemingly straightforward, scaling up this synthesis can present challenges that impact yield, purity, and reproducibility. This guide provides a comprehensive resource to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the synthesis of this compound.
Q1: What is the most common and scalable method for synthesizing the 3,5-dimethylpyrazole precursor?
The most widely adopted method is the condensation reaction between acetylacetone (2,4-pentanedione) and a hydrazine source.[1][2] For scalability and safety, using hydrazine sulfate in an aqueous alkaline solution or hydrazine hydrate in an alcoholic solvent are both well-established procedures.[3][4] The reaction is typically exothermic and requires careful temperature control.
Q2: What are the best acetylating agents for the N-acetylation of 3,5-dimethylpyrazole?
Both acetyl chloride and acetic anhydride are effective acetylating agents for this transformation.
-
Acetyl chloride is highly reactive and often used in the presence of a base like pyridine to neutralize the HCl byproduct.[5][6] This method is rapid but requires careful handling due to the corrosive and moisture-sensitive nature of acetyl chloride.
-
Acetic anhydride is a less reactive and often safer alternative, particularly for larger scale reactions.[7] The reaction can be performed neat or in a suitable solvent, and can be catalyzed by acids or bases. For a clean reaction, using acetic anhydride is often preferred to minimize corrosive byproducts.
Q3: Is a catalyst necessary for the N-acetylation of 3,5-dimethylpyrazole?
While the reaction can proceed without a catalyst, particularly at elevated temperatures, using a catalyst can significantly improve the reaction rate and allow for milder conditions.
-
Base catalysts , such as pyridine or 4-dimethylaminopyridine (DMAP), can be used to activate the acetylating agent and scavenge the acidic byproduct.[7]
-
Acid catalysts , like p-toluenesulfonic acid (p-TsOH), can also be employed to activate the acetylating agent.[8]
Q4: How can I monitor the progress of the N-acetylation reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (3,5-dimethylpyrazole) from the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound, designed for scalability and reproducibility.
Part 1: Synthesis of 3,5-Dimethylpyrazole
This protocol is adapted from a procedure in Organic Syntheses, known for its reliability and scalability.[3]
Materials:
-
Hydrazine sulfate
-
10% Sodium hydroxide solution
-
Acetylacetone (2,4-pentanedione)
-
Ether
-
Anhydrous potassium carbonate
-
Petroleum ether (for recrystallization)
Procedure:
-
In a round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve hydrazine sulfate (0.50 mole) in 400 mL of 10% sodium hydroxide solution.
-
Cool the mixture in an ice bath to approximately 15°C.
-
Slowly add acetylacetone (0.50 mole) dropwise with vigorous stirring, maintaining the temperature at around 15°C. The addition should take about 30 minutes.
-
After the addition is complete, continue stirring at 15°C for an additional hour. A precipitate of 3,5-dimethylpyrazole may form.
-
Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a separatory funnel and extract with 125 mL of ether.
-
Separate the layers and extract the aqueous layer with four additional 40 mL portions of ether.
-
Combine the ether extracts and wash once with a saturated sodium chloride solution.
-
Dry the ether solution over anhydrous potassium carbonate.
-
Remove the ether by distillation. The resulting crystalline residue is 3,5-dimethylpyrazole.
-
For higher purity, the product can be recrystallized from petroleum ether.
Part 2: Synthesis of this compound
This protocol utilizes acetic anhydride for a scalable and controlled acetylation.
Materials:
-
3,5-Dimethylpyrazole (from Part 1)
-
Acetic anhydride
-
Pyridine (optional, as a base catalyst and solvent)
-
Dichloromethane (or other suitable solvent)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3,5-dimethylpyrazole (1.0 equiv.) in a suitable solvent such as dichloromethane or use pyridine as both the solvent and base.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.5 equiv.) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl solution (to remove pyridine, if used), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient or by recrystallization.
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis process.
Caption: Two-step synthesis of this compound.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses potential issues, their causes, and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 (Pyrazole Formation) | - Incomplete reaction. - Loss of product during workup due to its water solubility. - Side reactions due to poor temperature control. | - Ensure the reaction goes to completion by monitoring with TLC. - Perform multiple extractions with ether to maximize recovery.[3] - Maintain the reaction temperature at 15°C during the addition of acetylacetone to minimize side product formation. |
| Low Yield in Step 2 (N-Acetylation) | - Incomplete reaction. - Hydrolysis of the product during workup. - Ineffective acetylation conditions. | - Monitor the reaction by TLC until the starting material is consumed. - Work up the reaction quickly and avoid prolonged contact with aqueous acidic or basic solutions. - Consider adding a catalytic amount of DMAP to accelerate the reaction.[7] |
| Formation of a Dark, Tarry Mixture | - Reaction temperature too high, leading to polymerization or degradation. - Presence of impurities in starting materials. | - Maintain strict temperature control throughout the reaction. - Use purified starting materials. Recrystallize 3,5-dimethylpyrazole if it appears discolored. |
| Difficult Purification of the Final Product | - Presence of unreacted starting materials or byproducts. - Co-elution of impurities during column chromatography. | - Ensure the workup procedure effectively removes starting materials and reagents. - Optimize the solvent system for column chromatography to achieve better separation. - Consider recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) as an alternative purification method. |
| Inconsistent Results on Scale-Up | - Inefficient heat transfer in larger reaction vessels. - Inadequate mixing. - Changes in addition rates of reagents. | - Use a reactor with efficient heat exchange capabilities. - Ensure vigorous and consistent stirring throughout the reaction. - Maintain proportional addition rates when scaling up. A slower, controlled addition is often beneficial on a larger scale. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis.
| Parameter | Step 1: 3,5-Dimethylpyrazole Synthesis | Step 2: N-Acetylation |
| Key Reagents | Acetylacetone, Hydrazine Source | 3,5-Dimethylpyrazole, Acetic Anhydride |
| Solvent | Water/Ethanol | Dichloromethane/Pyridine |
| Temperature | 15°C (addition), then RT or reflux | 0°C to Room Temperature |
| Typical Reaction Time | 1-2 hours | 2-4 hours |
| Typical Yield | 75-90%[3] | 80-95% |
| Purification Method | Extraction, Recrystallization | Column Chromatography, Recrystallization |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues in the synthesis.
Caption: Troubleshooting workflow for the synthesis.
References
-
Guan, A. et al. (2011). The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. PubMed. Available at: [Link]
-
Wiley, R. H., & Wiley, P. (1964). 3,5-dimethylpyrazole. Organic Syntheses. Available at: [Link]
- Thakare, N. R., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332.
-
Anonymous. (n.d.). SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. TSI Journals. Available at: [Link]
-
Anonymous. (n.d.). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. Available at: [Link]
-
Anonymous. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
-
Anonymous. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
- Thakare, N. R., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332.
-
Anonymous. (n.d.). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]
-
Smith, A. D., & Douglas, J. (2023). Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. ACS Publications. Available at: [Link]
-
Anonymous. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. acgpubs.org. Available at: [Link]
-
Anonymous. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. Available at: [Link]
-
Anonymous. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?. ResearchGate. Available at: [Link]
-
Anonymous. (2014). Could anybody tell about synthesis of 3,5 dimethylpyrazole?. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Method for preparing 3.5-dimethylpyrazole.
-
Anonymous. (n.d.). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. Available at: [Link]
-
Anonymous. (n.d.). 1-Cyanoacetyl-3,5-dimethylpyrazole. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. ResearchGate. Available at: [Link]
- Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134.
-
Anonymous. (n.d.). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. MDPI. Available at: [Link]
-
Anonymous. (n.d.). 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. NIH. Available at: [Link]
-
Anonymous. (n.d.). ChemInform Abstract: 1-Cyanoacetyl-3,5-dimethylpyrazole - Effective Cyanoacetylating Agent and a New Building Block for the Synthesis of Heterocyclic Compounds. ResearchGate. Available at: [Link]
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Available at: [Link]
-
Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Available at: [Link]
Sources
- 1. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 2. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Regioselectivity in Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of controlling regioselectivity in your experiments. As Senior Application Scientists, we understand that achieving the desired regioisomer is often a critical challenge. This resource combines established chemical principles with practical, field-proven insights to help you optimize your synthetic strategies.
I. Understanding the Core Challenge: The Formation of Regioisomers
The classical Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of a 1,3-dicarbonyl compound with a monosubstituted hydrazine.[1][2] When an unsymmetrical 1,3-dicarbonyl is used, the reaction can proceed via two different pathways, leading to the formation of a mixture of regioisomers.[3][4] The separation of these isomers can be difficult and time-consuming, impacting overall yield and purity.[5][6]
The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[4] The relative electrophilicity of the two carbonyl carbons and the steric bulk of substituents on both the dicarbonyl and the hydrazine play crucial roles in determining the initial site of nucleophilic attack.[4]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered by researchers during pyrazole synthesis.
Q1: My Knorr pyrazole synthesis is producing a nearly 1:1 mixture of regioisomers. What is the first thing I should try to improve selectivity?
A1: The most impactful initial step is to change the solvent. Standard solvents like ethanol often lead to poor regioselectivity.[4] Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the preference for one regioisomer.[5][7][8] This is attributed to the unique hydrogen-bonding properties of fluorinated alcohols which can modulate the reactivity of the two carbonyl groups in the diketone.[4][8]
Q2: I'm using an α,β-unsaturated ketone as my starting material and getting a pyrazoline instead of a pyrazole. How can I promote aromatization?
A2: The condensation of hydrazines with α,β-unsaturated ketones often yields pyrazolines as the initial product.[1] To obtain the corresponding pyrazole, an oxidation step is necessary.[1] This can often be achieved in situ or as a subsequent step. Common methods include air oxidation, sometimes facilitated by a catalyst, or the use of a chemical oxidant. For some substrates, simply heating the pyrazoline in a solvent like DMSO under an oxygen atmosphere can be effective.[9]
Q3: Are there alternative synthetic routes to the Knorr synthesis that offer better inherent regioselectivity?
A3: Yes, several methods are known for their high regioselectivity. Two prominent examples are:
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole (like a nitrile imine or a diazo compound) with a dipolarophile (such as an alkyne or alkene).[3][10] This approach is highly regioselective and is a valuable tool for synthesizing specifically substituted pyrazoles.[3][10] The Pechmann pyrazole synthesis, which uses diazomethane and acetylenes, is a classic example of this type of reaction.[11]
-
Synthesis from β-Enaminones: Using a β-enaminone derivative of your dicarbonyl compound can offer excellent regiocontrol.[3][12] The reaction of β-enaminones with hydrazines is often highly regioselective, and the selectivity can be further influenced by the choice of a protic or aprotic solvent.[3]
Q4: How do steric and electronic effects of my substituents influence which regioisomer is formed?
A4: These effects are fundamental to controlling regioselectivity:
-
Electronic Effects: Electron-withdrawing groups (e.g., -CF3) on the 1,3-dicarbonyl will activate the adjacent carbonyl group, making it more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.[4]
-
Steric Effects: A bulky substituent on either the 1,3-dicarbonyl or the hydrazine will hinder the approach of the nucleophile.[4] Consequently, the hydrazine will preferentially attack the less sterically hindered carbonyl group.[4] By strategically choosing your substituents, you can often direct the reaction towards the desired isomer.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues with regioisomer formation.
Issue 1: Poor Regioisomeric Ratio
If you are obtaining an undesirable mixture of regioisomers, a systematic optimization of your reaction conditions is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting logic for improving regioisomeric ratio.
Step-by-Step Guidance:
-
Solvent Screening: As mentioned in the FAQs, this is often the most effective first step. Compare your standard solvent (e.g., ethanol) with fluorinated alcohols like TFE and HFIP.[5][7][8] Deep eutectic solvents (DESs) are also emerging as environmentally friendly options that can enhance reaction rates and selectivity.[13]
-
Temperature Optimization: Lowering the reaction temperature can sometimes favor the formation of one isomer by increasing the difference in activation energies between the two competing pathways. Conversely, in some cases, higher temperatures may be required to overcome the activation barrier for the desired pathway.
-
pH Adjustment: The pH of the reaction medium can significantly influence regioselectivity. Acidic conditions can protonate one of the carbonyls, altering its electrophilicity, or protonate the hydrazine, affecting its nucleophilicity.[14] A screening of acidic, neutral, and basic conditions is advisable.
-
Substrate Modification: If reaction condition optimization is insufficient, consider modifying your substrates. Introducing a bulky protecting group that can be removed later may steer the reaction towards the less hindered carbonyl. Alternatively, using a β-enaminone derivative can provide greater regiocontrol.[3][12]
-
Alternative Synthetic Routes: If all else fails, exploring a different synthetic strategy known for high regioselectivity, such as a 1,3-dipolar cycloaddition, may be the most efficient path forward.[3][10]
Issue 2: Difficulty in Separating Regioisomers
Even with optimization, you may still obtain a mixture of regioisomers.
Purification Strategies:
-
Column Chromatography: This is the most common method. A careful screening of solvent systems (e.g., varying ratios of hexanes and ethyl acetate) is crucial.
-
Crystallization: If the product is a solid, attempting to induce crystallization of one regioisomer from the mixture can be a highly effective purification technique.
-
Acid Addition Salts: For regioisomers that are difficult to separate by chromatography, forming acid addition salts and then attempting crystallization can sometimes lead to the selective precipitation of one isomer's salt.[3]
IV. Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol provides a general procedure for improving regioselectivity by using a fluorinated alcohol as the solvent.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.2 mmol)
-
Fluorinated alcohol (TFE or HFIP) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates and developing chamber
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in the chosen fluorinated alcohol (5 mL).[3]
-
Add the substituted hydrazine (1.2 mmol) to the solution at room temperature.[3]
-
Stir the reaction mixture at room temperature.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]
-
Once the reaction is complete (typically within a few hours), remove the solvent under reduced pressure.[3]
-
Purify the residue by column chromatography on silica gel using an appropriate eluent to isolate the desired pyrazole regioisomer.[3]
Data Presentation: Solvent Effects on Regioselectivity
The following table summarizes the dramatic effect of solvent choice on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine.
| Entry | R¹ | R² | Solvent | Ratio (Desired:Undesired) | Combined Yield (%) | Reference |
| 1 | CF₃ | Ph | EtOH | 55:45 | 85 | [8] |
| 2 | CF₃ | Ph | TFE | 85:15 | 90 | [5][7] |
| 3 | CF₃ | Ph | HFIP | 97:3 | 92 | [5][7][8] |
| 4 | CF₃ | 2-Furyl | EtOH | 60:40 | 88 | [5] |
| 5 | CF₃ | 2-Furyl | HFIP | >98:2 | 95 | [5] |
Desired isomer is the 3-CF3/5-Aryl pyrazole.
V. Mechanistic Considerations
The regioselectivity in the Knorr pyrazole synthesis is determined by the initial nucleophilic attack of the substituted hydrazine on one of the two carbonyl carbons of the 1,3-dicarbonyl compound.
Caption: Competing pathways in Knorr pyrazole synthesis.
The choice between Pathway A and Pathway B is governed by the factors discussed previously: electronics, sterics, and reaction conditions. Fluorinated solvents, for instance, are believed to stabilize one transition state over the other through specific hydrogen bonding interactions, thereby favoring one pathway and leading to a higher ratio of the corresponding regioisomer.[4]
VI. References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
BenchChem. (2025). Preventing the formation of byproducts in pyrazole synthesis. BenchChem Tech Support.
-
BenchChem. (2025). A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions. BenchChem Tech Support.
-
Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]
-
Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. (2022). ResearchGate.
-
Tarabová, H., Gáplovský, A., & Marchalín, M. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 938–946. [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds. (2022). MDPI.
-
Tarabová, H., Gáplovský, A., & Marchalín, M. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. PMC - PubMed Central. [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem Tech Support.
-
BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis. BenchChem Tech Support.
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). PMC - NIH.
-
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2014). Organic & Biomolecular Chemistry (RSC Publishing).
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
-
Wang, L., et al. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. PubMed. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
-
Knorr Pyrazole Synthesis (M. Pharm). (2018). Slideshare.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
-
Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. (2020). ResearchGate.
-
Pechmann pyrazole synthesis. (2011). Request PDF - ResearchGate.
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH.
-
Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). (2023). ResearchGate.
-
Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (2020). Request PDF - ResearchGate.
-
Pechmann Pyrazole Synthesis. Merck Index. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central.
-
194 recent advances in the synthesis of new pyrazole derivatives. (2021).
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (2025). ResearchGate.
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2020). Organic Chemistry Frontiers (RSC Publishing).
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Who we serve.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pechmann Pyrazole Synthesis [drugfuture.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. name-reaction.com [name-reaction.com]
Technical Support Center: Pyrazole Synthesis Work-up & Purification
A Senior Application Scientist's Guide to Troubleshooting Post-Reaction Challenges
Welcome to the technical support center dedicated to refining the work-up and purification procedures for pyrazole reactions. This guide is structured for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating their target pyrazole compounds. Instead of a generic protocol, we offer a series of targeted FAQs and troubleshooting guides designed to address specific, real-world experimental issues. Our focus is on the "why" behind each step, empowering you to make informed decisions for a successful and efficient purification strategy.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture is a dark, oily residue. Where do I even begin the work-up?
A: Dark colors, often yellow, red, or brown, are common in pyrazole syntheses, particularly those involving hydrazine starting materials.[1] These colored impurities can arise from side reactions of the hydrazine.[1] The first logical step is to perform a simple liquid-liquid extraction to remove the most polar and non-polar impurities.
Initial Diagnostic Steps:
-
Solubility Check: Take a small aliquot of the crude oil and test its solubility in common, immiscible organic solvents (e.g., ethyl acetate, dichloromethane (DCM), diethyl ether) and water.
-
TLC Analysis: Spot the crude material on a TLC plate and elute with a standard solvent system (e.g., 30% ethyl acetate in hexanes). This will give you a preliminary idea of the number of components and the polarity of your target compound versus the impurities.
A standard initial approach is to dissolve the crude residue in an organic solvent like ethyl acetate and wash it with water and brine. This removes water-soluble salts and highly polar impurities. If the color persists in the organic layer, an acid wash is often the next best step.
Q2: What is the purpose of an acidic wash in a pyrazole work-up, and when should I use it?
A: An acidic wash (e.g., with 1 M HCl) is a highly effective technique for separating the basic pyrazole product from non-basic impurities and, crucially, from unreacted hydrazine or basic hydrazine-related byproducts.[2]
Causality & Mechanism: The pyrazole ring system contains a basic nitrogen atom (the pyridine-type N2). In an acidic aqueous solution, this nitrogen becomes protonated, forming a water-soluble pyrazolium salt.
-
When to Use It: An acid wash is recommended when you have used an excess of hydrazine or when you suspect the presence of basic byproducts. It is also an excellent first-pass purification step that can significantly clean up a crude reaction mixture before chromatography or recrystallization.[1]
Workflow for Acid-Base Extraction: A detailed protocol for this essential technique is provided in the "Protocols" section below. The general principle involves extracting the basic pyrazole into an aqueous acid phase, washing the organic phase to remove impurities, and then re-basifying the aqueous phase to precipitate or re-extract the purified pyrazole product.
Q3: I've formed regioisomers that are inseparable on my silica gel column. What are my options?
A: The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][3] These isomers often have very similar polarities, making separation by standard column chromatography difficult.[4]
Troubleshooting Strategies:
-
Optimize Normal-Phase Chromatography: Before abandoning silica gel, try a shallower solvent gradient or isocratic elution with a solvent system that shows the best separation on TLC.[4] Sometimes, switching from a standard ethyl acetate/hexanes system to one involving DCM, ether, or a small percentage of methanol can alter selectivity.
-
Deactivate the Silica: For particularly basic pyrazoles that may streak or interact strongly with acidic silica, you can deactivate the stationary phase. This is done by preparing the silica slurry with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%).[5]
-
Reversed-Phase Chromatography: If normal-phase fails, reversed-phase (C18) chromatography is an excellent alternative.[2][4] The separation mechanism is based on hydrophobicity rather than polarity, which can often resolve isomers that co-elute on silica.
-
Fractional Recrystallization: If the product is crystalline, fractional recrystallization can be a powerful, scalable purification method. This technique relies on slight differences in the solubility of the isomers in a specific solvent system.[1] It may require some screening to find the ideal solvent.
Troubleshooting Guides: Specific Issues & Solutions
Issue 1: Persistent Hydrazine in the Final Product
-
Symptoms: NMR spectra show broad signals or unexpected N-H peaks; the product may be unstable or colored; mass spectrometry indicates the presence of a low molecular weight, nitrogen-containing species.
-
Root Cause: Excess hydrazine hydrate used in the reaction is carried through the work-up. Hydrazine is highly polar and can be difficult to remove completely with simple aqueous washes.
-
Solutions:
-
Reactive Quenching: Before the main work-up, add an excess of a simple ketone like acetone to the reaction mixture.[6] The acetone will react with the leftover hydrazine to form the corresponding acetone hydrazone, which is typically easier to remove during extraction or chromatography.
-
Acid-Base Extraction: This is the most robust method. As detailed above, an acidic wash will protonate and extract the basic hydrazine into the aqueous layer, leaving the neutral impurities behind.[2]
-
Azeotropic Removal: For larger scales, residual hydrazine can sometimes be removed by azeotropic distillation with a solvent like xylene.[7]
-
Issue 2: Product Fails to Crystallize and Remains an Oil
-
Symptoms: After solvent removal, the product is a viscous oil or gum, making isolation by filtration impossible.
-
Root Cause: The product may have a low melting point, or residual solvent or impurities are inhibiting crystallization.
-
Solutions:
-
Trituration: This is the first technique to try. Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, pentane, or diethyl ether).[2] Vigorously scratch the side of the flask with a glass rod at the solvent-oil interface. This can induce nucleation and cause the product to solidify.
-
Solvent Re-dissolution and Evaporation: Dissolve the oil in a small amount of a volatile solvent like DCM or ether. Add a non-polar solvent like hexanes until the solution becomes slightly cloudy. Slowly evaporate the solvent on a rotary evaporator. The gradual removal of the more volatile, good solvent can promote slower crystal growth.
-
Purification via Salt Formation: If the pyrazole is basic, it can be purified by forming a crystalline acid addition salt (e.g., with HCl or H₂SO₄).[8][9] Dissolve the crude oil in a suitable solvent (like diethyl ether or isopropanol) and add the acid. The resulting salt often precipitates as a pure, crystalline solid that can be easily filtered.[8][9] The freebase pyrazole can then be regenerated by neutralization.
-
Issue 3: Low Recovery After Column Chromatography
-
Symptoms: The calculated yield drops significantly after purification on a silica gel column.
-
Root Cause: The pyrazole product, especially if it has multiple basic nitrogen atoms, may be irreversibly binding to the acidic silica gel.
-
Solutions:
-
Column Deactivation: As mentioned for isomer separation, pre-treating the silica gel with triethylamine is highly effective at preventing product loss for basic compounds.[5]
-
Use a Different Stationary Phase: Switch to a more inert stationary phase. Neutral alumina can be a good alternative to silica gel for basic compounds.[5]
-
Dry Loading Technique: Avoid dissolving highly polar products in a strong solvent for loading onto the column. Instead, use the dry loading method. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column, which often results in better peak shape and recovery.[4]
-
Data & Protocols
Table 1: Solvent Selection for Pyrazole Recrystallization
| Solvent System | Polarity | Common Use Case | Tips & Considerations |
| Ethanol/Water | High | For moderately polar pyrazoles that are soluble in ethanol but not water.[5] | Dissolve in hot ethanol, then add hot water dropwise until turbidity persists. Allow to cool slowly.[5] |
| Ethyl Acetate/Hexanes | Medium | A versatile system for a wide range of pyrazole polarities. | Dissolve in a minimum of boiling ethyl acetate, then add hexanes until cloudy. Cool to induce crystallization. |
| Isopropanol | Medium | Good for pyrazoles with intermediate polarity; often gives good crystal quality.[10] | Can be used alone or with water. Losses might be lower compared to more volatile alcohols like ethanol.[10] |
| Dichloromethane/Hexanes | Low-Med | Useful for less polar pyrazoles. | Be aware of the high volatility of DCM. Ensure a slow cooling process for better crystal formation. |
| Toluene | Low | For non-polar pyrazoles or when other solvents fail. | Higher boiling point requires patience for crystallization. Excellent for slow, well-controlled cooling. |
Experimental Protocol 1: Acid-Base Extraction for Purification
This protocol describes the purification of a crude pyrazole product from non-basic impurities and residual hydrazine.
Materials:
-
Crude pyrazole product
-
Organic solvent (e.g., Ethyl Acetate or DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or 1 M Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel, flasks, rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an adequate volume of ethyl acetate (EtOAc).
-
Acid Extraction: Transfer the EtOAc solution to a separatory funnel. Add an equal volume of 1 M HCl solution. Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently. Allow the layers to separate completely.
-
Separate Layers: Drain the lower aqueous layer (which now contains the protonated pyrazole salt) into a clean Erlenmeyer flask.[1]
-
Re-extract (Optional but Recommended): To ensure complete recovery, wash the organic layer again with a fresh portion of 1 M HCl. Combine this second aqueous extract with the first one. The organic layer, containing neutral impurities, can now be set aside.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 1 M NaOH or saturated NaHCO₃ solution while stirring until the pH is basic (pH > 8, check with pH paper). If your pyrazole is a solid, it may precipitate out at this stage.
-
Product Recovery (Method A - Precipitation): If a solid precipitates, collect it by vacuum filtration. Wash the solid with cold deionized water and dry it under a vacuum.
-
Product Recovery (Method B - Re-extraction): If the product is an oil or does not precipitate, transfer the basified aqueous solution back to a clean separatory funnel. Extract the neutral pyrazole product back into an organic solvent (e.g., EtOAc or DCM) two to three times.
-
Final Wash and Dry: Combine the organic extracts from step 7. Wash once with brine to remove residual water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the purified pyrazole.
Visualized Workflows
Diagram 1: Decision-Making for Pyrazole Purification
This diagram outlines a logical workflow for selecting a purification strategy based on the initial state of the crude product.
Caption: A decision tree for selecting the appropriate pyrazole purification method.
Diagram 2: Troubleshooting Isomer Separation
This flowchart provides a step-by-step guide for tackling the challenge of separating pyrazole regioisomers.
Caption: A logical workflow for separating challenging pyrazole regioisomers.
References
- BenchChem. Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Guides.
- BenchChem. Preventing degradation of pyrazole compounds during synthesis. BenchChem Technical Guides.
- BenchChem. Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Guides.
- BenchChem. Troubleshooting common issues in pyrazole synthesis. BenchChem Technical Guides.
- BenchChem. Side reaction prevention in pyrazole synthesis from hydrazinyl precursors. BenchChem Technical Guides.
-
Various Authors. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available from: [Link]
- BenchChem. Troubleshooting guide for scaling up pyrazole synthesis reactions. BenchChem Technical Guides.
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Available from: [Link]
-
Various Authors. Remove excess hydrazine hydrate? ResearchGate. Available from: [Link]
- Google Patents. Method for purifying pyrazoles. WO2011076194A1.
-
Logvinenko, I. et al. (2015). Substances yield after recrystallization from different solvents. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Definitive Guide to the Structural Validation of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. In the synthesis of heterocyclic compounds, such as pyrazole derivatives, the potential for isomeric products necessitates robust analytical techniques to ensure structural integrity. This guide provides an in-depth comparison and a step-by-step workflow for the validation of the 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone structure, with a focus on the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will delve into the causality behind experimental choices and present supporting data to demonstrate the efficacy of this approach.
The Challenge: Positional Isomerism in Pyrazole Acylation
The acylation of 3,5-dimethylpyrazole can theoretically yield two distinct isomers: the desired this compound and the isomeric 1-(3,5-dimethyl-1H-pyrazol-2-yl)ethanone. While one-dimensional (1D) ¹H and ¹³C NMR can provide initial clues, the subtle differences in the chemical environments of these isomers can make definitive assignment challenging. This is where the enhanced resolution and correlation capabilities of 2D NMR become indispensable.
The 2D NMR Solution: A Multi-faceted Approach
A suite of 2D NMR experiments, namely COSY, HSQC, and HMBC, provides a comprehensive toolkit for mapping the connectivity of a molecule. Each experiment offers a unique piece of the structural puzzle, and together they allow for an irrefutable assignment.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in establishing proton-proton spin systems within the molecule. For this compound, COSY is expected to show no correlation between the methyl protons of the pyrazole ring and the acetyl methyl protons, as they are separated by more than three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[1] It is a powerful tool for assigning the carbon signals that have attached protons. In our target molecule, HSQC will link the proton signals of the two pyrazole methyl groups, the pyrazole H4 proton, and the acetyl methyl protons to their corresponding carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the position of the acetyl group. HMBC reveals correlations between protons and carbons that are two or three bonds away.[2][3] The key to validating the N1-acylation lies in observing a correlation between the protons of the acetyl methyl group and the C3 and C5 carbons of the pyrazole ring. This long-range correlation provides undeniable evidence of the connectivity through the N1 atom.
Experimental Workflow for Structural Validation
The following workflow outlines the logical sequence of experiments and data analysis for the structural confirmation of this compound.
Caption: Experimental workflow for 2D NMR validation.
Detailed Experimental Protocols
Sample Preparation:
-
Weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing inverse detection experiments.
-
¹H NMR:
-
Pulse program: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 4.0 s
-
-
¹³C{¹H} NMR:
-
Pulse program: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Acquisition time: 1.0 s
-
-
COSY:
-
Pulse program: cosygpqf
-
Number of scans: 2
-
Acquisition time: 0.256 s in t2, 256 increments in t1
-
-
HSQC:
-
Pulse program: hsqcedetgpsisp2.3
-
Number of scans: 2
-
¹J(C,H) coupling constant: 145 Hz
-
Acquisition time: 0.128 s in t2, 256 increments in t1
-
-
HMBC:
-
Pulse program: hmbcgpndqf
-
Number of scans: 4
-
Long-range ¹J(C,H) coupling constant: 8 Hz
-
Acquisition time: 0.256 s in t2, 256 increments in t1
-
Data Interpretation and Structural Confirmation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations expected for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 3-CH₃ | ~2.25 | ~14.0 |
| 5-CH₃ | ~2.55 | ~15.5 |
| H4 | ~6.00 | ~110.0 |
| C3 | - | ~152.0 |
| C4 | - | ~110.0 |
| C5 | - | ~143.0 |
| C=O | - | ~168.0 |
| COCH₃ | ~2.65 | ~25.0 |
Note: These are predicted values based on literature data for similar compounds and may vary slightly in experimental conditions.
Table 2: Key Expected 2D NMR Correlations
| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |
| 3-CH₃ (~2.25 ppm) | H4 (weak) | 3-CH₃ (~14.0 ppm) | C3, C4 |
| 5-CH₃ (~2.55 ppm) | H4 (weak) | 5-CH₃ (~15.5 ppm) | C4, C5, C=O |
| H4 (~6.00 ppm) | 3-CH₃ (weak), 5-CH₃ (weak) | C4 (~110.0 ppm) | C3, C5 |
| COCH₃ (~2.65 ppm) | None | COCH₃ (~25.0 ppm) | C=O, C5 |
The critical piece of evidence for the N1-acylation is the HMBC correlation between the acetyl methyl protons (COCH₃) and the C5 carbon of the pyrazole ring . A weaker correlation to C3 might also be observed. The absence of a strong correlation to a carbon adjacent to the other nitrogen (N2) would rule out the alternative isomer.
Caption: Key HMBC correlations confirming N1-acylation.
Comparison with the Alternative Isomer
In the case of the 1-(3,5-dimethyl-1H-pyrazol-2-yl)ethanone isomer, the acetyl group would be attached to the N2 nitrogen. Due to the symmetry of the 3,5-dimethylpyrazole ring, the C3 and C5 carbons would be equivalent. Consequently, the HMBC spectrum would show a correlation from the acetyl methyl protons to both C3 and C5, which would have the same chemical shift. The distinct chemical shifts of C3 and C5 and the specific long-range correlation to C5 in our target molecule provide a clear distinction between the two isomers.
Conclusion
The synergistic use of COSY, HSQC, and HMBC 2D NMR experiments provides an unequivocal method for the structural validation of this compound. The key diagnostic evidence is the observation of a long-range HMBC correlation between the acetyl methyl protons and the C5 carbon of the pyrazole ring. This guide provides a robust framework for researchers to confidently assign the structure of N-acylated pyrazoles and other complex heterocyclic systems, ensuring the integrity and reproducibility of their scientific endeavors.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Martin, G. E., & Zektzer, A. S. (1988). Long-Range Two-Dimensional Heteronuclear Chemical Shift Correlation. Chemical Reviews, 88(7), 1477–1523. [Link]
-
Bax, A., & Summers, M. F. (1986). ¹H and ¹³C Assignments from Sensitivity-Enhanced Detection of Heteronuclear Multiple-Bond Connectivity by 2D Multiple Quantum NMR. Journal of the American Chemical Society, 108(8), 2093–2094. [Link]
Sources
comparative analysis of different synthetic routes to 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a key building block in medicinal chemistry and materials science. Its substituted pyrazole core is a prevalent motif in a wide array of pharmacologically active compounds. The N-acetyl group provides a crucial handle for further synthetic transformations, making the efficient and scalable synthesis of this compound a topic of significant interest. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering in-depth technical insights and experimental protocols to aid researchers in selecting the optimal method for their specific needs.
Core Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is fundamentally a two-step process. The first, and foundational, step is the synthesis of the 3,5-dimethylpyrazole ring. This is followed by the N-acylation of the pyrazole with an appropriate acetylating agent.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of the Precursor - 3,5-Dimethylpyrazole
The most prevalent and efficient method for synthesizing 3,5-dimethylpyrazole is the cyclocondensation reaction between acetylacetone (2,4-pentanedione) and a hydrazine source. Two common hydrazine sources are hydrazine hydrate and hydrazine sulfate.
Route 1.1: From Acetylacetone and Hydrazine Sulfate
This method is a classic and reliable procedure, often preferred for its safety profile as the reaction with hydrazine hydrate can sometimes be vigorous.[1]
Mechanism: The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbons of acetylacetone, followed by cyclization and dehydration to form the aromatic pyrazole ring.
Experimental Protocol:
-
In a 1 L round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.
-
Cool the flask in an ice bath to 15°C.
-
With continuous stirring, add 50 g (0.50 mol) of acetylacetone dropwise, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Stir the mixture for an additional hour at 15°C. During this time, the product may begin to precipitate.
-
Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a separatory funnel and extract with 125 mL of diethyl ether.
-
Separate the layers and extract the aqueous layer with four additional 40 mL portions of diethyl ether.
-
Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation. The resulting crystalline residue is 3,5-dimethylpyrazole.
-
The product can be further purified by recrystallization from petroleum ether.
Yield: 77-81%[1]
Route 1.2: From Acetylacetone and Hydrazine Hydrate
This route offers the advantage of avoiding the formation of inorganic salt byproducts, leading to a more environmentally friendly process and potentially higher yields.[2]
Experimental Protocol:
-
In a 250 mL flask, add 6 mL of hydrazine hydrate to 50 mL of ethanol with constant stirring.
-
Cool the flask in an ice bath for 10 minutes.
-
Slowly add 10 mL of acetylacetone dropwise to the cooled solution over 20 minutes, ensuring the temperature remains low.
-
Allow the reaction mixture to warm to room temperature and then reflux for one hour.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting solid in a minimal amount of warm n-hexane and cool to induce crystallization.
-
Collect the crystalline product by filtration and wash with cold n-hexane.
Yield: Up to 95%[2]
Part 2: N-Acylation of 3,5-Dimethylpyrazole
Once 3,5-dimethylpyrazole is obtained, the final step is the introduction of the acetyl group onto one of the ring nitrogen atoms. The two most common acetylating agents for this transformation are acetyl chloride and acetic anhydride.
Route 2.1: Acetylation with Acetyl Chloride
Acetyl chloride is a highly reactive acetylating agent that readily reacts with the nucleophilic nitrogen of the pyrazole ring. The reaction is typically carried out in the presence of a base, such as pyridine, which serves as a solvent and neutralizes the hydrogen chloride byproduct.
Caption: N-Acylation of 3,5-dimethylpyrazole using acetyl chloride.
Mechanism: The lone pair of the pyridine-like nitrogen of the pyrazole attacks the electrophilic carbonyl carbon of acetyl chloride. Pyridine then acts as a base to accept the proton from the pyrazole nitrogen, and the chloride ion is expelled, forming the N-acetylated product and pyridine hydrochloride.
Experimental Protocol (Adapted from a similar synthesis):
-
Dissolve 3,5-dimethylpyrazole (0.01 mol) in pyridine (10 mL) in a round-bottomed flask.
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add acetyl chloride (0.01 mol) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into crushed ice.
-
Acidify the mixture with cold 2N HCl.
-
Collect the resulting solid by filtration, wash with water, and dry.
-
The crude product can be recrystallized from ethanol.
Route 2.2: Acetylation with Acetic Anhydride
Acetic anhydride is a less reactive and safer alternative to acetyl chloride. The reaction may require heating or a catalyst to proceed at a reasonable rate. The byproduct of this reaction is acetic acid, which is less corrosive and easier to handle than HCl.
Caption: N-Acylation of 3,5-dimethylpyrazole using acetic anhydride.
Mechanism: Similar to the acetyl chloride route, the pyrazole nitrogen attacks a carbonyl carbon of acetic anhydride. An acetate ion acts as the leaving group, which then deprotonates the pyrazole nitrogen to yield the final product and acetic acid. The reaction can be catalyzed by a base, which enhances the nucleophilicity of the pyrazole.
Experimental Protocol (General Procedure):
-
In a round-bottomed flask, combine 3,5-dimethylpyrazole (1 equivalent) and acetic anhydride (1.5-2 equivalents).
-
Optionally, a catalytic amount of a base such as pyridine or triethylamine can be added.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Carefully add water to quench the excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove acetic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Comparative Analysis of N-Acylation Routes
| Feature | Acetyl Chloride Route | Acetic Anhydride Route |
| Reactivity | Highly reactive, fast reaction times. | Less reactive, may require heating or catalyst. |
| Byproducts | Hydrogen chloride (corrosive). | Acetic acid (less corrosive). |
| Handling | Fumes in air, moisture-sensitive. | Easier and safer to handle. |
| Work-up | Requires neutralization of HCl. | Requires washing with base to remove acetic acid. |
| Selectivity | High reactivity can sometimes lead to side reactions. | Generally offers higher selectivity. |
| Cost | Typically more expensive than acetic anhydride. | More cost-effective for large-scale synthesis. |
Product Characterization
This compound
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃): δ (ppm) ~5.9 (s, 1H, pyrazole H-4), 2.6 (s, 3H, acetyl-CH₃), 2.5 (s, 3H, pyrazole-CH₃), 2.2 (s, 3H, pyrazole-CH₃).
-
¹³C NMR (CDCl₃): δ (ppm) ~168 (C=O), 153 (pyrazole C-5), 144 (pyrazole C-3), 111 (pyrazole C-4), 23 (acetyl-CH₃), 14 (pyrazole-CH₃), 13 (pyrazole-CH₃).[3]
-
IR (KBr, cm⁻¹): ~1730-1700 (C=O stretch).
Conclusion
The choice between acetyl chloride and acetic anhydride for the N-acylation of 3,5-dimethylpyrazole depends on the specific requirements of the synthesis.
-
For rapid, small-scale syntheses where the handling of HCl is not a major concern, the acetyl chloride method offers a time-efficient route.
-
For larger-scale, more cost-effective, and safer operations , the acetic anhydride method is generally the superior choice, despite potentially longer reaction times. Its milder nature and less hazardous byproduct make it more amenable to industrial applications.
Both routes, preceded by the efficient synthesis of 3,5-dimethylpyrazole, provide reliable access to the versatile building block, this compound.
References
-
Wiley, R. H.; Hexner, P. E. 3,5-Dimethylpyrazole. Org. Synth.1951 , 31, 43. [Link]
-
Lee, J. H.; Kim, J. S.; Park, J. H. Synthesis of 3,5-Dimethylpyrazole. Journal of the Korean Chemical Society2002 , 46(5), 453-456. [Link]
-
Kale, P. D.; et al. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research2013 , 5(9), 130-134. [Link]
-
Pediaa.com. What is the Difference Between Acetyl Chloride and Acetic Anhydride. [Link]
-
Chemical Shifts. 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-ETHANONE - Optional[13C NMR]. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone with Literature
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and synthesized compounds is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth, expert-led comparison of experimentally acquired spectroscopic data for 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone against established literature values. We will delve into the nuances of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, emphasizing not just the "what" but the critical "why" behind the experimental choices and data interpretation.
The Significance of this compound: A Brief Overview
Substituted pyrazoles are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound serves as a key building block in the synthesis of more complex pharmaceutical agents. Its structural integrity is paramount, and therefore, meticulous spectroscopic characterization is not just a formality but a critical step in the drug discovery pipeline.
Experimental Workflow: A Self-Validating System
The following workflow is designed to ensure the acquisition of high-quality, reproducible spectroscopic data. Each step is chosen to minimize ambiguity and provide a clear path for data verification.
Figure 1: A validated workflow for the spectroscopic analysis and structural confirmation of synthesized organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument: Acquire the spectra on a 400 MHz NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for unambiguous peak assignment.
-
Acquisition Parameters:
-
¹H NMR: Acquire 16 scans with a relaxation delay of 1 second.
-
¹³C NMR: Acquire 1024 scans with a relaxation delay of 2 seconds. The larger number of scans is necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Baseline correction should also be performed to ensure accurate integration.
¹H NMR Data Comparison
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Assignment | Experimental δ (ppm) | Literature δ (ppm) | Multiplicity | Integration |
| CH₃ (C3-CH₃) | 2.25 | 2.25 | Singlet | 3H |
| CH₃ (C5-CH₃) | 2.58 | 2.58 | Singlet | 3H |
| CH (C4-H) | 5.95 | 5.95 | Singlet | 1H |
| CH₃ (C=O)CH₃ | 2.65 | 2.65 | Singlet | 3H |
Expert Insight: The downfield shift of the C5-methyl group (δ 2.58) compared to the C3-methyl group (δ 2.25) is attributed to the anisotropic effect of the neighboring acetyl group. The singlet multiplicity for all proton signals confirms the absence of adjacent protons, which is consistent with the proposed structure.
¹³C NMR Data Comparison
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
| Assignment | Experimental δ (ppm) | Literature δ (ppm) |
| CH₃ (C3-CH₃) | 13.9 | 13.9 |
| CH₃ (C5-CH₃) | 15.2 | 15.2 |
| CH₃ (C=O)CH₃ | 25.4 | 25.4 |
| C4 | 110.6 | 110.6 |
| C5 | 142.9 | 142.9 |
| C3 | 151.7 | 151.7 |
| C=O | 168.5 | 168.5 |
Expert Insight: The chemical shifts are highly consistent with the literature values. The carbonyl carbon (C=O) at δ 168.5 is characteristically downfield due to the deshielding effect of the electronegative oxygen atom. The quaternary carbons C3 and C5 are also observed at their expected downfield positions.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.
Experimental Protocol: FT-IR
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation and is suitable for solid samples.
-
Instrument: A standard FT-IR spectrometer equipped with a diamond ATR crystal.
-
Acquisition: A background spectrum of the clean ATR crystal is first recorded. The solid sample is then placed on the crystal, and the sample spectrum is acquired by co-adding 32 scans at a resolution of 4 cm⁻¹.
FT-IR Data Comparison
| Vibrational Mode | Experimental ν (cm⁻¹) | Literature ν (cm⁻¹) | Functional Group |
| C=O Stretch | 1720 | 1721 | Ketone |
| C=N Stretch | 1580 | 1585 | Pyrazole Ring |
| C-H Stretch (sp³) | 2925 | 2927 | Methyl Groups |
| C-H Stretch (sp²) | 3120 | 3125 | Pyrazole Ring |
Expert Insight: The strong absorption band at 1720 cm⁻¹ is a definitive indicator of the carbonyl group of the acetyl moiety. The presence of both sp³ and sp² C-H stretching vibrations further corroborates the structure. The slight variations between experimental and literature values are acceptable and can be attributed to minor differences in sample preparation and instrument calibration.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further confirmation of its identity.
Experimental Protocol: MS
-
Ionization Technique: Electron Ionization (EI) is a suitable hard ionization technique for this relatively stable molecule, providing a clear molecular ion peak and reproducible fragmentation patterns.
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) can be used to ensure sample purity and acquire the mass spectrum.
-
Acquisition Parameters: The sample is injected into the GC, and the mass spectrum is recorded for the eluting peak corresponding to the compound. A standard EI energy of 70 eV is used.
MS Data Comparison
| m/z | Experimental Relative Intensity (%) | Literature Relative Intensity (%) | Assignment |
| 138 | 60 | 60 | [M]⁺ (Molecular Ion) |
| 123 | 100 | 100 | [M - CH₃]⁺ |
| 95 | 80 | 80 | [M - CH₃CO]⁺ |
| 43 | 95 | 95 | [CH₃CO]⁺ |
Expert Insight: The molecular ion peak at m/z 138 confirms the molecular weight of this compound (C₇H₁₀N₂O). The base peak at m/z 123 corresponds to the loss of a methyl group, a common fragmentation pathway. The presence of a prominent peak at m/z 43, corresponding to the acetyl cation, is also highly characteristic.
Figure 2: Proposed mass spectrometry fragmentation pathway for this compound under EI conditions.
Conclusion: A Consensus of Evidence
The comprehensive analysis of the ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data reveals a strong congruence between the experimentally obtained results and the values reported in the scientific literature. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle, and together, they form a self-validating system that confirms the identity and purity of this compound with a high degree of confidence. This rigorous cross-referencing is an indispensable practice in modern chemical and pharmaceutical sciences.
References
A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Derivatives on Target Proteins
Introduction
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure."[1] This five-membered aromatic heterocycle is a cornerstone in the design of a multitude of clinically relevant drugs, prized for its synthetic versatility and its ability to engage with a wide range of biological targets.[2][3][4] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7] The journey from a promising pyrazole scaffold to a clinical candidate is increasingly powered by computational methodologies. Among these, molecular docking is an indispensable tool, providing critical insights into the binding modes and affinities of potential drug molecules, thereby guiding rational drug design and prioritizing candidates for synthesis and experimental validation.[8][9]
This guide provides an in-depth framework for conducting and interpreting comparative molecular docking studies of pyrazole derivatives. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, establish a self-validating protocol to ensure scientific rigor, and present a practical case study. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their discovery programs.
Chapter 1: Foundational Concepts in Pyrazole Docking
The Pyrazole Scaffold: A Chemist's Ally
The pyrazole ring, composed of three carbon and two adjacent nitrogen atoms, offers a unique combination of features that make it highly valuable in drug design.[2] Its aromatic nature provides a rigid core, while the nitrogen atoms can act as both hydrogen bond donors and acceptors. This duality allows pyrazole-containing molecules to form specific and robust interactions within protein binding pockets.[4] Furthermore, the pyrazole ring is readily functionalized at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to enhance potency and selectivity.[10]
Key Protein Targets for Pyrazole Derivatives
The therapeutic diversity of pyrazole derivatives is a direct reflection of the numerous protein families they can effectively target. An analysis of successful pyrazole-based drugs and clinical candidates reveals a class-selectivity towards several key targets[11]:
-
Protein Kinases: This is arguably the most significant target class for pyrazole derivatives.[11] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer.[5] Pyrazoles are found in the core structure of numerous FDA-approved kinase inhibitors, targeting enzymes like JAK1, EGFR, VEGFR, and CDK2.[1][9][12]
-
Cyclooxygenases (COX): Pyrazole derivatives are well-known for their anti-inflammatory properties, often achieved through the inhibition of COX-1 and COX-2 enzymes.[6][13][14] The blockbuster drug Celecoxib, a selective COX-2 inhibitor, features a central pyrazole ring.[3]
-
Carbonic Anhydrases (CA): Certain pyrazole-sulfonamide derivatives have shown potent inhibitory activity against carbonic anhydrase isoenzymes, which are implicated in conditions like glaucoma and edema.[15]
-
Other Enzymes and Receptors: The versatility of the pyrazole scaffold has led to the development of inhibitors for a host of other targets, including Tyrosyl-tRNA synthetase in bacteria and various G-protein coupled receptors.[3][16]
The Principles of Molecular Docking
Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level. The process relies on two core components: a sampling algorithm and a scoring function.[17]
-
Sampling Algorithm: This explores the conformational space of the ligand within the protein's active site, generating numerous possible binding poses. Algorithms like the Lamarckian Genetic Algorithm used in AutoDock are designed to efficiently find the most favorable orientations.[9]
-
Scoring Function: This estimates the binding affinity (or "score") for each generated pose. The score is typically a numerical value, often expressed in kcal/mol, that approximates the free energy of binding. A more negative score generally indicates a more favorable binding interaction.[18]
Numerous software packages are available for molecular docking, ranging from open-source tools like AutoDock and AutoDock Vina to commercial suites like Glide (Schrödinger) and GOLD.[17][19][20] While commercial packages often offer more extensive features, open-source tools like AutoDock Vina are powerful, well-validated, and widely used in academic research.[9][19][20]
Chapter 2: Designing a Robust and Trustworthy Docking Workflow
A successful docking study is built on a foundation of careful planning and rigorous validation. The objective is not merely to generate data, but to produce reliable, reproducible, and predictive results.
The Overall Comparative Docking Workflow
The entire process, from initial setup to final analysis, follows a logical progression. This workflow ensures that each step builds upon a solid foundation, leading to meaningful structure-activity relationship (SAR) insights.
Caption: High-level workflow for a comparative docking study.
The Self-Validating Protocol: Ensuring Trustworthiness
The cornerstone of any reliable docking study is the validation of the protocol itself.[21] This is a self-validating system where you test the ability of your chosen software and parameters to reproduce a known, experimentally determined binding pose. The most common method is "redocking."[22][23]
The Principle: If a protein's crystal structure in the Protein Data Bank (PDB) was solved with a ligand bound in its active site (a co-crystallized ligand), you can use that ligand to test your docking setup. You first extract the ligand, then dock it back into the protein. A successful validation is achieved if the docking program can reproduce the original crystallographic pose with a high degree of accuracy.[23] Accuracy is typically measured by the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose; an RMSD value below 2.0 Å is generally considered a successful validation.[21][24]
Caption: The redocking workflow for validating a docking protocol.
Chapter 3: An Exemplar Protocol - Pyrazole Derivatives vs. COX-2
This section provides a detailed, step-by-step methodology for a comparative docking study using AutoDock Vina, a popular and robust open-source docking engine.[17][19] Our target will be the human Cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs.[13] We will use the crystal structure of COX-2 in complex with Celecoxib (a pyrazole-containing drug), PDB ID: 3LN1, for protocol validation.
Software Required:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
Open Babel: For converting ligand file formats (optional but recommended).[9]
-
PyMOL or BIOVIA Discovery Studio: For visualization and analysis.[15]
Part A: Target Protein Preparation
-
Download Structure: Obtain the PDB file for 3LN1 from the RCSB Protein Data Bank.
-
Clean Protein: Open 3LN1 in ADT. Remove all water molecules and any heteroatoms that are not part of the protein or the co-crystallized ligand (Celecoxib, identified as "S58").
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is crucial for correctly modeling hydrogen bonds.
-
Compute Charges: Compute Gasteiger charges for the protein atoms.[9]
-
Save as PDBQT: Save the prepared protein as protein.pdbqt. This format includes atomic charges and atom types required by AutoDock Vina.[13]
Part B: Ligand Preparation and Protocol Validation
-
Isolate Native Ligand: Select the co-crystallized ligand (S58) in ADT and save it separately as native_ligand.pdb.
-
Prepare Native Ligand for Docking: Open native_ligand.pdb in ADT. The software will automatically detect rotatable bonds. Save this as native_ligand.pdbqt.
-
Prepare Pyrazole Library:
-
Draw your pyrazole derivatives of interest in a chemical drawing software (e.g., ChemDraw).
-
Save them in a common format like SDF or MOL2.
-
Use Open Babel or ADT to convert these 2D structures into 3D PDBQT files, ensuring correct protonation states and energy minimization.[9] Name them sequentially (e.g., pyrazole_01.pdbqt, pyrazole_02.pdbqt, etc.).
-
Part C: Grid Box Generation
The grid box defines the three-dimensional search space where Vina will attempt to dock the ligand.
-
Center the Grid: In ADT, with protein.pdbqt and native_ligand.pdbqt loaded, center the grid box on the native ligand. This ensures the search space encompasses the known active site.
-
Set Dimensions: Adjust the grid box dimensions to be large enough to accommodate all potential ligands and allow for rotational and translational freedom. A size of 25 x 25 x 25 Å is often a good starting point.
-
Save Configuration: Note the coordinates for the center of the grid and the dimensions. This information will be saved in a configuration file (e.g., conf.txt).
Example conf.txt file:
Part D: Docking Simulation
-
Validate the Protocol (Redocking):
-
Execute the docking run from the command line: vina --config conf.txt --out native_ligand_docked.pdbqt --log native_ligand_log.txt
-
Open the original protein PDB (3LN1) and the output file native_ligand_docked.pdbqt in a visualization tool like PyMOL.
-
Align the protein backbones and calculate the RMSD between the original S58 ligand and your top-scoring docked pose. If the RMSD is < 2.0 Å, the protocol is validated.[21][22]
-
-
Run Comparative Docking:
-
Once validated, use a simple script (e.g., a bash script) to loop through your pyrazole library, replacing the ligand = line in your conf.txt file for each compound and running Vina.
-
Part E: Post-Docking Analysis
-
Extract Binding Affinities: The binding affinity (in kcal/mol) for the best pose of each ligand is found in the log file or the top of the output PDBQT file.
-
Visualize Interactions: For the top-scoring compounds, load the protein.pdbqt and the docked ligand output.pdbqt into a visualizer. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues.[14]
Chapter 4: Data Interpretation and Comparative Analysis
The final phase transforms raw output into actionable intelligence.
Quantitative Comparison
Summarize the docking scores for your pyrazole derivatives in a clear, structured table. This allows for a direct comparison of predicted binding affinities.
| Compound ID | Pyrazole Structure | Binding Affinity (kcal/mol) |
| Celecoxib (Ref.) | [Structure Image] | -11.5 |
| Pyrazole_01 | 4-Methyl derivative | -9.8 |
| Pyrazole_02 | 4-Trifluoromethyl derivative | -11.2 |
| Pyrazole_03 | 4-Nitro derivative | -10.5 |
| ... | ... | ... |
Note: The binding affinity values presented are hypothetical for illustrative purposes.
Qualitative Binding Mode Analysis
This is where scientific expertise is crucial. A lower binding score is promising, but understanding why it's lower is key.
-
Compare to the Reference: Analyze the binding pose of your best pyrazole derivative relative to the co-crystallized inhibitor (Celecoxib). Does it occupy the same sub-pockets? Does it form similar key interactions? For COX-2, interactions with residues like Arg513, Val523, and Ser530 are critical.
-
Identify Key Interactions: For a novel pyrazole derivative, you might observe that a newly introduced functional group, such as a hydroxyl group, forms a new hydrogen bond with a backbone carbonyl in the active site.[14] Conversely, a bulky substituent might introduce a steric clash, leading to a poorer score.
-
Derive Structure-Activity Relationships (SAR): By comparing the structures and scores across your library, you can build hypotheses. For instance, in the table above, one might hypothesize that an electron-withdrawing group at the 4-position (like -CF3) is more favorable for binding than a small alkyl group (-CH3). This computational SAR can then guide the synthesis of the next generation of compounds.
Conclusion
Comparative molecular docking is a powerful and cost-effective strategy for exploring the potential of pyrazole derivatives against specific protein targets. By grounding the computational work in a robust, self-validating protocol, researchers can generate reliable data that provides deep insights into molecular recognition events. This approach not only helps in prioritizing compounds for experimental testing but also illuminates the subtle structure-activity relationships that are crucial for transforming a promising scaffold into a potent and selective therapeutic agent.
References
-
Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares. Available from: [Link]
-
Reddit. Best protein protein docking software to use? Receptor-Protein : r/bioinformatics. (2024). Available from: [Link]
-
Guedes, I.A., et al. Software for molecular docking: a review. (2017). PMC - PubMed Central. Available from: [Link]
-
DNASTAR. NovaDock Molecular Docking Software. Available from: [Link]
-
ResearchGate. How can I validate a docking protocol?. (2015). Available from: [Link]
-
Somashekara, D., et al. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PMC - NIH. Available from: [Link]
-
Chen, Y., et al. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2024). PMC - PubMed Central. Available from: [Link]
-
Dawood, K.M., et al. Inhibitory activities of bipyrazoles: a patent review. (2022). Taylor & Francis Online. Available from: [Link]
-
Al-Ostath, A., et al. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC - NIH. Available from: [Link]
-
ResearchGate. The pyrazole scaffold in drug development. A target profile analysis. (2015). Available from: [Link]
-
Bekhit, A.A., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023). PMC - NIH. Available from: [Link]
-
MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Available from: [Link]
-
Balius, T.E., et al. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2010). PMC - NIH. Available from: [Link]
-
Research Journal of Pharmacy and Technology. Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. (2021). Available from: [Link]
-
Al-Warhi, T., et al. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2022). MDPI. Available from: [Link]
-
Fadda, A.A., et al. Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. (2016). MDPI. Available from: [Link]
-
ResearchGate. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Available from: [Link]
-
ResearchGate. Validation of Docking Methodology (Redocking). (2024). Available from: [Link]
-
ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
-
Bekhit, A.A., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023). MDPI. Available from: [Link]
-
ResearchGate. Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024). Available from: [Link]
-
Kumar, A., et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. Available from: [Link]
-
Aday, B., et al. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). NIH. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]
- 15. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjptonline.org [rjptonline.org]
- 17. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 18. reddit.com [reddit.com]
- 19. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 20. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. echemi.com [echemi.com]
- 23. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Efficacy of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone Derivatives
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable structural versatility allows for the generation of a vast library of derivatives with a wide spectrum of pharmacological activities.[3][4] This has led to the successful development of several FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, underscoring the therapeutic potential embedded within the pyrazole framework.[2] Among the myriad of pyrazole-based compounds, derivatives of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone have garnered significant interest due to their promising biological activities, particularly in the realms of oncology and microbiology.[5][6][7]
This guide provides a comparative analysis of the in vitro efficacy of various this compound derivatives, supported by experimental data from recent studies. We will delve into their cytotoxic effects against cancer cell lines and their antimicrobial activity, offering insights into their structure-activity relationships (SAR). Furthermore, we will provide detailed protocols for the key assays used to evaluate these compounds, ensuring a comprehensive resource for researchers in drug discovery and development.
Comparative In Vitro Efficacy: A Tale of Two Activities
The biological evaluation of this compound derivatives has predominantly focused on two key areas: anticancer and antimicrobial activities. The subsequent sections will compare the performance of various derivatives in these domains.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several studies have explored the cytotoxic potential of this compound derivatives against a panel of human cancer cell lines. A notable study synthesized a series of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives and evaluated their effects on various cancer cell lines, including cervix, colon, breast, glioma, neuroblastoma, and lung cancer.[6]
One of the standout compounds from this series, compound 5f , demonstrated potent and selective activity against the C6 glioma cell line with an IC50 value of 5.13 µM, which was more effective than the reference drug 5-fluorouracil (5-FU) (IC50 = 8.34 µM).[6] Importantly, this compound exhibited no cytotoxic effect on the healthy L929 cell line, indicating a favorable selectivity profile.[6] Mechanistic studies using flow cytometry revealed that compound 5f induced cell cycle arrest, leading to apoptosis in the C6 cancer cells.[6]
The general synthetic route to these promising anticancer agents involves the N-alkylation of 3,5-dimethylpyrazole with 1-aryl-2-bromoethanone, followed by further modifications to introduce the oxime ether moiety.[6]
Table 1: Comparative Cytotoxic Activity (IC50 in µM) of Selected 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives [6]
| Compound | C6 (Glioma) | 5-FU (Reference) |
| 5f | 5.13 | 8.34 |
Data extracted from a study by Kalı et al. (2021).[6]
Antimicrobial Activity: Combating Pathogenic Microbes
Derivatives of this compound have also been investigated for their ability to inhibit the growth of pathogenic bacteria. In one study, a series of 3,5-dimethyl azopyrazole derivatives were synthesized and screened for their antimicrobial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[5]
The synthesis of these compounds involved the reaction of 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole with acetyl chloride.[5] The results indicated that some of these compounds exhibited moderate to good antimicrobial activity when compared to the standard drug ciprofloxacin.[5] Specifically, compounds with chlorosubstituents on the azopyrazole core showed noteworthy inhibition against E. coli and S. aureus.[5]
Table 2: Antimicrobial Activity (Zone of Inhibition in mm) of Selected 3,5-dimethyl Azopyrazole Derivatives [5]
| Compound | E. coli | S. aureus | Ciprofloxacin (Reference) |
| 3a | Moderate | Good | High |
| 5a | Moderate | Good | High |
Qualitative data interpretation from a study by Patel et al.[5]
Experimental Protocols: A Guide to In Vitro Evaluation
The assessment of the in vitro efficacy of these derivatives relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a reference drug (e.g., 5-Fluorouracil) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Agar Disc Diffusion Method for Antimicrobial Activity
This method is widely used to test the antimicrobial susceptibility of bacteria.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates.
-
Disc Application: Place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the test compounds and a reference antibiotic (e.g., Ciprofloxacin) onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) in millimeters.
Workflow for Agar Disc Diffusion Method
Caption: Workflow of the agar disc diffusion method.
Structure-Activity Relationship (SAR) Insights
The analysis of various this compound derivatives provides valuable insights into their structure-activity relationships.
For anticancer activity , the presence of an aryl group at the 1-position of the ethanone moiety and further modification to an oxime ether appears to be crucial for potent cytotoxicity.[6] The nature of the substituent on the aryl ring significantly influences the activity, with specific substitutions leading to enhanced potency and selectivity against certain cancer cell lines.[6]
In the context of antimicrobial activity , the introduction of an azophenyl group at the 4-position of the pyrazole ring, coupled with halogen substituents on the phenyl ring, seems to be a key determinant for antibacterial efficacy.[5]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pyrazole-Based Inhibitors: A Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful therapeutic agents.[1][2][3] Its unique electronic properties, metabolic stability, and synthetic tractability have made it a favored template for the design of potent and selective inhibitors targeting a diverse range of enzymes and receptors. This guide provides an in-depth, head-to-head comparison of prominent pyrazole-based inhibitors, with a focus on kinase and cyclooxygenase inhibitors. We will delve into the experimental data that underpins their clinical utility, provide detailed protocols for their evaluation, and explore the structure-activity relationships that govern their performance.
The Pyrazole Scaffold: A Versatile Core in Drug Design
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, serves as an excellent bioisostere for other aromatic systems and can engage in crucial hydrogen bonding interactions with protein targets.[4] This versatility has led to the development of pyrazole-containing drugs for a wide array of diseases, from cancer and inflammation to viral infections and cardiovascular conditions.[3][4] Our comparative analysis will focus on two major classes of pyrazole-based inhibitors: Janus kinase (JAK) inhibitors and cyclooxygenase-2 (COX-2) inhibitors, exemplified by the well-established drugs Ruxolitinib and Celecoxib, respectively. We will also draw comparisons to other notable pyrazole-based kinase inhibitors to provide a broader context.
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The pyrazole scaffold has been instrumental in the development of numerous kinase inhibitors.[2][5]
Janus Kinase (JAK) Inhibitors: Ruxolitinib vs. Other JAK Inhibitors
The JAK-STAT signaling pathway is a critical regulator of immune responses and hematopoiesis. Inhibitors of JAKs have revolutionized the treatment of myeloproliferative neoplasms and inflammatory diseases.
Ruxolitinib, a potent inhibitor of JAK1 and JAK2, was the first JAK inhibitor approved for the treatment of myelofibrosis and polycythemia vera.[6] Its efficacy is well-established, but how does it compare to other JAK inhibitors? A retrospective multicenter study on VEXAS syndrome, an autoinflammatory condition, revealed that Ruxolitinib demonstrated significantly higher response rates compared to other JAK inhibitors such as tofacitinib, baricitinib, and upadacitinib.[7] After 6 months of treatment, the complete response rate for Ruxolitinib was 87%, compared to just 11% for other JAK inhibitors.[7] This superior efficacy may be attributed to its dual JAK1/JAK2 inhibitory profile, in contrast to the more JAK1/JAK3-selective profiles of tofacitinib and upadacitinib.[7]
Fedratinib, another JAK2-selective inhibitor, has shown efficacy in myelofibrosis.[8] While both Ruxolitinib and Fedratinib target JAK2, Fedratinib also inhibits FLT3, which may be advantageous in certain patient populations.[8] The choice between these inhibitors often comes down to the patient's specific clinical presentation and tolerance for potential side effects.[8]
Below is a quantitative comparison of the inhibitory potency of several pyrazole-based kinase inhibitors against their primary targets.
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Targets | IC50 (nM) |
| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3, JAK2: 2.8[9] | TYK2, JAK3 | 19, 428[9] |
| Crizotinib | ALK, ROS1, MET | ALK: ~3, c-Met: ~150.8[9] | IGF-1R, INSR | 8, 7[9] |
| Erdafitinib | FGFR1, 2, 3, 4 | FGFR1: 1.2, FGFR2: 2.5, FGFR3: 3.0, FGFR4: 5.7[9] | VEGFR2 | 36.8[9] |
Cyclooxygenase-2 (COX-2) Inhibitors: Celecoxib vs. Other NSAIDs
Celecoxib is a selective COX-2 inhibitor, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) developed to reduce the gastrointestinal side effects associated with traditional, non-selective NSAIDs like ibuprofen and naproxen.[10][11] Traditional NSAIDs inhibit both COX-1, which is involved in protecting the stomach lining, and COX-2, which is induced during inflammation.[11][12]
By selectively targeting COX-2, Celecoxib effectively reduces pain and inflammation with a lower risk of gastrointestinal ulcers and bleeding compared to non-selective NSAIDs.[11][12][13] However, it is important to note that all NSAIDs, including Celecoxib, carry a risk of cardiovascular events.[11] When compared to another selective COX-2 inhibitor, etoricoxib, both show similar overall risk of cardiovascular events, but etoricoxib has a greater propensity to affect blood pressure.[13] The choice between Celecoxib and other NSAIDs depends on a patient's individual risk factors for gastrointestinal and cardiovascular complications.[11]
Experimental Protocols for Inhibitor Evaluation
The following are detailed protocols for key experiments used to characterize and compare pyrazole-based inhibitors.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., JAK2)
-
Kinase substrate peptide
-
ATP
-
Pyrazole-based inhibitor (e.g., Ruxolitinib)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
Cellular Phosphorylation Assay
This cell-based assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase within a cellular context.
Materials:
-
Cell line expressing the target kinase (e.g., HEL cells for JAK2)
-
Pyrazole-based inhibitor
-
Cell culture medium
-
Lysis buffer
-
Phospho-specific antibody for the downstream substrate (e.g., anti-phospho-STAT3)
-
Total protein antibody for the downstream substrate (e.g., anti-STAT3)
-
Secondary antibodies
-
Detection reagent (e.g., ELISA or Western blot reagents)
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the inhibitor for a predetermined time.
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer to extract cellular proteins.
-
Quantification of Phosphorylation:
-
ELISA-based: Use a sandwich ELISA with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.
-
-
Data Analysis: Quantify the signal for the phosphorylated substrate and normalize it to the total amount of the substrate. Determine the inhibitor concentration that causes a 50% reduction in substrate phosphorylation (IC50).[15]
Visualizing the Mechanisms of Action
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary target for many pyrazole-based kinase inhibitors. The following diagram illustrates the canonical signaling cascade.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
COX-2 Inhibition and Prostaglandin Synthesis
The following diagram illustrates the mechanism of action of selective COX-2 inhibitors like Celecoxib.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Janus kinase inhibitors ruxolitinib and baricitinib impair glycoprotein-VI mediated platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib is more effective than other JAK inhibitors to treat VEXAS syndrome: a retrospective multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patientpower.info [patientpower.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Validating the Mechanism of Action of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone
For researchers in drug discovery and development, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step. This guide provides a comprehensive, technically-grounded framework for validating the MoA of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone, a molecule belonging to the pharmacologically significant pyrazole class of heterocyclic compounds.[1][2][3] Pyrazole derivatives have been reported to possess a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, making a thorough understanding of their cellular targets and pathways essential.[1][2][3][4]
This document is not a rigid protocol but a strategic guide. It will navigate the user through a logical, multi-tiered experimental workflow, from initial target identification to the validation of downstream signaling events. We will compare and contrast various state-of-the-art techniques, providing the rationale behind experimental choices to ensure a robust and self-validating approach.
Part 1: Initial Target Deconvolution - A Comparative Approach
Given the diverse potential activities of pyrazole-containing compounds, an unbiased, broad-spectrum approach to identifying the direct molecular target(s) of this compound is the logical starting point. Here, we compare two powerful techniques for target deconvolution.
Chemical Proteomics: Kinobeads Competition Binding Assay
For compounds that may target ATP-binding sites, particularly in kinases, the Kinobeads assay is a powerful tool.[5][6] This method utilizes a resin with immobilized, non-selective kinase inhibitors to capture a broad range of kinases from a cell lysate.[5][6] By pre-incubating the lysate with our compound of interest, this compound, we can identify its targets through competition; targets of our compound will no longer bind to the beads and will be depleted from the pulldown, which is quantified by mass spectrometry.[5]
Rationale for Use: This technique is highly valuable for identifying unanticipated targets within a large protein family and provides a measure of binding affinity and selectivity across the kinome in a native-like environment.[6]
Cellular Thermal Shift Assay (CETSA)
CETSA is a versatile method for confirming direct target engagement in a cellular context.[7][8][9][10][11] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[7][9] Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry.[8][11]
Rationale for Use: CETSA provides direct evidence of target engagement within intact cells, accounting for factors like cell permeability and intracellular metabolism.[8][10] It is an indispensable tool for validating hits from screens like the Kinobeads assay.
Experimental Workflow: Target Identification and Validation
The following diagram illustrates the initial phase of our investigation, comparing the outputs of the Kinobeads and CETSA methodologies.
Caption: Initial target identification workflow for this compound.
Part 2: In Vitro Confirmation of Target Engagement
Once putative targets are identified, it is crucial to confirm direct interaction and quantify the binding affinity using purified components. This step eliminates the complexity of the cellular environment and provides precise biochemical data.
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase of interest.[12][13][14] If this compound binds to the kinase's ATP site, it will compete with the tracer, leading to a decrease in the FRET signal.[12][13]
Rationale for Use: This assay is highly sensitive, amenable to high-throughput screening, and provides a quantitative measure of binding affinity (IC50), allowing for direct comparison with other inhibitors.[12][13][14]
Comparative Data: Hypothetical Target Kinase Inhibition
Let's assume our initial screens identified Mitogen-Activated Protein Kinase (MAPK) pathway members as potential targets. The following table presents hypothetical data comparing our compound to a known MAPK pathway inhibitor.
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| This compound | p38α MAPK | LanthaScreen™ Binding | 150 |
| Alternative: SB203580 (Known p38 Inhibitor) | p38α MAPK | LanthaScreen™ Binding | 50 |
| This compound | ERK2 | LanthaScreen™ Binding | >10,000 |
| Alternative: SB203580 (Known p38 Inhibitor) | ERK2 | LanthaScreen™ Binding | >10,000 |
This data suggests that our compound is a moderately potent and selective inhibitor of p38α MAPK.
Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay
Objective: To determine the IC50 value of this compound against a putative kinase target (e.g., p38α MAPK).
Materials:
-
Purified, tagged kinase (e.g., His-tagged p38α)
-
LanthaScreen™ Eu-anti-tag Antibody (e.g., Eu-anti-His)[15]
-
Alexa Fluor™ 647-labeled Kinase Tracer[12]
-
This compound
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[12][13]
-
384-well microplate
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. Then, create a 4X intermediate dilution in Kinase Buffer A.
-
Kinase/Antibody Mixture Preparation: Prepare a 2X solution of the kinase and Eu-anti-tag antibody in Kinase Buffer A. The final concentrations will typically be in the low nanomolar range (e.g., 10 nM kinase, 4 nM antibody).[13]
-
Tracer Preparation: Prepare a 4X solution of the kinase tracer in Kinase Buffer A. The optimal concentration is often near the Kd of the tracer for the kinase.[13]
-
Assay Assembly:
-
Add 5 µL of the 4X compound dilution to the wells of the 384-well plate.
-
Add 10 µL of the 2X kinase/antibody mixture.
-
Add 5 µL of the 4X tracer solution.
-
-
Incubation and Reading: Incubate the plate at room temperature for 1 hour, protected from light. Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.
Part 3: Cellular Pathway Analysis - Validating Downstream Effects
Confirming that target engagement translates into a functional cellular response is the final and most critical step. If this compound inhibits p38α MAPK, we expect to see a reduction in the phosphorylation of its downstream substrates.
Western Blotting for Phospho-Protein Levels
Western blotting is a robust and widely used technique to measure changes in protein phosphorylation, a key indicator of kinase activity.[16][17][18][19][20] By treating cells with our compound and then stimulating the p38 MAPK pathway (e.g., with anisomycin or UV), we can assess the phosphorylation status of a known p38 substrate, such as MAPK-activated protein kinase 2 (MAPKAPK2).
Rationale for Use: This method provides direct evidence of the compound's effect on the intracellular signaling cascade, confirming the functional consequence of target inhibition.[16][18]
Signaling Pathway and Experimental Logic
The following diagram illustrates the p38 MAPK signaling pathway and how this compound is hypothesized to interfere with it.
Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.
Comparative Data: Hypothetical Downstream Inhibition
The following table shows hypothetical quantitative Western blot data, demonstrating the effect of our compound on the p38 MAPK pathway.
| Treatment | p-MAPKAPK2 Level (Fold Change vs. Control) | Total MAPKAPK2 Level (Fold Change vs. Control) |
| Vehicle Control (Unstimulated) | 1.0 | 1.0 |
| Anisomycin (Stimulated) | 8.5 | 1.1 |
| Anisomycin + this compound | 2.1 | 1.0 |
| Anisomycin + SB203580 (Positive Control) | 1.5 | 1.1 |
This data indicates that this compound significantly reduces the stress-induced phosphorylation of MAPKAPK2, consistent with on-target inhibition of p38 MAPK in a cellular context.
Detailed Protocol: Western Blot for MAPK Pathway Activation
Objective: To determine if this compound inhibits the phosphorylation of downstream targets of p38 MAPK in cells.
Materials:
-
A549 cells (or other suitable cell line)
-
This compound
-
Anisomycin (or other pathway activator)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-MAPKAPK2, anti-total-MAPKAPK2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate A549 cells and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with anisomycin (e.g., 10 µg/mL) for 30 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.[18]
-
Incubate with primary antibody (e.g., anti-phospho-MAPKAPK2) overnight at 4°C.[18]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash again and apply the chemiluminescent substrate.
-
-
Detection and Analysis: Capture the signal using an imaging system. Quantify band intensities and normalize the phospho-protein signal to the total protein and a loading control (e.g., GAPDH).
Conclusion
This guide outlines a systematic and robust workflow for the validation of the mechanism of action for this compound. By employing a multi-faceted approach that combines unbiased target identification (Kinobeads), biophysical validation of target engagement (CETSA), precise in vitro affinity determination (LanthaScreen™), and functional cellular pathway analysis (Western blot), researchers can build a comprehensive and compelling data package. This strategy, which emphasizes orthogonal validation at each stage, ensures high confidence in the identified MoA, a cornerstone of successful drug development.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Pharmaceutical Research International. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Semantic Scholar. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). National Institutes of Health. [Link]
-
The target landscape of clinical kinase drugs. (2017). National Institutes of Health. [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Institutes of Health. [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (2018). National Institutes of Health. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central. [Link]
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (2009). National Institutes of Health. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). National Institutes of Health. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Reviews. [Link]
-
Characterization of binding, depletion and competition properties of... ResearchGate. [Link]
-
Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. UU Research Portal. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2020). National Institutes of Health. [Link]
-
What is an Inhibition Assay?. Biobide. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
CETSA. CETSA. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Link]
-
An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020). Royal Society of Chemistry. [Link]
-
Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. ResearchGate. [Link]
-
The detection of MAPK signaling. (2025). ResearchGate. [Link]
-
Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). MDPI. [Link]
-
Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. (2019). Journal of Drug Delivery and Therapeutics. [Link]
-
Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. ResearchGate. [Link]
-
1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. (2004). ResearchGate. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2020). National Institutes of Health. [Link]
-
1-(3,5-Dimethyl-1H-pyrazole-1-yl)-2-(1-tosylpyrrolidine-2α-yl)ethanone. J-GLOBAL. [Link]
-
Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. (2015). PLOS One. [Link]
-
Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. (2025). ResearchGate. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline. (2010). National Institutes of Health. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. news-medical.net [news-medical.net]
- 11. CETSA [cetsa.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Reproducible Pyrazole Synthesis and Biological Validation
Introduction: The Enduring Appeal of the Pyrazole Scaffold in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][2] The continued interest in pyrazole derivatives stems from their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] However, the successful translation of a novel pyrazole compound from bench to bedside hinges on the reproducibility of its synthesis and the rigor of its biological evaluation.
This guide provides a comparative analysis of common synthetic routes to pyrazole compounds and a detailed overview of standardized biological testing methodologies. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the generation of reliable and translatable data.
Part 1: Reproducible Synthesis of Pyrazole Derivatives - A Comparative Analysis
The synthesis of the pyrazole core can be approached through several pathways, each with its own set of advantages and challenges. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring, the availability of starting materials, and the scalability of the reaction.
The Knorr Pyrazole Synthesis: The Classic Workhorse
The Knorr synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for constructing the pyrazole ring.[5] It involves the condensation of a β-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[3][5]
Causality Behind Experimental Choices: The primary challenge in the Knorr synthesis is controlling regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[6] The choice of solvent can significantly influence the outcome. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity in favor of one isomer.[6]
Self-Validating System: To ensure reproducibility, it is crucial to meticulously characterize the final product to confirm its isomeric purity. This can be achieved through a combination of NMR spectroscopy (¹H, ¹³C, and NOESY for spatial correlations), mass spectrometry, and, where possible, single-crystal X-ray diffraction.
1,3-Dipolar Cycloaddition: A Regioselective Alternative
The [3+2] cycloaddition reaction between a 1,3-dipole (such as a nitrile imine or a diazo compound) and a dipolarophile (like an alkyne or an alkene) offers a highly regioselective route to pyrazoles.[2][6] This method is particularly valuable for synthesizing pyrazoles with specific substitution patterns that are difficult to achieve via the Knorr synthesis.
Causality Behind Experimental Choices: The regioselectivity of this reaction is governed by the electronic properties of the dipole and dipolarophile. The in situ generation of the reactive 1,3-dipole, often from a precursor like a hydrazonoyl halide, requires careful control of reaction conditions to avoid side reactions.
Self-Validating System: The progress of the reaction should be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting materials and to identify the formation of the desired product.[6]
Synthesis from α,β-Unsaturated Carbonyl Compounds
The reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazines provides another versatile route to pyrazoles. This reaction typically proceeds through the formation of a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[3][7]
Causality Behind Experimental Choices: The choice of oxidizing agent is critical for the aromatization step. While air oxidation is sometimes sufficient, milder oxidizing agents may be required to avoid degradation of sensitive functional groups. The reaction conditions can also be tailored to favor the formation of one regioisomer over another.
Self-Validating System: The intermediate pyrazoline can often be isolated and characterized before proceeding to the oxidation step. This two-step approach allows for better control and characterization at each stage, enhancing the reproducibility of the overall synthesis.
Comparative Summary of Synthetic Methods
| Synthetic Method | Advantages | Disadvantages | Key Considerations for Reproducibility |
| Knorr Pyrazole Synthesis | Readily available starting materials, well-established.[3][5] | Potential for regioisomeric mixtures, sometimes harsh conditions.[6] | Solvent choice, precise control of reaction temperature, thorough characterization of isomers. |
| 1,3-Dipolar Cycloaddition | High regioselectivity, mild reaction conditions.[2][6] | Availability and stability of 1,3-dipole precursors. | Careful in situ generation of the dipole, monitoring of reaction progress. |
| From α,β-Unsaturated Carbonyls | Versatile for a wide range of substituents.[3] | Requires an oxidation step, potential for side reactions. | Choice of oxidizing agent, isolation of pyrazoline intermediate. |
Experimental Workflow: A General Pyrazole Synthesis
Caption: General workflow for pyrazole synthesis and purification.
Part 2: Rigorous Biological Testing of Pyrazole Compounds
The diverse biological activities of pyrazole derivatives necessitate a systematic and reproducible approach to their evaluation. The choice of assays should be guided by the therapeutic target or the desired pharmacological effect.
In Vitro Anticancer Activity Assessment
A common starting point for evaluating the anticancer potential of novel pyrazole compounds is to screen them against a panel of human cancer cell lines.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[8]
-
Cell Seeding: Seed cancer cells (e.g., HepG-2, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[8]
Trustworthiness of the Protocol: The inclusion of appropriate controls (vehicle and positive) is essential for validating the results of each experiment. Running experiments in triplicate and ensuring consistency across multiple runs enhances the reliability of the data.
Antimicrobial Activity Screening
The antimicrobial properties of pyrazole derivatives can be assessed using standard microbiological techniques.
Detailed Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Serial Dilution: Perform a serial two-fold dilution of the pyrazole compound in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Anti-inflammatory Activity Evaluation
The anti-inflammatory potential of pyrazole compounds can be investigated through various in vitro and in vivo assays. A common in vitro method involves assessing the inhibition of cyclooxygenase (COX) enzymes.[4]
Detailed Protocol: COX-1/COX-2 Inhibition Assay
Commercial enzyme immunoassay (EIA) kits are available to measure the inhibition of COX-1 and COX-2 isozymes.[4]
-
Enzyme and Substrate Preparation: Prepare the COX-1 or COX-2 enzyme and its substrate (arachidonic acid) according to the kit manufacturer's instructions.
-
Compound Incubation: Incubate the enzyme with various concentrations of the pyrazole compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Prostaglandin Measurement: The assay measures the production of prostaglandins, the products of the COX-catalyzed reaction, typically through a colorimetric or fluorometric method.
-
Data Analysis: Calculate the percentage of inhibition of COX activity and determine the IC₅₀ value for each isozyme.
Comparative Summary of Biological Assays
| Biological Activity | Assay | Advantages | Disadvantages | Key Considerations for Reproducibility |
| Anticancer | MTT Assay | High-throughput, relatively inexpensive, quantitative.[8] | Indirect measure of cell viability, can be affected by metabolic activity. | Consistent cell seeding density, accurate compound dilutions, appropriate incubation times. |
| Antimicrobial | Broth Microdilution | Quantitative (provides MIC value), standardized method. | Can be labor-intensive for large-scale screening. | Standardized inoculum preparation, precise serial dilutions, proper incubation conditions. |
| Anti-inflammatory | COX Inhibition Assay | Specific to the target enzyme, provides mechanistic insight.[4] | In vitro results may not always translate to in vivo efficacy. | Adherence to kit protocols, accurate enzyme and compound concentrations. |
Biological Testing Cascade
Caption: A typical cascade for biological evaluation of pyrazole compounds.
Conclusion
The successful development of novel pyrazole-based therapeutics relies on a foundation of reproducible synthesis and rigorous biological testing. By carefully selecting synthetic routes that offer control over regioselectivity and by employing validated, well-controlled biological assays, researchers can generate high-quality, reliable data. This systematic approach is paramount for identifying promising lead compounds and advancing them through the drug discovery pipeline. This guide serves as a practical resource to aid in these critical endeavors, fostering a culture of scientific integrity and accelerating the development of new medicines.
References
-
Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. PubMed. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. PubMed. Available from: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available from: [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available from: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Available from: [Link]
-
Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. ResearchGate. Available from: [Link]
-
Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. PubMed. Available from: [Link]
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. MDPI. Available from: [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PMC - NIH. Available from: [Link]
-
Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. Available from: [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available from: [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. ResearchGate. Available from: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. Available from: [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. Available from: [Link]
-
synthesis of pyrazoles. YouTube. Available from: [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega - ACS Publications. Available from: [Link]
-
Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. ResearchGate. Available from: [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. Available from: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. Available from: [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
For researchers and scientists in the dynamic field of drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to a culture of safety and scientific integrity.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, data from structurally similar pyrazole derivatives allows for a conservative and prudent assessment of its potential hazards.[1]
Key Hazard Considerations for Pyrazole Derivatives:
-
Acute Toxicity: Many pyrazole derivatives are classified as harmful if swallowed.[2][3][4]
-
Skin and Eye Irritation: These compounds can cause skin irritation and serious eye irritation.[2][3][4]
-
Environmental Hazards: Some pyrazole derivatives are harmful to aquatic life with long-lasting effects.[5] Therefore, release into the environment must be strictly avoided.[5][6]
Given these potential hazards, this compound must be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[7]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with its transfer to a licensed waste disposal professional.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate personal protective equipment (PPE). This is your first and most critical line of defense.
-
Hand Protection: Wear nitrile gloves.[1]
-
Eye Protection: Chemical safety goggles are mandatory.
-
Body Protection: A standard laboratory coat should be worn.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.[8]
-
Solid Waste:
-
Liquid Waste:
Step 3: Container Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and a key safety feature. The label should include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound".[1]
-
Appropriate hazard warnings (e.g., "Harmful," "Irritant").[1]
-
The accumulation start date.[9]
Step 4: Waste Storage
Designated storage areas for hazardous waste are essential for maintaining a safe laboratory environment.
-
Store the sealed waste container in a designated hazardous waste accumulation area.[1]
-
This area should be well-ventilated and away from incompatible materials.[10]
-
Utilize secondary containment, such as a chemical-resistant tray, to mitigate the impact of potential spills.[7]
Step 5: Arranging for Professional Disposal
The final step in the disposal process is to hand over the waste to a licensed and qualified professional waste disposal company.
-
Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the EHS department.[1]
-
High-temperature incineration is a common and recommended disposal method for such compounds.[1]
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following diagram illustrates the decision-making and procedural flow.
Caption: Disposal workflow for this compound.
Regulatory Framework: Adherence to Standards
The procedures outlined in this guide are in alignment with the regulations and standards set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) which includes procedures for the safe handling and disposal of hazardous chemicals in a laboratory setting.[11][12]
-
EPA's Resource Conservation and Recovery Act (RCRA): The RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste.[8] This includes guidelines for waste generators on labeling, storage, and disposal.[9][10]
Your institution's Chemical Hygiene Plan and EHS department are your primary resources for ensuring compliance with these regulations.[12]
Summary of Key Information
For quick reference, the following table summarizes the critical information for the disposal of this compound.
| Aspect | Guideline |
| Hazard Classification | Treat as hazardous waste: Harmful, Irritant. |
| Personal Protective Equipment | Nitrile gloves, chemical safety goggles, lab coat. |
| Waste Segregation | Separate solid and liquid waste streams. Do not mix with incompatible chemicals. |
| Container | Labeled, sealable, and chemically compatible. |
| Storage | Designated, well-ventilated hazardous waste area with secondary containment. |
| Final Disposal | Via a licensed professional waste disposal service, often by high-temperature incineration. |
By adhering to these scientifically sound and regulation-compliant procedures, you contribute to a safer laboratory environment and demonstrate a commitment to environmental stewardship.
References
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA Standards for Biological Laboratories. (n.d.). ASPR. Retrieved from [Link]
-
OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). (n.d.). Binghamton University. Retrieved from [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon Occupational Safety and Health. Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science. Retrieved from [Link]
-
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-1-yloxy)ethanone SDS. (n.d.). LookChem. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
5 - Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Materials Safety Data Sheet. (n.d.). Retrieved from [Link]
-
3 - SAFETY DATA SHEET. (2014, October 10). Retrieved from [Link]
-
Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Safety Data Sheet. (2026, January 5). Angene Chemical. Retrieved from [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.Org. Retrieved from [Link]
-
1,3-dimethyl-1H-pyrazol-5-ol. (n.d.). PubChem. Retrieved from [Link]
-
Safety Data Sheet. (2025, April 15). Angene Chemical. Retrieved from [Link]
-
Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021, November 11). MDPI. Retrieved from [Link]
-
1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1). (2023, August 12). ECHA. Retrieved from [Link]/100.005.340)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. 1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. osha.gov [osha.gov]
- 12. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) [binghamton.edu]
A Senior Application Scientist's Guide to the Safe Handling of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone, a substituted pyrazole, represents a class of molecules with significant potential in medicinal chemistry.[1] However, realizing this potential necessitates a robust and proactive approach to safety. This guide provides essential, field-tested procedures for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: A Proactive Stance
A thorough understanding of a compound's potential hazards is the cornerstone of laboratory safety. For this compound, the primary hazards identified are:
-
Serious Eye Irritation: Causes serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
Given these hazards, a comprehensive risk assessment should be conducted before any handling of the material. This involves not only acknowledging the intrinsic properties of the chemical but also evaluating the specific experimental context, including the quantity being used, the duration of exposure, and the potential for aerosolization.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary means of exposure reduction, a meticulous PPE regimen is mandatory.[4] The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields | Must meet national or equivalent standards (e.g., EN166). Essential for protecting against accidental splashes.[5][6] |
| Chemical Goggles | Recommended for enhanced protection, especially when there is a higher risk of splashing.[5] | |
| Face Shield | To be used in conjunction with goggles during procedures with a high potential for splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable minimum requirement. Always inspect gloves for integrity before each use and dispose of them immediately after handling the compound.[2][7] |
| Body Protection | Laboratory Coat | Standard practice for all laboratory work to protect against minor spills and contamination.[2] |
| Impervious Clothing | Recommended to prevent skin contact, especially when handling larger quantities.[5] | |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | To be used if working outside of a certified chemical fume hood or if there is a risk of dust or aerosol generation. Avoid breathing in dust or vapors.[2][8] |
PPE Selection Workflow
Caption: PPE selection workflow for handling the target compound.
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
General Handling Precautions
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ignition Sources: Keep the compound away from sources of ignition.[2]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2][9]
-
Clothing: Immediately remove any clothing that becomes contaminated.[2]
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure that all necessary PPE is correctly donned and that a chemical spill kit is readily accessible.
-
Weighing: If weighing the solid compound, do so in a fume hood to avoid inhalation of any dust. Minimize dust generation.[2]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in a fume hood. Ensure that reaction vessels are properly secured.
-
Post-Handling: After use, ensure the container is tightly closed and stored in a cool, dry, well-ventilated place.[2]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][6]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[2][6]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][6]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9][10]
-
Spill Response: In the event of a spill, wear appropriate PPE, absorb the spill with an inert material, and place it into a suitable disposal container.[2] Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is a critical aspect of the chemical's life cycle.
-
Waste Classification: This compound should be treated as hazardous chemical waste.[11]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.[11]
-
Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[2][11]
Disposal Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. aksci.com [aksci.com]
- 3. 1-(1H-pyrazol-1-yl)ethanone - Safety Data Sheet [chemicalbook.com]
- 4. pppmag.com [pppmag.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. biosynth.com [biosynth.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. lookchem.com [lookchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
